3,4-Dihydroxy-5-nitrobenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-30-3 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dihydroxy-5-nitrobenzoic Acid CAS number
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, properties, applications, and handling.
Core Profile and Strategic Importance
This compound, identified by CAS Number 84211-30-3 , is a highly functionalized aromatic compound of significant interest in modern chemistry and pharmacology.[1][2][3] Its structure is distinguished by three key functional groups on a benzene ring: a catechol (1,2-dihydroxybenzene) unit, a carboxylic acid, and an electron-withdrawing nitro group. This unique combination makes it a versatile building block (synthon) for constructing more complex pharmaceutical agents and a valuable tool for probing biological systems.[4]
Its primary strategic importance lies in its role as a pharmaceutical intermediate and a modulator of enzyme activity. The catechol moiety is a recognized pharmacophore, crucial for interactions with various biological targets.[4] Notably, this compound is structurally related to inhibitors of enzymes like catechol-O-methyltransferase (COMT) and is a direct metabolite in the xanthine oxidase (XO) mediated oxidation of its aldehyde precursor, a pathway critical in managing conditions like hyperuricemia and gout.[4][5][6][7]
Compound Identification
| Identifier | Value |
| CAS Number | 84211-30-3[1][2][3] |
| IUPAC Name | This compound[8] |
| Synonyms | 3-Nitro-4,5-dihydroxybenzoic Acid[2] |
| Molecular Formula | C₇H₅NO₆[2] |
| Molecular Weight | 199.12 g/mol [2][8] |
Physicochemical and Structural Properties
The compound's physical and chemical behaviors are dictated by its multifunctional nature. The catechol group is susceptible to oxidation, the carboxylic acid provides a site for esterification or amidation, and the nitro group influences the molecule's acidity and electronic properties.
Key Physicochemical Data
| Property | Value | Source |
| Melting Point | >222°C (decomposes) | [9] |
| Boiling Point | 411.1 ± 45.0 °C (Predicted) | [9] |
| Density | 1.799 g/cm³ (Predicted) | [9] |
| Appearance | Typically a yellowish solid | [10] |
Chemical Structure Representations
-
SMILES: C1=C(C=C(C(=C1[O-])O)O)C(=O)O[8]
-
InChI: InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)[2][8]
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of this compound can be approached from several precursors. The choice of method often depends on the availability of starting materials and the desired scale of production. The following protocols represent validated and logical pathways to the target molecule.
Methodology A: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
This common strategy involves the cleavage of a methyl ether to unmask the second hydroxyl group of the catechol. The use of a strong acid like hydrobromic acid is effective for this transformation.
Causality of Reagent Choice: Constant-boiling hydrobromic acid is a powerful reagent for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), which is more sterically accessible than the aromatic ring. Refluxing provides the necessary activation energy to overcome the stability of the ether bond.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Reagent Addition: Add 26 ml of constant-boiling hydrobromic acid to the flask.
-
Reaction: Heat the solution under reflux for 2 hours.
-
Workup: After cooling the reaction mixture, distill the solvent under reduced pressure (water-jet vacuum).
-
Isolation: The remaining solid residue is the crude this compound, which can be purified further by recrystallization if necessary.[11]
Methodology B: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde
This pathway is logical when the corresponding aldehyde is more readily available. It involves a selective oxidation of the aldehyde functional group to a carboxylic acid without disturbing the sensitive catechol and nitro groups.
Causality of Reagent Choice: A mild oxidizing agent is required. A solution of sodium hypochlorite buffered with sodium dihydrogen phosphate provides a controlled source of the oxidizing species. The buffer maintains a stable pH, preventing side reactions like the degradation of the catechol moiety that could occur under harsh basic or acidic conditions.[12]
-
Reagent Preparation: Prepare a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (1.00 g, 5.46 mmol) and sodium dihydrogen phosphate (938 mg, 6.01 mmol) in a mixture of DMSO (5.5 mL) and H₂O (2.2 mL).
-
Oxidant Addition: In a separate vessel, dissolve sodium hypochlorite (975 mg, 10.78 mmol) in water. Slowly add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 90 minutes.
-
Quenching & Extraction: Pour the reaction mixture into a 5% sodium bicarbonate solution and add dichloromethane. Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.[12]
Synthesis Workflow Visualization
Caption: Interaction of DHNB with Xanthine Oxidase leading to the target acid.
Advanced Synthon in Pharmaceutical Chemistry
As a multifunctional building block, it serves as a starting point for synthesizing more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the catechol hydroxyls can be selectively protected or functionalized, allowing for precise molecular construction. [4]
Applications in Material Science
The catechol moiety is an excellent chelator for metal ions. This property allows this compound to be used in the development of novel metal-organic frameworks (MOFs) and specialized catalysts. [4]
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
Exemplar HPLC Method for Analysis
While a specific method for this exact compound is not detailed in the provided literature, a robust method for separating isomers of dihydroxybenzoic acids can be readily adapted. This demonstrates a self-validating system where separation is achieved based on exploiting subtle differences in the analyte's properties.
-
Column: Mixed-mode column (e.g., Reversed-Phase and Anion-Exchange). [13]* Mobile Phase: A buffered acetonitrile/water mixture, for instance, 30% Acetonitrile with 30 mM Ammonium Acetate at pH 5. [13]* Detection: UV detection at 275 nm is suitable for the aromatic system. [13]* Rationale: A mixed-mode column is superior to a standard C18 column for separating structurally similar isomers. It leverages both hydrophobic interactions (from the reversed-phase character) and ionic interactions (from the anion-exchange character with the deprotonated carboxylic acid), providing enhanced selectivity. [13]
Safety, Handling, and Storage
Proper handling is essential due to the compound's irritant properties. All procedures should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation [14][15] |
| Eye Irritation | H319: Causes serious eye irritation [14][15] |
| Specific target organ toxicity | H335: May cause respiratory irritation [14] |
Note: This data is based on related compounds and general safety principles for aromatic acids and nitro compounds.
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [14][16]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles. [16] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [16] * Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particle filter. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [16][17]* First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [16][17] * Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. [14][17] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10][14] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [10][16]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic molecule with significant potential in drug discovery and material science. Its well-defined synthesis routes, coupled with its crucial role as a metabolite of the potent xanthine oxidase inhibitor DHNB, underscore its importance. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound effectively and safely, fostering innovation from the laboratory to clinical applications.
References
- Scimplify. This compound Online.
- LGC Standards. This compound.
- Chemsrc. This compound | CAS#:84211-30-3.
- PrepChem.com. Synthesis of this compound.
- ECHEMI.
- Loba Chemie. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Benchchem. This compound | High-Purity.
- ChemicalBook. This compound CAS#: 84211-30-3.
- PubChem. This compound | C7H5NO6 | CID 14450982.
- Thermo Fisher Scientific.
- NIH. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
- HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- PubMed. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
- ResearchGate. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
- Guidechem. What is the synthesis and application of 3-Nitro-4,5-dihydroxybenzaldehyde?.
Sources
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | CAS#:84211-30-3 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzoic acid, a derivative of benzoic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a catechol (3,4-dihydroxy) moiety, a carboxylic acid group, and a nitro group, imparts a unique combination of chemical and physical properties. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering a foundational understanding for its application in research and development. The strategic placement of the electron-withdrawing nitro group on the aromatic ring significantly influences the acidity, reactivity, and spectroscopic properties of the molecule, making a thorough understanding of its physical properties essential for its effective utilization.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. These values are crucial for a variety of applications, from designing reaction conditions to developing analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₆ | |
| Molecular Weight | 199.12 g/mol | |
| Melting Point | >222 °C (decomposes) | |
| Boiling Point (Predicted) | 411.1 ± 45.0 °C | |
| Density (Predicted) | 1.799 ± 0.06 g/cm³ | |
| pKa | 3.82 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| CAS Number | 84211-30-3 |
Structural and Spectroscopic Characterization
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. A thorough analysis of its spectra is fundamental for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The carboxylic acid proton and the hydroxyl protons are also expected to be present, though their chemical shifts can be broad and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the aromatic carbons, the carboxylic acid carbon, and the carbons bearing the hydroxyl and nitro groups. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Analysis of the IR spectrum of the related compound, 3,4-dihydroxybenzoic acid, provides a basis for these expectations.
-
O-H Stretching: Broad absorption bands in the region of 3500-3000 cm⁻¹ are expected due to the O-H stretching vibrations of the carboxylic acid and the two phenolic hydroxyl groups.
-
C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid.
-
N-O Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C=C Stretching: Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: C-O stretching vibrations of the hydroxyl and carboxylic acid groups would appear in the 1300-1200 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is influenced by the electronic transitions within the aromatic ring and the auxochromic and chromophoric groups attached to it. The absorption maxima for the related 3,4-dihydroxybenzoic acid are reported at 206 nm, 218 nm, and 294 nm.[3][4] The presence of the nitro group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Experimental Protocols for Physical Property Determination
The following section outlines standardized experimental procedures for the determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on established methodologies.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity. For this compound, which decomposes at its melting point, careful observation is crucial.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Capillary tubes.
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first signs of melting are observed (the onset of decomposition may be visible as darkening or gas evolution).
-
Record the temperature at which the entire sample has decomposed.
-
The reported melting point should be a range from the onset of melting/decomposition to the completion of the process.
Causality: A slow heating rate near the melting point is essential to ensure that the temperature of the sample and the thermometer are in thermal equilibrium, leading to an accurate determination. A wide melting range can indicate the presence of impurities.
Solubility Assessment
Understanding the solubility of a compound is vital for its handling, formulation, and biological testing.
Materials:
-
Test tubes.
-
Vortex mixer.
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).
Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the compound is considered sparingly soluble or insoluble.
-
The qualitative solubility can be further refined by incrementally adding more solvent or by heating the mixture gently to observe any changes in solubility.
Trustworthiness: This protocol provides a rapid and reliable qualitative assessment of solubility. For quantitative solubility determination, more advanced techniques such as shake-flask methods followed by concentration analysis (e.g., by UV-Vis spectroscopy or HPLC) are required.
Determination of pKa via Potentiometric Titration
The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.
Apparatus:
-
pH meter with a calibrated electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Beaker.
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a water-methanol mixture).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration until the pH has stabilized at a high value.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized.
Expertise & Experience: The choice of solvent is critical, as it can influence the pKa value. A co-solvent like methanol is often used for compounds with limited water solubility. The accuracy of the pKa determination is highly dependent on the precise calibration of the pH meter and the accurate standardization of the titrant.
Visualizing Molecular Properties and Experimental Workflows
Visual representations are invaluable tools for understanding complex scientific concepts and procedures.
Ionization States of this compound
The ionization state of this compound is dependent on the pH of the surrounding medium. This can be visualized as a logical relationship.
Caption: Predominant ionization state of the carboxylic acid group as a function of pH.
General Experimental Workflow for Physical Property Characterization
A systematic workflow ensures that the physical properties of a compound are characterized in a logical and efficient manner.
Caption: A typical workflow for the physical characterization of a chemical compound.
Conclusion
This technical guide provides a detailed overview of the key physical properties of this compound. A thorough understanding of its molecular weight, melting point, solubility, and pKa is fundamental for its application in scientific research and drug development. The outlined experimental protocols offer a robust framework for the determination of these properties, emphasizing the importance of methodological rigor and careful data interpretation. While specific experimental spectral data for this compound remains elusive in publicly accessible databases, the provided analysis based on its structural analogues offers valuable predictive insights. Further research to fully characterize the spectroscopic properties of this compound is warranted to complete its physicochemical profile.
References
- PubChem. This compound.
- ResearchGate. Fig. 4. 1 H NMR (A)
- ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]
- SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]
- BMRB.
- SIELC Technologies. 3,4-Dihydroxybenzoic Acid. [Link]
- PrepChem.com. Synthesis of this compound. [Link]
- NIH. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dihydroxy-5-nitrobenzoic Acid molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of this compound, focusing on the determination, verification, and contextual significance of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties. It delves into the causality behind its physicochemical characteristics and outlines the standard analytical workflows used to confirm its structural integrity and mass. By integrating foundational principles with field-proven experimental protocols, this guide serves as an authoritative resource for the scientific community engaged with this and similar small molecules.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic carboxylic acid. Its chemical identity is fundamentally defined by its molecular structure, which consists of a benzoic acid core functionalized with two hydroxyl (-OH) groups and one nitro (-NO₂) group. The precise arrangement of these functional groups dictates its chemical properties, reactivity, and ultimately, its molecular weight.
Key identifiers for this compound are:
The molecular structure is visualized below.
Caption: 2D structure of this compound.
Physicochemical Properties and Molecular Weight
The molecular weight of a compound is a cornerstone of its identity, influencing everything from reaction stoichiometry to pharmacological activity. It is crucial to distinguish between several key mass-related terms.
-
Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for bulk calculations, such as preparing solutions of a specific molarity.
-
Exact Mass & Monoisotopic Mass: These terms are often used interchangeably and refer to the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is the mass that is experimentally determined by high-resolution mass spectrometry.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 199.12 g/mol | [1][3][4] |
| 199.11800 g/mol | [2] | |
| Exact Mass | 199.01168688 Da | [1][2] |
| Monoisotopic Mass | 199.01168688 Da | [1][2] |
| Melting Point | >222°C (decomposes) | [4] |
| Topological Polar Surface Area | 124 Ų | [1][2] |
| Complexity | 249 | [1][2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
Experimental Determination and Structural Verification
While the molecular weight can be calculated from the molecular formula, it must be confirmed experimentally. This process is a self-validating system: confirming the mass validates the underlying structure, and elucidating the structure confirms the elemental composition used to calculate the mass. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[5][6]
Mass Spectrometry: Direct Mass Determination
Mass spectrometry (MS) is the definitive technique for determining the molecular mass of a compound.[7] For a polar, non-volatile small molecule like this compound, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-MS) is the method of choice.[5][8]
Caption: Workflow for molecular weight confirmation by LC-MS.
Protocol: High-Resolution Mass Spectrometry Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a final concentration of 10-100 µg/mL. The presence of acidic protons on the hydroxyl and carboxylic acid groups makes it amenable to polar solvents.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.[8]
-
-
Chromatographic Separation (LC):
-
Inject 1-5 µL of the prepared sample into an HPLC system equipped with a reverse-phase C18 column.
-
Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive ion mode, but for this molecule, negative ion mode is often more effective.
-
-
Ionization and Detection (MS):
-
The eluent from the HPLC is directed into the mass spectrometer's source.
-
Causality: Electrospray Ionization (ESI) is chosen because it is a "soft" ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and preserving the molecular ion.[5]
-
Set the instrument to operate in negative ion mode . The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, forming a stable [M-H]⁻ ion.
-
The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio (m/z) of the resulting ions with high resolution.
-
-
Data Analysis:
-
The primary ion expected in the mass spectrum will be [M-H]⁻ at an m/z of approximately 198.0044 (199.0117 - 1.0073).
-
The high-resolution instrument allows for the confirmation of the exact mass to within a few parts per million (ppm), which provides strong evidence for the elemental formula C₇H₅NO₆.[9]
-
NMR Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[6][10] By confirming the carbon-hydrogen framework and the connectivity of atoms, NMR validates the molecular formula from which the molecular weight is calculated.[11][12]
Caption: Workflow for structural validation by NMR spectroscopy.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.[10]
-
Causality: A solvent like DMSO-d₆ is an excellent choice because it will dissolve the polar analyte and its residual solvent peak will not obscure the aromatic proton signals. Importantly, the acidic protons of the -OH and -COOH groups are often observable in DMSO-d₆, whereas they would rapidly exchange with D₂O.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating neighboring protons).[11]
-
Acquire a ¹³C NMR spectrum, often along with a DEPT experiment. This reveals the number of unique carbon atoms and distinguishes between quaternary carbons (C), methines (CH), methylenes (CH₂), and methyls (CH₃).[10]
-
-
Spectral Interpretation:
-
The ¹H spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The acidic protons will likely appear as broad singlets.
-
The ¹³C spectrum should show seven distinct carbon signals, including the carboxyl carbon (~165-185 ppm) and the aromatic carbons, whose shifts are influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups.
-
The combined data must be consistent with the proposed structure of this compound, thereby validating the C₇H₅NO₆ formula.
-
Relevance in Research and Drug Development
The precise molecular weight and structure of this compound are critical in its application as a pharmaceutical intermediate and research chemical.[13] For instance, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[14][15][16] Research has shown that xanthine oxidase can metabolize the aldehyde (DHNB) to the corresponding carboxylic acid—this compound.[14]
Understanding this metabolic pathway is vital for drug development professionals studying pharmacokinetics and metabolite identification. The ability to distinguish between the parent drug (aldehyde, MW 183.12) and its metabolite (acid, MW 199.12) using high-resolution mass spectrometry is essential for characterizing the drug's fate in a biological system.[7] Furthermore, its use as a precursor in the synthesis of more complex molecules, such as Entacapone, relies on its defined structure and mass for accurate reaction monitoring and quality control.[17][18]
Conclusion
The molecular weight of this compound is a fundamental descriptor, with a calculated average mass of 199.12 g/mol and an exact mass of 199.01168688 Da. This guide has demonstrated that this value is not merely a theoretical calculation but a verifiable parameter, confirmed through rigorous analytical techniques like mass spectrometry and supported by structural elucidation via NMR spectroscopy. For the intended audience of scientists and researchers, this holistic understanding—from chemical formula to experimental validation and practical application—is indispensable for ensuring scientific integrity and advancing research and development objectives.
References
Sources
- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 14. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 18. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3,4-dihydroxy-5-nitrobenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutically important compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis protocols, and notable applications.
Introduction and Physicochemical Properties
This compound is a substituted benzoic acid derivative featuring a catechol (3,4-dihydroxy) and a nitro group on the aromatic ring. These functional groups impart unique chemical properties that make it a valuable building block in medicinal chemistry.[1] Its structure is a cornerstone for the development of compounds targeting specific biological pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 84211-30-3 | [2] |
| Molecular Formula | C₇H₅NO₆ | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | [2] |
| InChI Key | HDPSONAKHMNQPA-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary route to obtaining this compound is through the oxidation of its corresponding aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde. The synthesis of this aldehyde precursor is a critical first step.
Synthesis of the Precursor: 3,4-Dihydroxy-5-nitrobenzaldehyde
A common method for synthesizing 3,4-dihydroxy-5-nitrobenzaldehyde involves the dealkylation of an ether-protected precursor, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.
Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde [3]
-
Reaction Setup: In a suitable reaction vessel, combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid. The ratio of reactants is crucial for optimal yield and purity.
-
Reaction Conditions: The mixture is stirred at an elevated temperature, typically around 90-110°C, for several hours to ensure complete dealkylation.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and cooled to induce precipitation of the crude product. The precipitate is then collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene, often with the addition of activated carbon to remove colored impurities.
Caption: Synthesis workflow for 3,4-dihydroxy-5-nitrobenzaldehyde.
Oxidation to this compound
The aldehyde functional group of 3,4-dihydroxy-5-nitrobenzaldehyde can be selectively oxidized to a carboxylic acid to yield the final product.
Experimental Protocol: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde [4]
-
Reaction Setup: A solution of 3,4-dihydroxy-5-nitrobenzaldehyde and sodium dihydrogen phosphate in a mixture of dimethyl sulfoxide (DMSO) and water is prepared.
-
Oxidizing Agent: A solution of sodium hypochlorite in water is slowly added dropwise to the reaction mixture at room temperature.
-
Reaction and Workup: The mixture is stirred for a period to ensure complete oxidation. The reaction is then quenched by pouring it into a sodium bicarbonate solution. The aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent such as ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.
Caption: Oxidation of the aldehyde to the carboxylic acid.
Structural Characterization
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound. In a study where its precursor, 3,4-dihydroxy-5-nitrobenzaldehyde, was enzymatically oxidized, the resulting product showed a molecular ion at m/z 198.[5] The fragmentation pattern included a characteristic loss of CO₂ (a mass difference of 44), yielding a fragment at m/z 154.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available, the spectra of the related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), can be used for comparative analysis. The ¹H NMR spectrum of protocatechuic acid typically shows signals in the aromatic region corresponding to the protons on the benzene ring, as well as signals for the hydroxyl and carboxylic acid protons. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the hydroxyl- and nitro-substituted aromatic carbons, and the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a C=O stretching band for the carboxylic acid, and characteristic bands for the nitro group (NO₂) and the aromatic ring. For comparison, the IR spectrum of benzoic acid shows a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[6]
Biological Activity and Applications
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.[1]
Precursor to COMT Inhibitors
This compound is a crucial building block in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. COMT is an enzyme involved in the degradation of catecholamine neurotransmitters.[7] Inhibitors of this enzyme are used in the treatment of Parkinson's disease to enhance the efficacy of levodopa therapy. The structurally related 3,4-dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of the COMT inhibitor Entacapone.[7]
Caption: Role as a precursor in the COMT inhibition pathway.
Metabolite of Xanthine Oxidase Inhibitors
The precursor aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid.[5][8] Elevated levels of uric acid are associated with conditions such as gout.[5] Studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde is slowly converted to this compound by the action of xanthine oxidase.[5] This suggests that the acid is a metabolite in this biological pathway.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a molecule of significant interest, primarily due to its role as a versatile synthetic intermediate in the pharmaceutical industry. Its unique structure, featuring both a catechol and a nitro group, makes it an ideal starting material for the synthesis of COMT inhibitors and other biologically active compounds. While direct biological activity data for the acid itself is limited, its importance as a building block is well-established. Further research into its own potential therapeutic properties could unveil new applications for this valuable compound.
References
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- ResearchGate. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
- PubChem. (n.d.). This compound.
- PubMed. (2024). A potential therapeutic agent for the treatment of hyperuricemia and gout: 3,4-Dihydroxy-5-nitrobenzaldehyde phenylthiosemicarbazide.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- PubMed. (2013). 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydroxy-5-nitrobenzoic acid, a key substituted catechol derivative with significant relevance in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's primary role as a crucial metabolite of the potent xanthine oxidase inhibitor, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), and discusses its potential therapeutic implications in conditions such as hyperuricemia and gout. The guide also covers analytical characterization techniques and essential safety and handling protocols, serving as an in-depth resource for researchers and professionals in the field.
Introduction
This compound, a nitro-substituted derivative of protocatechuic acid, is a molecule of significant interest in the landscape of pharmaceutical research. Its structural architecture, featuring a catechol moiety, a carboxylic acid group, and a nitro functional group, imparts unique chemical and biological characteristics. While not a widely commercialized compound itself, its importance is intrinsically linked to its role as a metabolite and a potential pharmacophore.
This guide aims to consolidate the current scientific knowledge on this compound, offering a holistic perspective for researchers engaged in drug discovery and development. By elucidating its synthesis, properties, and biological context, we provide a foundational resource to facilitate further investigation and application of this intriguing molecule.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of this compound is fundamental for its application in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 84211-30-3 | [1] |
| Molecular Formula | C₇H₅NO₆ | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | [1] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | >222 °C (decomposes) | N/A |
| pKa | 3.82 ± 0.10 (Predicted) | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through two principal pathways, both of which are detailed below. The choice of method may be dictated by the availability of starting materials and the desired scale of the reaction.
Pathway 1: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
This is a common and direct method for preparing the target compound. The core of this synthesis is the cleavage of the methyl ether in the precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid.[2]
-
Reflux: Heat the solution to reflux and maintain for 2 hours.[2] The reaction mixture will typically darken during this process.
-
Solvent Removal: After cooling the reaction mixture to room temperature, distill the solvent under reduced pressure (water-jet vacuum).[2]
-
Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Causality of Experimental Choices:
-
Hydrobromic Acid: A strong acid like HBr is necessary to cleave the relatively stable aryl-methyl ether bond. The constant-boiling nature of the acid ensures a consistent reaction temperature.
-
Reflux: The elevated temperature provided by refluxing is crucial to overcome the activation energy of the ether cleavage reaction.
Pathway 2: Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
This pathway is particularly relevant as it mirrors the metabolic conversion of DHNB. While this method can be used for synthesis, it also forms the basis of the compound's primary biological significance.
Experimental Protocol (General):
-
Dissolution: Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., aqueous acetone or a buffered aqueous solution).
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), to the aldehyde solution with stirring. The reaction temperature should be monitored and controlled, typically starting at a low temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the oxidant used. For KMnO₄, the manganese dioxide byproduct is typically removed by filtration. For H₂O₂, any remaining peroxide can be quenched. The reaction mixture is then acidified to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Biological Significance and Applications
The primary interest in this compound stems from its role as a metabolite of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of the enzyme xanthine oxidase.[3][4][5]
Xanthine Oxidase Inhibition and Gout Therapy
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[4]
DHNB has been identified as a potent, mixed-type inhibitor of xanthine oxidase, with an IC₅₀ value of 3 μM, comparable to that of the clinically used drug allopurinol.[3][5] Studies have shown that DHNB is slowly converted to this compound by the action of xanthine oxidase itself.[4] This suggests that while the aldehyde is the primary inhibitor, the corresponding carboxylic acid is the metabolic end-product of this interaction.
The therapeutic potential of DHNB as a treatment for hyperuricemia and gout is an active area of research.[3][4][5] The formation of this compound is a key aspect of its mechanism of action and metabolic fate.
Antioxidant Properties
Phenolic compounds, particularly those with a catechol structure, are known for their antioxidant properties. The precursor, DHNB, has been shown to be a potent scavenger of free radicals.[3][4] While specific studies on the antioxidant capacity of this compound are limited, it is reasonable to extrapolate that it would also possess antioxidant activity due to the presence of the catechol moiety. This is an area that warrants further investigation.
Analytical Characterization
The structural elucidation and purity assessment of this compound are crucial for its use in research. The following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons will likely appear as doublets or singlets, depending on the coupling constants. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and carboxyl groups. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets and their chemical shifts will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six aromatic carbon signals and one carboxyl carbon signal are expected. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carboxyl carbon will appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is expected for the carboxylic acid O-H stretching, often overlapping with the phenolic O-H stretches.
-
C=O Stretch: A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.
-
N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-O Stretch: Bands associated with the phenolic C-O stretching will be observed in the 1300-1200 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 199. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and the nitro group (-NO₂).
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Identification (based on related compounds):
-
May cause skin, eye, and respiratory tract irritation.
-
May be harmful if swallowed.
First Aid Measures (General):
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a multifaceted compound with significant, albeit indirect, importance in the field of drug development. Its primary role as a metabolite of the xanthine oxidase inhibitor DHNB positions it as a key molecule in the study of potential therapeutics for hyperuricemia and gout. This technical guide has provided a detailed examination of its chemical properties, synthesis, biological context, analytical characterization, and safety protocols. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and scientists, fostering further exploration into the chemistry and therapeutic potential of this and related compounds.
References
- Lü, J. M., Yao, Q., & Chen, C. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical pharmacology, 86(9), 1328–1337. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
- ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- PubChem. (n.d.). This compound.
- PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- National Institutes of Health. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
Sources
- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract: This document provides an in-depth technical overview of 3,4-Dihydroxy-5-nitrobenzoic acid, a nitrated catechol derivative of significant interest in medicinal chemistry and pharmacological research. We will explore its chemical identity, physicochemical properties, and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific context and practical utility.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of reproducible research. This compound is known by several names across various databases and publications. Understanding these synonyms is critical for conducting exhaustive literature searches and ensuring clear communication within the scientific community.
The officially recognized IUPAC name for this compound is This compound [1]. It is a derivative of benzoic acid with two hydroxyl (-OH) groups at the 3 and 4 positions and a nitro (-NO2) group at the 5 position of the benzene ring.
Table 1: Compound Identifiers
| Identifier Type | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 84211-30-3 | PubChem, LGC Standards[1][2] |
| Molecular Formula | C₇H₅NO₆ | PubChem[1] |
| Molecular Weight | 199.12 g/mol | PubChem[1] |
| ChEMBL ID | CHEMBL170549 | PubChem[1] |
| PubChem CID | 14450982 | PubChem[1] |
| InChIKey | HDPSONAKHMNQPA-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | PubChem[1][3] |
A comprehensive list of depositor-supplied synonyms is available through PubChem, which includes variations in spacing and punctuation as well as database-specific identifiers like DTXSID30560445 and AKOS016347771[1]. The structural relationship and nomenclature are visualized below.
Caption: Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes. While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from closely related analogs.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
|---|---|---|
| pKa (most acidic) | ~3.5-4.0 (Carboxylic Acid) | The carboxylic acid proton is the most acidic. Electron-withdrawing nitro and hydroxyl groups on the ring increase its acidity compared to benzoic acid (pKa 4.2). |
| pKa (phenolic) | ~7.0-8.0 | The phenolic protons are less acidic than the carboxylic proton. The nitro group's electron-withdrawing effect lowers the pKa of the phenolic groups compared to catechol (pKa ~9.2). |
| LogP | ~1.0-1.5 | The presence of three polar groups (two hydroxyls, one carboxyl) is offset by the nitro group and the aromatic ring, suggesting moderate lipophilicity. |
| Aqueous Solubility | Moderately Soluble | Expected to be soluble in polar organic solvents and aqueous bases. Solubility in acidic or neutral water is likely limited but enhanced by the polar functional groups. |
| Appearance | Likely a yellow or brownish solid | The nitro-aromatic system often imparts color. For example, 4-Hydroxy-3-nitrobenzoic acid is a solid[4]. |
Causality Insight: The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl groups significantly influences the molecule's electronic distribution. This affects not only the acidity (pKa) of the functional groups but also its reactivity and potential to participate in hydrogen bonding, which is crucial for receptor-ligand interactions.
Potential Research Applications and Biological Context
While specific research on this compound itself is limited in widely accessible literature, its structural motifs—a catechol and a nitrobenzoic acid—are present in many biologically active molecules. This allows us to infer its potential applications and areas for future investigation.
-
Enzyme Inhibition: Catechol derivatives are well-known inhibitors of various enzymes, often through metal chelation at the active site or by acting as antioxidants that modulate enzyme activity. The nitro group can further enhance binding affinity or introduce specific electronic interactions. A primary area of investigation would be its effect on catechol-O-methyltransferase (COMT), an enzyme that metabolizes catechols.
-
Antioxidant and Radical Scavenging Activity: The catechol moiety is a classic antioxidant pharmacophore. It can donate hydrogen atoms to neutralize free radicals. The addition of an electron-withdrawing nitro group can modulate this activity, a key experimental question for researchers.
-
Intermediate for Chemical Synthesis: This compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry[3]. The functional groups (carboxyl, hydroxyl, nitro) offer multiple handles for chemical modification.
The logical workflow for investigating a compound like this, from initial characterization to biological screening, is outlined below.
Caption: A generalized workflow for novel compound investigation.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Trustworthiness in research demands rigorous validation of starting materials. The following protocol outlines a general method for assessing the purity of this compound.
Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polar nature of our analyte makes it well-suited for this technique. A C18 column is a standard choice for providing a non-polar stationary phase. The mobile phase consists of an acidified aqueous component (to keep the carboxylic acid protonated and improve peak shape) and an organic modifier (to elute the compound). UV detection is chosen because the aromatic ring and nitro group are strong chromophores.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade ACN. Mix thoroughly.
-
Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the carboxyl group is fully protonated, preventing peak tailing and leading to sharper, more symmetrical peaks.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create working standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis and Validation:
-
Inject a blank (50:50 mobile phase) to establish a baseline.
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Self-Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A linear calibration curve (R² > 0.999) from the standards validates the quantitative aspect of the method. The retention time of the sample peak should match that of the standard.
-
References
- PubChem Compound Summary for CID 14450982, this compound.
- PubChem Compound Summary for CID 69265, 3-Hydroxy-4-nitrobenzoic acid.
- PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid.
Sources
- 1. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,4-Dihydroxy-5-nitrobenzoic Acid in Water and Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dihydroxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, notably for catechol-O-methyltransferase (COMT) inhibitors. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, qualitative experimental observations, and quantitative data from structurally analogous compounds to provide a robust predictive framework for its behavior in aqueous and organic media. This guide is intended for researchers, chemists, and formulation scientists in the field of drug development, offering insights into the physicochemical factors governing solubility and providing detailed protocols for its experimental determination.
Introduction: The Physicochemical Landscape of this compound
This compound, also known as 5-nitroprotocatechuic acid, is a substituted benzoic acid derivative featuring a catechol moiety, a carboxylic acid group, and a nitro group. This trifunctional arrangement imparts a unique set of physicochemical properties that dictates its solubility, a critical parameter for its synthesis, purification, and formulation into drug products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | PubChem[1] |
| Molecular Weight | 199.12 g/mol | PubChem[1] |
| Predicted pKa | 3.82 ± 0.10 | ChemicalBook[2] |
| Appearance | Yellow to Beige Solid | ChemicalBook[2] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[2] |
The presence of two hydroxyl groups and a carboxylic acid group suggests the potential for extensive hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the aromatic ring and the nitro group introduce a degree of lipophilicity. The interplay of these functional groups, along with the compound's acidic nature, creates a complex solubility profile that is highly dependent on the solvent system and its pH.
The Critical Influence of pH on Aqueous Solubility
The solubility of this compound in aqueous media is profoundly influenced by pH due to the presence of the carboxylic acid and phenolic hydroxyl groups. As a weak acid, its solubility dramatically increases in alkaline conditions.[3]
The carboxylic acid group, with a predicted pKa of approximately 3.82, will be predominantly in its protonated, less soluble form at a pH below this value.[2] As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion.[4] This principle is fundamental in the extraction and purification of phenolic acids.[3]
The phenolic hydroxyl groups also contribute to the acidic nature of the molecule, though their pKa values are expected to be higher than that of the carboxylic acid. At significantly higher pH values, these groups will also deprotonate, further increasing the compound's charge and aqueous solubility. However, it is important to note that high pH can lead to the degradation of some polyphenolic compounds.[5]
Solubility in Organic Solvents: A Predictive Analysis
While specific quantitative data for this compound is scarce, an analysis of structurally related nitrobenzoic acids provides a strong basis for predicting its behavior in common organic solvents. The general principle of "like dissolves like" is a useful starting point, suggesting that polar solvents will be more effective at dissolving this polar molecule.
A study on the solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in a range of solvents demonstrated that polar protic solvents like methanol and ethanol were the most effective.[5] This is attributed to their ability to engage in hydrogen bonding with the carboxylic acid and nitro groups.
Table 2: Comparative Molar Solubility of Benzoic Acid and its Nitro-derivatives in Various Solvents at 298.15 K (25 °C)
| Solvent | Benzoic Acid (mol/L) | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |
| Water | 0.028 | 0.021 | 0.007 |
| Methanol | 4.881 | 4.263 | 1.258 |
| Ethanol | 5.867 | 3.606 | 0.899 |
| Acetonitrile | 2.351 | 1.974 | 0.255 |
| Ethyl Acetate | 3.181 | 1.502 | 0.255 |
| Dichloromethane | 0.947 | 0.502 | 0.063 |
| Toluene | 0.450 | 0.046 | 0.005 |
Data extracted from Zhang et al. (2015)[5]
Based on this comparative data, it is reasonable to predict that this compound will exhibit its highest solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be significantly lower in nonpolar solvents like toluene and petroleum ether. The two additional hydroxyl groups on the target molecule, compared to 3-nitrobenzoic acid, are likely to enhance its solubility in polar solvents capable of hydrogen bonding.
The Impact of Temperature on Solubility
The dissolution of most solid compounds, including benzoic acid and its derivatives, is an endothermic process.[6] Consequently, the solubility of this compound is expected to increase with rising temperature. This positive temperature dependence is a key principle utilized in recrystallization for purification.[6]
Experimental data for benzoic acid and its nitro-derivatives consistently show a significant increase in solubility in various solvents as the temperature is raised from 273.15 K to 323.15 K.[5] This trend allows for the dissolution of the compound in a minimal amount of hot solvent, followed by crystallization upon cooling to yield a purified product.
Experimental Determination of Solubility: Methodologies and Protocols
For researchers requiring precise solubility data, several established experimental methods can be employed. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method.[7][8]
The Saturation Shake-Flask (SSF) Method
This method involves creating a saturated solution of the compound at a controlled temperature and then determining the concentration of the solute in the solution.
Caption: A schematic overview of the Saturation Shake-Flask method.
Detailed Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., a 0.45 µm PTFE syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Dynamic (Synthetic) Method
An alternative approach is the dynamic or synthetic method, where a known amount of the solute is heated in a known amount of solvent until complete dissolution is observed.[9] This method is often faster but may be less precise than the SSF method.
Sources
- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 3. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: From Synthesis to Therapeutic Potential
Introduction: The Emergence of a Multifaceted Nitrocatechol
In the landscape of medicinal chemistry, the catechol moiety is a well-established pharmacophore, integral to the structure of numerous endogenous signaling molecules and synthetic drugs.[1] The strategic addition of a nitro group to this catechol framework gives rise to nitrocatechols, a class of compounds with intriguing electronic properties and significant therapeutic applications, most notably as inhibitors of catechol-O-methyltransferase (COMT) for the treatment of Parkinson's disease.[2] Within this class, 3,4-Dihydroxy-5-nitrobenzoic acid stands out as a molecule of growing interest. While not a household name in pharmacology, its significance is twofold: it is a key synthetic intermediate and, perhaps more importantly, a biologically relevant metabolite.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its emergence as a metabolite of the potent xanthine oxidase inhibitor, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[3][4] Furthermore, we will explore its potential biological activities, drawing on the established pharmacology of related nitrocatechols and dihydroxybenzoic acids, and provide detailed experimental protocols for its synthesis, characterization, and evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [5] |
| Molecular Weight | 199.12 g/mol | [5] |
| CAS Number | 84211-30-3 | [5] |
| Appearance | Expected to be a crystalline solid | General chemical knowledge |
| pKa | As a benzoic acid derivative with electron-withdrawing groups, it is expected to be a weak to moderately strong acid. | Inferred from chemical structure |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like DMSO and methanol. | Inferred from chemical structure |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be achieved through the demethylation and hydrolysis of a more readily available precursor.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the demethylation of substituted benzoic acids.[6]
Materials:
-
4-Hydroxy-3-methoxy-5-nitrobenzoic acid
-
Constant-boiling hydrobromic acid (48%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Deionized water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid.
-
Heat the solution under reflux for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure using a water-jet vacuum.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl groups.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the carbons in the molecule. The carboxyl carbon will appear downfield, and the chemical shifts of the aromatic carbons will be influenced by the substituents.[7][8]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 198.00.
-
Fragmentation Pattern: The fragmentation of the parent ion can provide structural information. A characteristic loss of CO₂ (44 Da) from the carboxyl group is expected, leading to a fragment at m/z 154.01.[3][9] Further fragmentation may involve the loss of the nitro group and hydroxyl groups.[10]
Biological Significance: A Metabolite with Therapeutic Implications
The primary biological relevance of this compound discovered to date is its role as a metabolite of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).
Formation via Xanthine Oxidase
Recent research has identified DHNB as a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine metabolism and a key target for the treatment of hyperuricemia and gout.[3][4] In these studies, it was observed that DHNB is slowly converted to this compound by xanthine oxidase at a rate of 10⁻¹⁰ mol/L/s.[3][4][11] This enzymatic oxidation of the aldehyde group to a carboxylic acid is a critical finding, suggesting that the in vivo activity of DHNB may be a combination of the parent compound and its acid metabolite.
Sources
- 1. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Hazards of 3,4-Dihydroxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 3,4-Dihydroxy-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] As its use in research and development continues to expand, a thorough understanding of its properties and potential risks is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data to offer field-proven insights and self-validating protocols for the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₅NO₆ and a molecular weight of 199.12 g/mol , is a nitro-substituted catechol derivative.[3][4] Its structure, featuring two hydroxyl groups and a nitro group on a benzoic acid backbone, dictates its chemical reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [3][4] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| CAS Number | 84211-30-3 | [3][4] |
| Appearance | Not specified, likely a solid | N/A |
| Solubility | No quantitative data available | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
GHS Classification:
-
Skin Irritation: Category 2[5]
-
Eye Irritation: Category 2A[5]
-
Specific target organ toxicity — single exposure (Respiratory system): Category 3[5]
Signal Word: Warning[5]
Hazard Pictogram:
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be strictly followed.[5] Key preventative measures include:
-
P261: Avoid breathing dust.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
Toxicological Information
A study on the related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is metabolized to this compound, showed that DHNB exhibited low toxicity in mice.[7][8][9] However, direct extrapolation of this data should be done with caution. The aromatic nitro group in the structure suggests that further investigation into its potential for genotoxicity or other systemic effects would be prudent, as is common for this class of compounds.
The primary routes of exposure and their associated effects are:
-
Inhalation: May cause respiratory irritation.[5]
-
Skin Contact: Causes skin irritation.[5]
-
Eye Contact: Causes serious eye irritation.[5]
-
Ingestion: The effects of ingestion have not been fully evaluated.
Safe Handling and Personal Protective Equipment (PPE)
A risk-assessed approach is crucial when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin irritation upon contact.[5] |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent serious eye irritation from dust particles.[5] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated | To prevent respiratory irritation.[5] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
-
If Inhaled: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[5]
Fire-Fighting Measures and Stability
Flammability: The compound is combustible.[5] Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Unsuitable Extinguishing Media: No limitations are given for this substance.[5] Specific Hazards Arising from the Chemical: In the event of a fire, hazardous combustion gases or vapors may be produced.[5] Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5] Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.[5] Conditions to Avoid: No specific data available. Incompatible Materials: Strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation. Evacuate the area and consult an expert.[5]
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area. Avoid generating dust.[5]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this material and its container as hazardous waste.[1]
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.[11] Do not allow the product to enter drains.[1][11]
Ecological Information
There is no specific data available on the ecotoxicity, persistence, and degradability of this compound.[6] Given the lack of information, it is crucial to prevent its release into the environment.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its irritant properties. While significant gaps in its toxicological and environmental profile exist, adherence to the safety protocols outlined in this guide will minimize the risks associated with its use. Researchers and drug development professionals are encouraged to consult the Safety Data Sheet for the most current and detailed information and to always apply the principles of good laboratory practice.
References
- PubChem. This compound.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology.
- Loba Chemie. (2018-06-15). 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS.
- PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- Carl ROTH. Safety Data Sheet: 3,4-Dihydroxybenzoic acid.
- ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Chemsrc. This compound | CAS#:84211-30-3.
Sources
- 1. carlroth.com [carlroth.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 3,4-Dihydroxy-5-nitrobenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 3,4-Dihydroxy-5-nitrobenzoic Acid, a key intermediate in pharmaceutical and fine chemical synthesis.[1] As a substituted catechol and benzoic acid derivative, its structural elucidation through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and regulatory compliance. This document offers a detailed examination of its expected and reported spectral characteristics, providing researchers, scientists, and drug development professionals with a comprehensive reference.
Introduction
This compound (Molecular Formula: C₇H₅NO₆, Molecular Weight: 199.12 g/mol ) is a polyfunctional aromatic compound featuring a carboxylic acid, two hydroxyl groups, and a nitro group attached to a benzene ring.[2][3] This unique combination of functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Understanding these spectral fingerprints is crucial for confirming its identity and purity.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the benzene ring of this compound is used.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the electron-donating effect of the hydroxyl groups, will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-2 | ~7.5 - 7.8 | Doublet | ~2-3 Hz | Downfield shift due to deshielding by the adjacent carboxylic acid group. |
| H-6 | ~7.2 - 7.5 | Doublet | ~2-3 Hz | Upfield shift relative to H-2 due to the influence of the two hydroxyl groups. |
| 3-OH | Variable | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| 4-OH | Variable | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| COOH | >10 | Broad Singlet | - | Highly deshielded proton, chemical shift is concentration and solvent dependent. |
Expert Insights: The predicted chemical shifts are based on the analysis of related compounds such as 3,4-dihydroxybenzoic acid and other nitrated benzoic acids. In deuterated dimethyl sulfoxide (DMSO-d₆), the acidic protons are more likely to be observed as distinct, broad signals. In contrast, in deuterated chloroform (CDCl₃), their observation might be more challenging due to limited solubility and faster exchange. The small coupling constant between H-2 and H-6 is characteristic of a meta-coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the seven distinct carbon environments in this compound. The chemical shifts will be significantly influenced by the nature of the attached substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~125 - 130 | Quaternary carbon attached to the carboxylic acid group. |
| C-2 | ~115 - 120 | Aromatic CH carbon. |
| C-3 | ~145 - 150 | Quaternary carbon attached to a hydroxyl group. |
| C-4 | ~150 - 155 | Quaternary carbon attached to a hydroxyl group. |
| C-5 | ~135 - 140 | Quaternary carbon attached to the nitro group. |
| C-6 | ~110 - 115 | Aromatic CH carbon. |
| COOH | ~165 - 170 | Carboxylic acid carbon. |
Expert Insights: The chemical shifts of the carbons bearing the hydroxyl (C-3 and C-4) and nitro (C-5) groups are expected to be the most downfield among the aromatic carbons due to the strong deshielding effects of these substituents. The carboxylic acid carbon will appear at the lowest field. These predictions are derived from established substituent effect tables and data from analogous compounds.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Employ the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH carbons are present in the aromatic region of this molecule.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, N-O, and various C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3500-3300 | O-H (hydroxyl) | Stretching | Strong, Sharp |
| 3300-2500 | O-H (carboxylic acid) | Stretching | Strong, Very Broad |
| ~1700-1680 | C=O (carboxylic acid) | Stretching | Strong |
| ~1600, ~1470 | C=C (aromatic) | Stretching | Medium to Strong |
| ~1530, ~1350 | N-O (nitro group) | Asymmetric & Symmetric Stretching | Strong |
| ~1300-1200 | C-O | Stretching | Strong |
| ~900-675 | C-H (aromatic) | Out-of-plane Bending | Medium to Strong |
Expert Insights: The broadness of the carboxylic acid O-H stretch is a hallmark feature, often spanning a wide range of the spectrum due to hydrogen bonding. The presence of two distinct N-O stretching bands is characteristic of the nitro group. The exact positions of these bands can provide information about the electronic environment of the functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring in this compound, with its various substituents, is expected to show distinct absorption bands in the UV region.
Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent | Predicted λ_max (nm) | Electronic Transition |
| Ethanol/Methanol | ~220-240 and ~280-320 | π → π* |
Expert Insights: The presence of the hydroxyl, carboxylic acid, and nitro groups on the benzene ring will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact λ_max values and their intensities can be sensitive to the solvent polarity and pH due to potential changes in the ionization state of the acidic and phenolic protons. For instance, in a basic solution, deprotonation of the hydroxyl and carboxylic acid groups would likely lead to a further red shift.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Reported Mass Spectrometry Data
A study involving the enzymatic oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde confirmed the formation of this compound.[2] The mass spectrum of the product showed a molecular ion that was further analyzed by tandem mass spectrometry (MS/MS).
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M-H]⁻ | 198 | Deprotonated molecular ion |
| Fragment 1 | 154 | Loss of CO₂ (44 Da) from the molecular ion |
| Fragment 2 | 137 | Loss of OH (17 Da) from the fragment at m/z 154 |
Expert Insights: The observed fragmentation pattern is consistent with the structure of this compound. The initial loss of carbon dioxide from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives in negative ion mode. The subsequent loss of a hydroxyl group further supports the proposed structure.
Caption: Fragmentation pathway of this compound in MS/MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While direct, publicly available experimental spectra for all techniques are limited, a combination of reported data and predictions based on sound chemical principles and analogous compounds offers a reliable guide for researchers. The methodologies and interpretative insights provided herein serve as a valuable resource for those working with this important chemical entity in research and development.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Lü, J.-M. et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PLoS ONE, 8(11), e78925.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxy-5-nitrobenzoic acid (C₇H₅NO₆), a key chemical intermediate and metabolite with significant potential in drug development. This document delves into the compound's physicochemical properties, provides a detailed synthesis protocol, and explores its biological significance, particularly its role as a metabolite of a potent xanthine oxidase inhibitor and its own potential as a catechol-O-methyltransferase (COMT) inhibitor and antioxidant. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: A Molecule of Growing Interest
This compound is a nitrated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a common phenolic acid found in many plants. The introduction of a nitro group to the catechol ring significantly alters the molecule's electronic properties, enhancing its potential for various biological activities. While its direct therapeutic applications are still under investigation, its role as a crucial intermediate in the synthesis of pharmacologically active compounds and as a metabolite of drug candidates has brought it to the forefront of medicinal chemistry research.[1] This guide aims to consolidate the current knowledge on this compound, providing a solid foundation for future research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₇H₅NO₆ | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| CAS Number | 964-41-0 | |
| Appearance | Not specified, likely a crystalline solid | |
| Melting Point | >222°C (decomposes) | |
| pKa | 3.82 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis of this compound
The primary route for the synthesis of this compound is through the oxidation of its corresponding aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde. An alternative reported method involves the demethylation and nitration of vanillic acid derivatives.
Synthesis via Oxidation of 3,4-Dihydroxy-5-nitrobenzaldehyde
This method is based on the well-established oxidation of an aldehyde to a carboxylic acid.
Experimental Protocol:
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or other acid for acidification
-
Sodium bisulfite (NaHSO₃) (for quenching excess oxidant)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Dissolution: Dissolve a known quantity of 3,4-dihydroxy-5-nitrobenzaldehyde in an appropriate solvent (e.g., a mixture of water and a co-solvent if necessary) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) to the stirred solution of the aldehyde. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Quench any excess oxidizing agent by the careful addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.
-
Acidification: Acidify the reaction mixture with a dilute acid (e.g., sulfuric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture) to yield the pure acid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Synthesis via Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
This method involves the cleavage of the methyl ether in 4-hydroxy-3-methoxy-5-nitrobenzoic acid (a derivative of vanillic acid).[3]
Experimental Protocol:
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Constant-boiling hydrobromic acid (HBr)
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid with 26 ml of constant-boiling hydrobromic acid.[3]
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.[3]
-
Solvent Removal: After cooling the reaction mixture, remove the solvent by distillation under reduced pressure (water-jet vacuum).[3]
-
Isolation and Purification: The resulting crude product can be purified by recrystallization.
Caption: Synthetic pathways to this compound.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electron-donating effects of the hydroxyl groups. The acidic protons of the carboxylic acid and hydroxyl groups would appear as broad singlets at a downfield chemical shift, and their positions would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift (typically in the range of 165-185 ppm). The aromatic carbons would appear in the range of 100-160 ppm, with their specific chemical shifts influenced by the attached functional groups.
-
FTIR: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹. The spectrum would also show characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
UV-Vis: The UV-Vis spectrum of the parent compound, 3,4-dihydroxybenzoic acid, shows absorption maxima at approximately 206, 218, and 294 nm in an acidic mobile phase.[4] The addition of a nitro group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
Biological Significance and Therapeutic Potential
The primary biological relevance of this compound stems from its relationship with 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of xanthine oxidase.
Metabolite of a Xanthine Oxidase Inhibitor
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. DHNB has been identified as a potent inhibitor of xanthine oxidase. In the process of inhibiting the enzyme, DHNB is slowly converted to this compound. This suggests that the acid is a metabolite of the active inhibitor.
Caption: Metabolism of DHNB to this compound by Xanthine Oxidase.
Potential as a Catechol-O-methyltransferase (COMT) Inhibitor
Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamines, such as dopamine. Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the effects of levodopa. The catechol structure of this compound makes it a potential candidate for COMT inhibition.[1] Further research is needed to fully elucidate its efficacy and selectivity as a COMT inhibitor.
Antioxidant and Metal-Chelating Properties
Like its parent compound, protocatechuic acid, this compound is expected to possess antioxidant properties due to the presence of the catechol moiety, which can scavenge free radicals.[1] The catechol group can also chelate metal ions, which can be beneficial in conditions associated with metal-induced oxidative stress.[1]
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion and Future Directions
This compound is a molecule with considerable potential in medicinal chemistry and drug development. Its role as a metabolite of a potent xanthine oxidase inhibitor highlights its importance in understanding the pharmacokinetics of related drug candidates. Furthermore, its inherent structural features suggest potential as a COMT inhibitor and an antioxidant. Future research should focus on the detailed characterization of its biological activities, including its potency and selectivity as a COMT inhibitor, and a comprehensive evaluation of its pharmacokinetic and toxicological profiles. The development of robust and scalable synthetic routes will also be crucial for facilitating its wider application in research.
References
- PrepChem. (n.d.). Synthesis of this compound.
- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
- BenchChem. (n.d.). This compound | High-Purity.
- LGC Standards. (n.d.). This compound.
- SIELC Technologies. (n.d.). 3,4-Dihydroxybenzoic Acid.
- ResearchGate. (n.d.). ATR-FTIR of 3,4-dihydroxybenzoic acid photodegradation after 200 min UV....
- ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum.
- SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum.
- ResearchGate. (n.t.). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- ChemicalBook. (n.d.). 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 1H NMR spectrum.
Sources
From Nature's Blueprint to a Nitrated Derivative: A Technical Guide to the Origins of 3,4-Dihydroxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide navigates the landscape of 3,4-dihydroxy-5-nitrobenzoic acid, a molecule of significant interest for its potential therapeutic applications. While direct isolation of this compound from natural sources is not prominently documented, its origins are deeply rooted in abundant, naturally occurring precursors. This document provides an in-depth exploration of these natural precursors, their biosynthesis, and the methodologies for their extraction and subsequent conversion to this compound and its derivatives. We will delve into the broader context of nitrophenolic compounds in nature, offering a comprehensive understanding for researchers engaged in natural product chemistry and drug discovery.
Introduction: The Scarcity of a Target, The Abundance of its Precursor
This compound is a fascinating molecule, particularly noted for its biological activities. However, a comprehensive survey of scientific literature reveals a scarcity of evidence for its direct biosynthesis in plants, fungi, or bacteria. Instead, the more compelling narrative is one of semi-synthesis, starting from a readily available natural scaffold: protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).
Protocatechuic aldehyde is a widespread phenolic compound found throughout the plant kingdom.[1][2] Its prevalence and the established chemical pathways for its nitration and oxidation make it the primary gateway to obtaining this compound. This guide, therefore, will focus on the natural sources and extraction of protocatechuic aldehyde as the foundational step in the journey to its nitrated derivatives.
The Natural Wellspring: Sources of Protocatechuic Aldehyde
Protocatechuic aldehyde is a secondary metabolite in a diverse range of plants, often playing a role in defense mechanisms and contributing to the sensory properties of fruits and vegetables.[3] Its presence is well-documented in various families of the plant kingdom.
Table 1: Prominent Natural Sources of Protocatechuic Aldehyde
| Plant Source | Family | Part(s) Containing the Compound | Reference(s) |
| Salvia miltiorrhiza (Danshen) | Lamiaceae | Roots | [4][5] |
| Hibiscus sabdariffa (Roselle) | Malvaceae | Calyces | [6] |
| Various fruits (e.g., plums, grapes) | Rosaceae, Vitaceae | Fruits | [1][6] |
| Onions (Allium cepa) | Amaryllidaceae | Bulbs | [6] |
| Colored Rice Bran | Poaceae | Bran | [1] |
| Lentils | Fabaceae | Seeds | [1] |
The concentration of protocatechuic aldehyde can vary significantly based on the plant species, cultivar, growing conditions, and the specific part of the plant being analyzed.
The Genesis of the Scaffold: Biosynthesis of Protocatechuic Aldehyde
The biosynthesis of protocatechuic aldehyde in plants is intrinsically linked to the shikimate pathway, a central route for the production of aromatic amino acids and a vast array of phenolic compounds.[6] While the precise, step-by-step enzymatic conversion can vary between species, the general pathway is well-understood.
Caption: Generalized biosynthetic pathway of protocatechuic aldehyde in plants.
The pathway typically proceeds from chorismate, a key intermediate of the shikimate pathway, through a series of enzymatic reactions including hydroxylations, methylations, and chain-shortening steps to yield various phenolic aldehydes, including vanillin.[7] Protocatechuic aldehyde can be synthesized via the demethylation of vanillin or through alternative routes from other phenylpropanoid precursors like caffeic acid.
From Plant to Powder: Extraction and Isolation of Protocatechuic Aldehyde
The successful isolation of protocatechuic aldehyde from its natural matrix is a critical prerequisite for its use as a starting material. The choice of extraction and purification methodology is dictated by the source material and the desired purity of the final product.
Experimental Protocol: Supercritical Fluid Extraction from Salvia miltiorrhiza
This protocol is adapted from methodologies described for the extraction of phenolic compounds from medicinal plants.[8]
Objective: To extract and purify protocatechuic aldehyde from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Supercritical Fluid Extraction (SFE) system
-
Carbon dioxide (SFE grade)
-
Methanol (HPLC grade) as a co-solvent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Protocatechuic aldehyde standard (for HPLC quantification)
Methodology:
-
Sample Preparation: Grind the dried roots of Salvia miltiorrhiza to a fine powder (e.g., 40-60 mesh).
-
Supercritical Fluid Extraction:
-
Pack the powdered root material into the SFE extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 25 MPa).
-
Heat the extraction vessel to the target temperature (e.g., 40°C).
-
Introduce a co-solvent, such as methanol, at a controlled flow rate to enhance the extraction of the polar protocatechuic aldehyde.
-
Collect the extract by depressurizing the supercritical fluid in a collection vessel.
-
-
Purification:
-
The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.
-
-
Quantification:
-
Analyze the purified extract using an analytical HPLC system.
-
Compare the retention time and peak area of the sample to a standard curve generated from a known concentration of protocatechuic aldehyde to determine the yield and purity.
-
Rationale: Supercritical fluid extraction is a green and efficient technique that allows for selective extraction by tuning the pressure and temperature. The use of a co-solvent is crucial for effectively extracting moderately polar compounds like protocatechuic aldehyde.
The Art of Nitration: From Natural Precursor to Nitrated Derivative
The introduction of a nitro group onto the aromatic ring of protocatechuic aldehyde is a key chemical transformation to arrive at the precursor for this compound. This is typically achieved through electrophilic aromatic substitution.
The Chemistry of Nitration
The nitration of phenolic compounds requires careful control of reaction conditions to avoid oxidation and to achieve the desired regioselectivity. The hydroxyl groups of protocatechuic aldehyde are activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The position of nitration is therefore influenced by the interplay of these electronic effects.
Caption: Semi-synthetic pathway to this compound.
Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde
This protocol is a generalized representation based on established nitration methods for aromatic aldehydes.[9][10] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize 3,4-dihydroxy-5-nitrobenzaldehyde from protocatechuic aldehyde.
Materials:
-
Protocatechuic aldehyde
-
Fuming nitric acid
-
Dichloromethane
-
Ice
Methodology:
-
Dissolve protocatechuic aldehyde in dichloromethane in a flask equipped with a stirrer and cooled in an ice bath (5-10°C).
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at a low temperature (e.g., 3°C) for a specified period (e.g., 30 minutes).
-
Filter the reaction mixture.
-
Wash the solid product with cold dichloromethane and then with cold water.
-
Dry the product under vacuum to yield 3,4-dihydroxy-5-nitrobenzaldehyde.
From Aldehyde to Acid: The Final Oxidation Step
The conversion of the aldehyde group of 3,4-dihydroxy-5-nitrobenzaldehyde to a carboxylic acid is a standard oxidation reaction. This can be achieved using various oxidizing agents, such as potassium permanganate or hydrogen peroxide. In a biological context, it has been observed that the enzyme xanthine oxidase can catalyze the oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde to this compound.[11]
The Broader Picture: Nitroaromatic Compounds in Nature
While this compound itself may not be a direct natural product, the existence of nitroaromatic compounds in nature is not unheard of.[12] These compounds are structurally diverse and exhibit a wide range of biological activities.
The biosynthesis of the nitro group in these natural products is an area of active research.[13][14] It is generally accepted that biological nitration often proceeds via the oxidation of an amino group or involves nitric oxide synthase.[15]
Conclusion
The journey to understanding the origins of this compound is a prime example of the interplay between natural product chemistry and synthetic methodology. While nature does not readily provide the final nitrated acid, it generously offers the essential precursor, protocatechuic aldehyde, in a variety of plant sources. For researchers in drug development, the ability to efficiently extract this natural starting material and subject it to well-established chemical transformations opens a viable and sustainable route to this and other valuable nitrated derivatives. A thorough understanding of the natural sources, biosynthesis, and extraction of protocatechuic aldehyde is, therefore, the cornerstone of any research program focused on the therapeutic potential of this compound.
References
- Investigating the Biosynthetic Origin of the Nitro Group in Pyrrolomycins.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Zhang, S., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.
- Carter, G. T. (2011). Naturally-occurring nitro compounds.
- Feasible modes of introducing the nitro group into pyrrolomycin antibiotics were investigated based on incorporation of 15N-labeled arginine and proline into dioxapyrrolomycin, produced by the actinomycete culture LL-F42248.
- Zhang, S., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. PubMed.
- Khan, A. K., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. Acta Poloniae Pharmaceutica, 72(4), 643-650.
- Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. SciSpace.
- N
- Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 p
- Current Evidence for Disease Prevention and Treatment by Protocatechuic Acid (PCA) and Its Precursor Protocatechuic Aldehyde (PCAL) in Animals and Humans.
- Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.
- The effects of Protocatechuic aldehyde on NF-κB and MAPK pathways in...
- Biosynthesis of nitro compounds. PubMed.
- Protocatechuic aldehyde
- Method for extracting protocatechualdehyde and salviol acid
- Highly Efficient Biosynthesis of Protocatechuic Acid via Recombinant Pseudomonas putida KT2440. PubMed.
- Method for preparing protocatechuic aldehyde
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Protocatechuic aldehyde preparation by Vanillin demethyl
- Preventing Microbial Infections with N
- METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- Lü, J.-M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- Natural Products from Plant-associated Microorganisms: Distribution, Structural Diversity, Bioactivity, and Implic
- Phenolic Compounds in Bacterial Inactivation: A Perspective
- Nitration, Methods and Mechanisms.
- Utilization of Natural Phenolic Compounds by Microorganisms. Ignited Minds Journals.
- Procedure for the isolation and purification of protocatechuic acid from D. cochinchinensis leaf extracts.
- Synthetic Protocols for Aromatic Nitr
- NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- Vanillin. Wikipedia.
- [Comparison of protocatechuic aldehyde in different processed products of Salvia miltiorrhiza]. PubMed.
- METHODS FOR THE NITRATION OF AROMATIC COMPOUNDS.
- Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal.
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
Sources
- 1. scispace.com [scispace.com]
- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 4. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Vanillin - Wikipedia [en.wikipedia.org]
- 8. CN100594206C - Method for extracting protocatechualdehyde and salviol acid from red sage root - Google Patents [patents.google.com]
- 9. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 10. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally-occurring nitro compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Isomers of 3,4-Dihydroxy-5-nitrobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
The substituted benzoic acid scaffold is a cornerstone of modern medicinal chemistry. Within this class, molecules possessing both catechol (dihydroxy) and nitro functional groups present a particularly rich area for investigation due to their diverse biological activities and complex physicochemical properties. 3,4-dihydroxy-5-nitrobenzoic acid, a key metabolite of the potent xanthine oxidase inhibitor 3,4-dihydroxy-5-nitrobenzaldehyde, serves as a critical reference point.[1][2] However, the therapeutic potential and biological behavior of such compounds are exquisitely sensitive to the specific arrangement of substituents on the benzene ring. This guide provides an in-depth exploration of the isomers of this compound, offering a technical narrative on their synthesis, separation, characterization, and biological significance. We move beyond simple protocols to explain the causal-driven logic behind experimental design, equipping researchers with the foundational knowledge to confidently navigate the challenges and opportunities presented by these molecules.
The Structural and Functional Significance of Dihydroxy-Nitrobenzoic Acids
The Catechol Moiety: A Privileged Pharmacophore
The 1,2-dihydroxybenzene (catechol) unit is a well-established pharmacophore, integral to the structure of numerous endogenous molecules (e.g., catecholamines) and synthetic drugs. Its significance stems from its ability to engage in key biological interactions, including:
-
Metal Ion Chelation: The adjacent hydroxyl groups can effectively chelate metal ions, which is crucial for inhibiting metalloenzymes.[3]
-
Redox Activity: Catechols are redox-active and can act as potent antioxidants by scavenging free radicals. This property is fundamental to many of their protective biological effects.[4]
-
Enzyme Recognition: The catechol structure is recognized by various enzymes, acting as either a substrate or an inhibitor. A prime example is Catechol-O-Methyltransferase (COMT), a key target in neuropharmacology.[3]
The Nitro Group: A Modulator of Potency and Selectivity
The inclusion of a strong electron-withdrawing group like the nitro (-NO₂) moiety dramatically alters the electronic properties of the catechol ring. This has profound implications for bioactivity:
-
Increased Acidity: The nitro group enhances the acidity of the phenolic hydroxyls, influencing ionization state at physiological pH and modifying binding interactions.
-
Enhanced Inhibitory Activity: The presence of a nitro group on a phenolic ring has been shown to significantly enhance the inhibitory activity against enzymes like COMT and xanthine oxidase.[2]
The precise positioning of these groups dictates the molecule's three-dimensional shape, charge distribution, and steric profile, leading to vastly different biological outcomes among isomers.
The Isomeric Landscape: Structure and Physicochemical Properties
The constitutional isomers of dihydroxy-nitrobenzoic acid are numerous. For clarity, we will focus on the parent compound, this compound, and contrast it with a representative selection of other possible isomers to illustrate the structural diversity.
}
Key positional isomers of dihydroxy-nitrobenzoic acid.
The position of the functional groups significantly impacts key physicochemical properties that are critical for drug development, such as solubility, crystal packing, and acidity (pKa).
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Predicted pKa (Carboxyl) |
| This compound | C₇H₅NO₆ | 199.12 | Catechol ortho to nitro | ~3.0-3.5 |
| 2,5-Dihydroxy-4-nitrobenzoic Acid | C₇H₅NO₆ | 199.12 | Hydroquinone core | ~2.5-3.0 |
| 3,5-Dihydroxy-4-nitrobenzoic Acid | C₇H₅NO₆ | 199.12 | Resorcinol core, nitro flanked by OH | ~3.5-4.0 |
Note: pKa values are estimates based on the electronic effects of substituents. Actual experimental values may vary.
Synthesis of this compound
The synthesis of a specific isomer often requires a multi-step, strategically planned route, as direct substitution on the parent benzoic acid ring lacks the necessary regioselectivity. A common and effective method for synthesizing the title compound involves the dealkylation of a readily available precursor.
Causality in Synthetic Strategy
The primary challenge is to install three different substituents at specific positions. A direct nitration of 3,4-dihydroxybenzoic acid (protocatechuic acid) would be unselective and lead to a mixture of products and potential oxidation of the catechol. Therefore, a more robust strategy involves:
-
Starting with a protected or differentially reactive precursor , such as vanillin or its derivatives, where one hydroxyl group is masked as an ether.
-
Performing the nitration reaction , which will be directed by the existing activating (-OH, -OR) and deactivating (-COOH) groups.
-
Deprotecting the ether in the final step to reveal the second hydroxyl group.
Protocol: Synthesis via Demethylation
This protocol outlines the synthesis of this compound from 4-hydroxy-3-methoxy-5-nitrobenzoic acid (a derivative of vanillic acid).
Step 1: Nitration of Vanillic Acid (if starting from vanillic acid)
-
Dissolve vanillic acid (4-hydroxy-3-methoxybenzoic acid) in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the low temperature to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product, 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Filter, wash with cold water, and dry the solid product.
Step 2: Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzoic acid[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Reagent Addition: Add 26 mL of constant-boiling hydrobromic acid (HBr, 48%).
-
Expert Insight: HBr is a classic and effective reagent for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an Sₙ2 reaction), which is sterically accessible.
-
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The elevated temperature is necessary to provide the activation energy for ether cleavage.
-
Workup: After cooling the reaction mixture, remove the solvent (HBr) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
The Critical Workflow of Isomer Separation and Analysis
The separation and identification of positional isomers is a significant analytical challenge due to their identical mass and often similar polarities.[6] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task.[7]
}
General workflow for the HPLC separation of isomers.
Protocol: Reversed-Phase HPLC for Isomer Separation
This protocol is adapted from established methods for separating nitrobenzoic acid isomers and can be optimized for dihydroxy-nitro-substituted analogs.[8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 bonded-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 2-propanol, water, and acetic acid (e.g., 20:80:0.4 v/v/v).
-
Expert Insight: The addition of acetic acid is crucial. It suppresses the ionization of the carboxylic acid functional group of the analytes.[8] In their neutral, protonated form, the isomers will interact more consistently with the hydrophobic C18 stationary phase, leading to better peak shapes and more effective separation based on subtle differences in their overall hydrophobicity. The pH of the mobile phase should be below the pKa of the isomers.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: Set the UV detector to a wavelength where all isomers exhibit strong absorbance, typically around 254 nm or a lambda max determined by a UV scan.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C (controlled).
-
-
Analysis: Inject a standard mixture of the isomers to determine their individual retention times. The elution order will depend on the relative polarity of the isomers; less polar isomers will have longer retention times on a reversed-phase column. Inject the unknown sample and identify the isomers by comparing retention times.
Structural Elucidation: Confirming Isomeric Identity
While HPLC can separate isomers, it does not provide definitive structural information. For this, spectroscopic methods are indispensable.
Mass Spectrometry (MS)
MS provides the molecular weight, confirming the elemental formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data. Tandem MS (MS/MS) reveals fragmentation patterns that can sometimes distinguish between isomers.
-
Expert Insight: For ortho-substituted benzoic acids, a phenomenon known as the "ortho effect" or gas-phase neighboring group participation can be observed in the mass spectrometer.[9][10] An ortho-hydroxyl group can interact with the carboxylic acid, leading to a characteristic loss of water (H₂O) that is not seen or is significantly less abundant in the meta and para isomers. This provides a powerful diagnostic tool for identifying ortho-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the precise substitution pattern on the aromatic ring.
-
¹H NMR: The number of signals, their splitting patterns (coupling), and their chemical shifts provide definitive information about the protons on the ring. For example, in this compound, there will be two aromatic protons. Their coupling constant will indicate their relationship (ortho, meta, or para), and their chemical shifts will be influenced by the adjacent electron-withdrawing or -donating groups.
-
¹³C NMR: Provides the number and electronic environment of the carbon atoms in the molecule, complementing the ¹H NMR data to build a complete structural picture.[11]
Biological Activity and Therapeutic Relevance
The precise isomeric form is not an academic detail; it is often the primary determinant of biological activity.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that produces uric acid.[1] Overproduction of uric acid leads to hyperuricemia and gout.
-
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) , the aldehyde precursor to our title compound, is a potent mixed-type inhibitor of XO with an IC₅₀ value of 3 µM, comparable to the clinical drug allopurinol.[1][12]
-
During its interaction with XO, DHNB is slowly oxidized and converted to This compound .[1] This positions the acid as a key metabolite and a molecule of interest in studying the mechanism of XO inhibition.
}
Inhibition of the Xanthine Oxidase pathway by DHNB.
Isomer-Specific Effects in Neurodegeneration
Research on Alzheimer's disease has shown that different isomers of dihydroxybenzoic acid (the parent scaffold without the nitro group) have markedly different effects on amyloid-β (Aβ) oligomers. A study found that the 2,3-, 2,5-, and 3,4-isomers of dihydroxybenzoic acid were effective at dissociating Aβ oligomers, while the 2,4-, 2,6-, and 3,5-isomers were inactive.[13] This provides compelling evidence that biological activity is not a general class effect but is tied to a specific isomeric structure, underscoring the importance of isomerically pure compounds for reliable drug development research.
Conclusion
The isomers of this compound represent a class of molecules with significant, yet nuanced, potential for drug discovery. Their activity is not merely a function of their constituent parts, but a direct consequence of the precise spatial arrangement of those parts. For researchers in this field, mastery over the synthetic routes to achieve isomeric purity, the analytical techniques to verify it, and the biological assays to test it, is paramount. This guide has laid out the foundational principles and practical methodologies to support these efforts, emphasizing that in the world of medicinal chemistry, the difference of a single position can be the difference between a lead compound and an inactive analog.
References
- Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent Source: Journal of Chrom
- Title: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout Source: Biochemical Pharmacology (via NIH) URL:[Link]
- Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns Source: Journal of Chrom
- Title: How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Source: Quora URL:[Link]
- Title: Synthesis of this compound Source: PrepChem.com URL:[Link]
- Title: this compound | C7H5NO6 Source: PubChem URL:[Link]
- Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (via PubMed) URL:[Link]
- Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Title: Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde Source: Google Patents URL
- Title: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout Source: Biochemical Pharmacology (via PubMed) URL:[Link]
- Title: How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid Source: Quora URL:[Link]
- Title: 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB...
- Title: Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde Source: Google Patents URL
- Title: Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography Source: Analytical Biochemistry (via PubMed) URL:[Link]
- Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters Corpor
- Title: Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers Source: ACS Chemical Neuroscience (via PubMed Central) URL:[Link]
Sources
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merit.url.edu [merit.url.edu]
- 11. researchgate.net [researchgate.net]
- 12. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Biological Role of Nitrated Catechols
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the formation, biological significance, and analytical considerations of nitrated catechols. We will delve into their dual role as mediators of cellular damage and as molecules with intriguing pharmacological properties, particularly within the nervous and cardiovascular systems.
Introduction: The Emergence of Nitrated Catechols in Biology
Catecholamines, a class of monoamine neurotransmitters that includes dopamine, norepinephrine, and epinephrine, are fundamental to a vast array of physiological processes, from motor control to the "fight-or-flight" response.[1][2][3] These molecules are characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups) and an amine side chain.
Under conditions of oxidative and nitrosative stress, where there is an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS), catecholamines and other catechol-containing compounds can undergo a critical chemical modification: nitration. This process, primarily driven by nitric oxide (NO) and its derivatives, adds a nitro (-NO₂) group to the catechol ring, forming nitrated catechols.[4][5]
The formation of these nitrated derivatives is not a benign modification. It profoundly alters the chemical properties and biological activities of the parent molecules, often converting them from essential signaling molecules into potentially toxic agents implicated in the pathology of several diseases.[4][6][7] This guide will explore the multifaceted biological roles of these compounds, from their detrimental effects in neurodegeneration to their surprising functions in cardiovascular regulation and their applications in biotechnology.
The Chemistry of Formation: A Story of Nitrosative Stress
The generation of nitrated catechols in biological systems is a direct consequence of nitrosative stress. The primary mechanism involves the interaction of catecholamines with nitrogen oxides derived from nitric oxide (NO).[4][5]
Mechanism of Nitration:
Exposure of catecholamines like dopamine and norepinephrine to nitric oxide (NO) in the presence of oxygen leads to the formation of 6-nitro derivatives with high efficiency.[4] The reaction is thought to proceed through the coupling of a semiquinone radical, formed by the one-electron oxidation of the catechol, with nitrogen dioxide (NO₂), a higher oxide of NO.[4][8][9]
Key factors influencing this reaction include:
-
Presence of Oxygen: The formation of nitration products is dependent on aerobic conditions.[4]
-
pH: Acidic conditions can favor nitration, and it has been proposed that these reactions could occur in acidic vesicles where nitrite and catecholamines might accumulate.[5]
-
Reactive Species: While NO and its oxides are key, other nitrating agents like peroxynitrite (ONOO⁻) are less effective at directly nitrating catechols, tending to cause oxidation instead.[5]
Caption: Fig. 1: Simplified pathway for the nitration of catecholamines under nitrosative stress.
The Dark Side: Nitrated Catechols in Neurodegeneration
Perhaps the most studied and concerning biological role of nitrated catechols is their contribution to neurodegenerative diseases, particularly Parkinson's Disease (PD).[6][7][10] PD is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain.[10][11][12][13]
Mechanisms of Neurotoxicity:
-
Direct Toxicity: The formation of nitrated catecholamines is considered a key event in NO-induced neurotoxicity.[4] These modified molecules are potentially toxic and can contribute to neuronal degeneration.
-
Protein Modification and Aggregation: Nitrosative stress leads to the nitration of key proteins involved in PD pathology. Alpha-synuclein, the primary component of Lewy bodies (the hallmark protein aggregates in PD), is extensively nitrated in these lesions.[14][15] The injection of nitrated α-synuclein into the substantia nigra of rats has been shown to induce the loss of dopaminergic neurons and cause motor defects, suggesting a direct causal role in the disease's progression.[16]
-
Enzyme Inhibition: Nitration can impair the function of critical enzymes. For example, tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, can be nitrated and inhibited, leading to a decrease in dopamine levels.[10]
-
Altered Signaling: The biological activity of dopamine is compromised upon nitration. Nitrated dopamine, for instance, loses its ability to stimulate the formation of cyclic AMP (cAMP), a crucial second messenger in neuronal signaling.[5]
Caption: Fig. 2: Proposed role of nitrated catechols in the pathogenic cascade of Parkinson's Disease.
A Surprising Turn: Cardiovascular Effects of Nitrated Catechols
While the neurotoxic effects are significant, research has uncovered a contrasting role for nitrated catechols in the cardiovascular system. Specifically, 6-nitrodopamine (6-ND) exhibits potent and distinct pharmacological activities compared to its parent molecule, dopamine.
Recent studies have shown that 6-ND acts as a potent vasorelaxant in various vascular tissues.[17] Furthermore, it demonstrates positive inotropic (increasing the force of contraction) and chronotropic (increasing heart rate) effects on the heart.[17] Notably, 6-ND was found to be more potent in increasing heart rate in rats than classical catecholamines like adrenaline, noradrenaline, and dopamine.[17]
The mechanism of action for these cardiovascular effects appears to be distinct from that of traditional catecholamines, which typically act through adrenergic receptors.[17] This suggests that the nitration of catecholamines creates novel pharmacological agents with unique signaling properties within the cardiovascular system.
| Compound | Primary Cardiovascular Effect | Potency (Heart Rate) | Primary Mechanism |
| Dopamine | Vasoconstriction/Vasodilation (dose-dependent), Increased Heart Rate | + | Dopaminergic & Adrenergic Receptors |
| Norepinephrine | Potent Vasoconstriction, Increased Heart Rate | +++ | α- and β-Adrenergic Receptors |
| Epinephrine | Increased Heart Rate & Contractility, Vasoconstriction/Vasodilation | ++++ | α- and β-Adrenergic Receptors |
| 6-Nitrodopamine | Potent Vasorelaxation, Increased Heart Rate | +++++ | Distinct from classical catecholamines[17] |
| Table 1. Comparative cardiovascular effects of classical catecholamines and 6-nitrodopamine. |
Pharmacological and Biotechnological Relevance
Beyond their roles in pathology and physiology, nitrated catechols have emerged as valuable molecules in pharmacology and materials science.
-
Enzyme Inhibition: Certain nitrocatechols have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines.[18] Modifying the position of the nitro group can profoundly affect the selectivity and duration of COMT inhibition, making these compounds useful tools for studying Parkinson's disease and depression.[18] Simple nitrocatechols also act as competitive inhibitors of neuronal nitric oxide synthase (nNOS).[19]
-
Biomaterial Coatings: Nitrocatechols exhibit a remarkable ability to form strong, covalent bonds with metal and metal oxide surfaces, such as titanium oxide and iron oxide.[20] The electron-withdrawing nitro group enhances their stability against oxidation, especially at basic pH, making them superior to unmodified catechols for surface functionalization.[20] This property is being exploited to create functional coatings for medical devices to improve tissue integration or confer anti-bacterial properties, and to stabilize nanoparticles for diagnostic and therapeutic applications.[20]
Analytical Methodologies: Detecting and Quantifying Nitrated Catechols
The accurate detection and quantification of nitrated catechols in complex biological and environmental samples are critical for understanding their roles in health and disease. Their low concentrations and potential for reactivity present analytical challenges.
Several methods have been developed for their analysis:
-
Liquid Chromatography (LC): LC is a cornerstone technique, often coupled with various detectors.
-
LC-UV Detection: This is a common method where nitrocatechols are separated by LC and detected by their ability to absorb UV light. 4-nitrocatechol, for example, can be readily quantified using this approach.[8][21]
-
LC-Mass Spectrometry (LC-MS): This highly sensitive and specific technique provides both separation and mass information, allowing for confident identification and quantification of nitrated catechols and their metabolites, even at trace levels.[22]
-
-
Colorimetric Assays: Some methods utilize color changes for detection. For instance, the O-methylation of nitrocatechol by COMT can be measured by the disappearance of color in an assay mixture.[21]
-
Online Electrospray Ionization Mass Spectrometry (OESI-MS): This surface-sensitive technique has been used to study the rapid formation of nitrocatechols at the air-water interface, providing insights into their atmospheric chemistry.[23][24][25]
Sources
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. Catecholamines: Definition & Function - Video | Study.com [study.com]
- 3. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]
- 4. Nitric oxide-induced nitration of catecholamine neurotransmitters: a key to neuronal degeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation and nitration of catecholamines by nitrogen oxides derived from nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation chemistry of catecholamines and neuronal degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative and Nitrative Protein Modifications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Link Between Dopamine and Parkinson's Disease | Cedars-Sinai [cedars-sinai.org]
- 13. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 14. Nitrosative stress in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Widespread nitration of pathological inclusions in neurodegenerative synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrated α-Synuclein Induces the Loss of Dopaminergic Neurons in the Substantia Nigra of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of 6-nitrodopamine, adrenaline, noradrenaline, and dopamine in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of a novel series of "ortho-nitrated" inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitrocatechols versus nitrocatecholamines as novel competitive inhibitors of neuronal nitric oxide synthase: lack of the aminoethyl side chain determines loss of tetrahydrobiopterin-antagonizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrocatechols - SuSoS [susos.com]
- 21. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Catecholamines Analytical Detection Methods and Their Pretreatment Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxidation of Catechols at the Air-Water Interface by Nitrate Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid: An Essential Building Block for Pharmaceutical Agents
Introduction: The Significance of a Multifunctional Catechol
3,4-Dihydroxy-5-nitrobenzoic acid, a substituted catechol, is a molecule of significant interest to the pharmaceutical and organic synthesis communities. Its structure, featuring a catechol moiety, a carboxylic acid, and a nitro group, makes it a versatile precursor for a range of complex molecular architectures. Notably, this compound serves as a critical intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs pivotal in the management of Parkinson's disease.[1] COMT inhibitors, such as entacapone, work by preventing the breakdown of levodopa, the primary medication for Parkinson's, thereby enhancing its efficacy.[2][3] The strategic placement of the nitro group and the catechol hydroxyl groups provides a scaffold for further chemical modifications, making it an invaluable tool for drug discovery and development professionals.
This comprehensive guide provides an in-depth exploration of the synthesis of this compound, focusing on a robust and reproducible two-step synthetic pathway. We will delve into the mechanistic underpinnings of the reactions, provide detailed, step-by-step protocols, and offer a thorough guide to the characterization of the final product. This document is intended to serve as a practical resource for researchers and scientists in the field of medicinal chemistry and drug development.
Strategic Synthesis: Overcoming the Challenges of Direct Nitration
The direct nitration of 3,4-dihydroxybenzoic acid (protocatechuic acid) presents a significant synthetic challenge. The catechol ring is highly activated towards electrophilic aromatic substitution, but it is also exceptionally sensitive to oxidation, especially under the harsh acidic and oxidative conditions of nitration.[4][5][6] This often leads to the formation of complex mixtures of products, including quinones and polymeric tars, resulting in low yields and difficult purification.
To circumvent these issues, a more strategic approach is employed, involving the use of a precursor with a protected hydroxyl group. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an ideal starting material. The methoxy group serves as a protecting group for one of the hydroxyls, moderating the reactivity of the aromatic ring and preventing oxidation. The synthesis, therefore, proceeds via two key stages:
-
Regioselective Nitration of Vanillic Acid: The introduction of a nitro group at the 5-position of the vanillic acid ring.
-
Demethylation of 5-Nitrovanillic Acid: The removal of the methyl protecting group to yield the final product, this compound.
This two-step pathway offers superior control over the reaction and results in a significantly higher yield of the desired product.
Reaction Mechanisms: A Tale of Directing Groups
The success of this synthetic strategy hinges on a fundamental understanding of the principles of electrophilic aromatic substitution. The regioselectivity of the nitration of vanillic acid is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance.
-
Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director due to its electron-withdrawing nature.
In the case of vanillic acid, the hydroxyl and methoxy groups are positioned at C4 and C3, respectively. Their activating and ortho-, para-directing effects strongly favor electrophilic attack at the positions ortho and para to them. The position C5 is ortho to the hydroxyl group and para to the methoxy group, making it the most electronically enriched and sterically accessible site for nitration. The meta-directing effect of the carboxylic acid group at C1 further reinforces the preference for substitution at C5.
The nitration reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid with a strong acid catalyst, typically sulfuric acid or in this case, acetic acid can be used as a solvent and co-catalyst. The nitronium ion is then attacked by the electron-rich aromatic ring of vanillic acid to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding 5-nitrovanillic acid.
The demethylation of 5-nitrovanillic acid is typically achieved by nucleophilic cleavage of the methyl ether using a strong nucleophile in a polar solvent. Triethylamine in ethanol provides a mild and effective system for this transformation.[7] The lone pair of electrons on the nitrogen of triethylamine attacks the methyl group of the methoxy ether, leading to the cleavage of the C-O bond and the formation of the desired catechol.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from vanillic acid.
Part 1: Nitration of Vanillic Acid to 5-Nitrovanillic Acid
This protocol describes the regioselective nitration of vanillic acid using nitric acid in an acetic acid medium.[8]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 20 g | 0.119 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 200 mL | - |
| Nitric Acid (60%) | HNO₃ | 63.01 | 9.7 mL | 0.126 |
| Ice | H₂O | 18.02 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 20 g (0.119 mol) of vanillic acid in 200 mL of glacial acetic acid with stirring.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Nitration: Slowly add 9.7 mL (0.126 mol) of 60% nitric acid dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes. The solution will turn yellow.
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow precipitate of 5-nitrovanillic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the purified product under vacuum at 60 °C to a constant weight.
Expected Yield: Approximately 80-85%.
Part 2: Demethylation of 5-Nitrovanillic Acid
This protocol details the cleavage of the methyl ether in 5-nitrovanillic acid to yield the final product.[7]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Nitrovanillic Acid | C₈H₇NO₆ | 213.14 | 10 g | 0.047 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 20 mL | 0.144 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment:
-
250 mL round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10 g (0.047 mol) of 5-nitrovanillic acid in 100 mL of absolute ethanol.
-
Addition of Base: Add 20 mL (0.144 mol) of triethylamine to the suspension.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess triethylamine under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in 100 mL of deionized water and transfer to a separatory funnel. Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Extract the product from the acidified aqueous solution with three 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a pale yellow solid.
Expected Yield: Approximately 75-80%.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₅NO₆ |
| Molecular Weight | 199.12 g/mol [9] |
| Appearance | Pale yellow solid |
| CAS Number | 84211-30-3[9] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets in the downfield region (typically between 7.0 and 8.0 ppm). The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the region of 110-160 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the various functional groups. A broad band in the region of 3500-2500 cm⁻¹ will correspond to the O-H stretching of the hydroxyl and carboxylic acid groups. A sharp peak around 1700 cm⁻¹ will be indicative of the C=O stretching of the carboxylic acid. Strong absorptions around 1530 and 1350 cm⁻¹ will be due to the asymmetric and symmetric stretching vibrations of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.12 g/mol ). Fragmentation patterns may include the loss of water (H₂O), carbon monoxide (CO), and the nitro group (NO₂).
Applications in Drug Development: A Gateway to COMT Inhibitors
The primary application of this compound in drug development is as a precursor to 3,4-dihydroxy-5-nitrobenzaldehyde. This aldehyde is a key intermediate in the synthesis of entacapone, a potent and selective peripheral COMT inhibitor.[5][10] The synthesis of entacapone involves a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.[5][10]
The development of COMT inhibitors like entacapone has been a significant advancement in the treatment of Parkinson's disease. By preventing the peripheral degradation of levodopa, these drugs increase its bioavailability in the brain, leading to improved motor function and a reduction in "off" time for patients.[1] The unique structural features of this compound make it an indispensable building block in the creation of these life-changing medications.
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Inhalation of its fumes can lead to respiratory damage.
-
Exothermic Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound via the nitration of vanillic acid followed by demethylation is a reliable and scalable method for producing this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to strict safety measures are paramount for a successful synthesis. The critical role of this compound in the production of COMT inhibitors underscores its importance in the ongoing efforts to develop more effective treatments for neurodegenerative diseases like Parkinson's. This guide provides the necessary framework for researchers and scientists to confidently synthesize and utilize this key building block in their drug discovery and development endeavors.
References
- Benchchem. (2025). Technical Support Center: 5-Nitrovanillin Synthesis.
- Google Patents. (2010). US20100234632A1 - Process for the preparation of entacapone.
- Benchchem. (2025). Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.
- Benchchem. (2025). Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Entacapone.
- Benchchem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin.
- Indian Academy of Sciences. (n.d.). A new synthesis of Entacapone and report on related studies.
- Google Patents. (2008). EP1978014A1 - Process for the preparation of entacapone and intermediates thereof.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information.
- ChemicalBook. (n.d.). Entacapone synthesis.
- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- Google Patents. (2012). CN102304051A - Method for preparing 5-nitro vanillin.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
- PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Automated Topology Builder. (n.d.). 3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6 | MD Topology | NMR | X-Ray.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trihydroxy-.
- ResearchGate. (n.d.). ATR-FTIR of 3,4-dihydroxybenzoic acid photodegradation after 200 min UV....
- NIST WebBook. (n.d.). 3-Hydroxy-4-nitrobenzoic acid.
- SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid.
- SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - European Patent Office - EP 0589948 B1.
- PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- PubMed. (2023). Clinical benefit of MAO-B and COMT inhibition in Parkinson's disease: practical considerations.
- VJNeurology. (2022). COMT inhibitors for motor fluctuations in Parkinson's disease.
- NeurologyLive. (2019). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Preparation Of Entacapone [quickcompany.in]
- 8. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3,4-Dihydroxy-5-nitrobenzoic Acid as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of 3,4-Dihydroxy-5-nitrobenzoic Acid (DHNBA)
This compound (DHNBA) is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a catechol (1,2-dihydroxybenzene) unit, a carboxylic acid, and an electron-withdrawing nitro group. This unique arrangement makes DHNBA a versatile synthon, or building block, for constructing more complex molecules.[1]
The catechol moiety is a recognized pharmacophore in many biologically active compounds, prized for its antioxidant properties and ability to coordinate with metal ions.[1][2] The carboxylic acid provides a handle for derivatization, such as esterification to create prodrugs or amidation to link with other molecules.[3] Finally, the nitro group can be readily reduced to an amine, opening a pathway to a different class of derivatives, or it can serve to modulate the electronic properties of the molecule.[4] Consequently, DHNBA is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5]
This guide provides a comprehensive overview of DHNBA's properties, synthesis, and key reaction protocols to empower researchers in its effective application.
Physicochemical Properties of DHNBA
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 84211-30-3 | [5][6] |
| Molecular Formula | C₇H₅NO₆ | [6] |
| Molecular Weight | 199.12 g/mol | [6] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)O)C(=O)O | [5][6] |
| InChIKey | HDPSONAKHMNQPA-UHFFFAOYSA-N | [6] |
Synthesis of this compound
DHNBA is typically prepared through the modification of related precursors. One established method involves the cleavage of a methyl ether from a more readily available starting material, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).
Protocol 3.1: Synthesis of DHNBA via Demethylation
This protocol describes the synthesis of DHNBA by cleaving the methyl ether of 5-nitrovanillic acid using a strong acid.[7]
Causality: Constant-boiling hydrobromic acid is a powerful reagent used for the cleavage of aryl methyl ethers. The high temperature achieved under reflux provides the necessary activation energy to break the stable ether bond. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Constant-boiling hydrobromic acid (48%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Cooling bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 mL of constant-boiling hydrobromic acid.[7]
-
Reflux: Attach a reflux condenser and heat the solution to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.[7]
-
Cooling: After 2 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Once cooled, remove the excess hydrobromic acid by distillation under reduced pressure (e.g., using a water-jet vacuum).[7]
-
Isolation: The remaining solid is the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.
Caption: Workflow for DHNBA synthesis via demethylation.
DHNBA as a Synthetic Intermediate: Key Transformation Protocols
The true utility of DHNBA lies in the selective transformation of its three functional groups. The following protocols outline key reactions that leverage this versatility.
Protocol 4.1: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is arguably the most powerful transformation of DHNBA, opening the door to a wide range of derivatives, including analogues of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid).[8][9] Catalytic hydrogenation is a clean and efficient method for this purpose.
Causality: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups using molecular hydrogen (H₂).[10] The reaction occurs on the surface of the palladium, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the corresponding amine. This method is often preferred for its high yields and the simple workup, which involves filtering off the catalyst.
Materials:
-
This compound (DHNBA)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Source of hydrogen gas (H₂)
-
Celite or other filter aid
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve DHNBA in a sufficient volume of methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the DHNBA). The catalyst should be handled carefully as it can be pyrophoric when dry.
-
Hydrogenation: Seal the vessel and purge it with nitrogen or argon to remove air. Introduce hydrogen gas, either to a pressure of 50 psi in a Parr apparatus or by maintaining a positive pressure with a balloon.
-
Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-amino-3,4-dihydroxybenzoic acid. The product can be purified by recrystallization.
Caption: Reduction of DHNBA's nitro group to an amine.
Protocol 4.2: Fischer Esterification of the Carboxylic Acid
Esterification is a fundamental reaction for protecting the carboxylic acid, modifying solubility, or creating prodrugs.[3] The Fischer esterification is a classic acid-catalyzed method.[11]
Causality: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). The reaction is an equilibrium; therefore, using a large excess of the alcohol as the solvent drives the reaction toward the ester product, according to Le Châtelier's principle.[11]
Materials:
-
This compound (DHNBA)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: Suspend DHNBA in a large excess of anhydrous alcohol (e.g., 8-10 mL per gram of DHNBA) in a round-bottom flask.[11]
-
Catalyst Addition: Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 10 mL of alcohol) with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water. This will precipitate the ester product.[11]
-
Neutralization & Isolation: Stir the mixture until the ice melts. Collect the solid product by suction filtration. Wash the solid with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Drying: Dry the isolated ester product under vacuum.
Caption: Esterification of DHNBA's carboxylic acid.
Applications in Drug Discovery and Research
The functional group versatility of DHNBA makes it a valuable starting point for several areas of research:
-
Anti-Inflammatory Agents: As highlighted, the reduction of DHNBA to its amino derivative is a key step toward synthesizing novel analogues of Mesalamine (5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD).[8][9][12]
-
Enzyme Inhibitors: The catechol structure is a known scaffold for inhibitors of catechol-O-methyltransferase (COMT), an important target in Parkinson's disease therapy.[1] Furthermore, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a potent inhibitor of xanthine oxidase, an enzyme implicated in gout.[13][14][15] This suggests that DHNBA and its derivatives are promising candidates for screening against these and other enzymes.
-
Antioxidant Research: Catechols are excellent radical scavengers. DHNBA can be used as a tool to study oxidative stress pathways or as a lead structure for developing novel antioxidant compounds.[1][2]
Safety and Handling
Proper handling of DHNBA is essential for laboratory safety. Always consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Causes skin and eye irritation.[16] May cause respiratory irritation.[16] Handle with care, as nitroaromatic compounds can have other associated hazards.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[16][17]
-
Handling: Use only in a well-ventilated area or fume hood.[16][18] Avoid dust formation.[18] Wash hands thoroughly after handling.
-
First Aid:
References
- PrepChem. (n.d.). Synthesis of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14450982, this compound.
- Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses.
- Al-Amiery, A. A., et al. (2022).
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-37. [Link]
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid.
- Srinivasan, N., & Lilakar, J. (2009). GREEN APPROACH FOR LARGE SCALE PROCESS OF MESALAMINE: AN ANTI INFLAMMATORY AGENT. Rasayan Journal of Chemistry, 2(3), 688-690. [Link]
- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
- Mohapatra, S., et al. (2021). Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 41, 128029. [Link]
- IP.com. (n.d.). An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
- Google Patents. (n.d.). CN107778189A - A kind of mesalazine industrialized process for preparing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. iajpr.com [iajpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 6. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. sciencetechindonesia.com [sciencetechindonesia.com]
- 9. Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Entacapone Utilizing 3,4-Dihydroxy-5-nitrobenzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of Entacapone
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, which serves as an adjunctive therapy in combination with levodopa and carbidopa for treating Parkinson's disease.[1] Its primary function is to reduce the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain and improving motor control in patients. The chemical name for Entacapone is (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide.[1]
The core of Entacapone's molecular structure is assembled through a Knoevenagel condensation reaction. This application note provides a detailed guide to the synthesis of Entacapone, focusing on the reaction between the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde , and N,N-diethylcyanoacetamide.
A Note on the Starting Material: While the topic of this guide is the "Using of 3,4-Dihydroxy-5-nitrobenzoic Acid for Entacapone synthesis," extensive review of established synthetic pathways reveals that 3,4-dihydroxy-5-nitrobenzaldehyde is the direct precursor in the pivotal Knoevenagel condensation. The corresponding benzoic acid is an oxidation product of this aldehyde.[2] This guide will, therefore, focus on the scientifically validated and industrially practiced synthesis commencing from the aldehyde, as this represents the most direct and efficient route to Entacapone.
Part 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of Entacapone is primarily achieved through a base-catalyzed Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (N,N-diethylcyanoacetamide) to a carbonyl group (3,4-dihydroxy-5-nitrobenzaldehyde), followed by a dehydration step to yield the final product.
The reaction typically produces a mixture of geometric isomers, the desired (E)-isomer (Entacapone) and the (Z)-isomer.[1][3] Subsequent purification and, if necessary, isomerization steps are crucial to isolate the therapeutically active and stable polymorphic form of (E)-Entacapone.[1][3]
Figure 1. Synthetic workflow for Entacapone.
Part 2: Experimental Protocols
This section details the step-by-step methodology for the synthesis of Entacapone, from the initial condensation to the purification of the final product.
Protocol 1: Knoevenagel Condensation
This protocol describes the core condensation reaction to produce a mixture of (E) and (Z) isomers of Entacapone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | 183.12 | 10.0 g | 0.0546 |
| N,N-Diethylcyanoacetamide | 140.18 | 8.0 g | 0.0571 |
| Toluene | - | 100 mL | - |
| Piperidine | 85.15 | 0.5 g | 0.0059 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,4-dihydroxy-5-nitrobenzaldehyde (10.0 g) and N,N-diethylcyanoacetamide (8.0 g) with toluene (100 mL).[1]
-
Catalyst Addition: Add piperidine (0.5 g) to the mixture at room temperature.[1]
-
Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 110-120°C). Water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 25-30°C. Add glacial acetic acid (20 mL) to neutralize the catalyst and facilitate precipitation.[1]
-
Isolation: Filter the precipitated solid and wash it sequentially with toluene and then water.
-
Drying: Dry the resulting solid under vacuum at 50-55°C to obtain the crude Entacapone as a mixture of (E) and (Z) isomers.[1]
Expected Outcome: This procedure typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major component (approximately 70-80%).[1]
Protocol 2: Isomerization and Purification of (E)-Entacapone
This protocol focuses on the conversion of the (Z)-isomer to the desired (E)-isomer and the purification of the final product to obtain the stable polymorphic Form A.
Materials and Reagents:
| Reagent | Purpose | Quantity (Example) |
| Crude Entacapone | Starting Material | 10.0 g |
| Glacial Acetic Acid | Solvent | 30 mL |
| Hydrobromic Acid (48%) | Catalyst | Catalytic amount |
Procedure:
-
Dissolution: In a suitable glass reactor, suspend the crude Entacapone (10.0 g) in glacial acetic acid (30 mL).
-
Isomerization: Add a catalytic amount of hydrobromic acid. Heat the mixture to 85-90°C.[4]
-
Crystallization: Cool the solution to 20-25°C and stir for 18-20 hours. Further cool to 15-18°C and stir for an additional 5-6 hours to ensure complete crystallization of the (E)-isomer.[4]
-
Isolation: Filter the crystalline solid and wash with a mixture of toluene and acetic acid, followed by a final wash with toluene.[4]
-
Drying: Dry the purified product at 50-55°C.
-
Recrystallization (Optional): For higher purity, the product can be further recrystallized from a suitable solvent like methanol.[4]
Expected Outcome: A highly pure, crystalline solid of (E)-Entacapone (Polymorphic Form A) with an HPLC purity of >99.8%.[4]
Part 3: Data Interpretation and Quality Control
High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for assessing the purity of Entacapone and quantifying the ratio of (E) to (Z) isomers. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The retention times for the (E) and (Z) isomers will be distinct, allowing for their separation and quantification.
Melting Point: The melting point of the final product is a crucial indicator of purity and polymorphic form. The stable polymorphic Form A of (E)-Entacapone has a melting point of approximately 162-165°C.[3][4]
Spectroscopic Analysis:
-
¹H NMR: Proton NMR spectroscopy can be used to confirm the structure of Entacapone and differentiate between the (E) and (Z) isomers based on the coupling constants of the vinylic protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (-C≡N) stretch around 2217 cm⁻¹ and the carbonyl (-C=O) stretch around 1622 cm⁻¹.[4]
Conclusion
The synthesis of Entacapone via the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide is a robust and well-established method. Careful control of reaction conditions, particularly during the condensation and subsequent purification steps, is essential for maximizing the yield of the desired (E)-isomer and achieving the required purity for pharmaceutical applications. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of this important therapeutic agent.
References
- Process for the preparation of entacapone. (2010). Google Patents.
- An Improved Process For The Preparation Of Entacapone. (n.d.). Quick Company.
- Preparation method for entacapone. (2015). Google Patents.
- Method for the purification of entacapone. (2014). Google Patents.
- Process for the preparation of entacapone and intermediates thereof. (2008). Google Patents.
- A new synthesis of Entacapone and report on related studies. (2010). Indian Academy of Sciences.
- Methods for the preparation of Entacapone. (2008). Google Patents.
- An improved process for the preparation of entacapone. (2007). Google Patents.
Sources
- 1. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for 3,4-Dihydroxy-5-nitrobenzoic Acid in Medicinal Chemistry
Introduction: Unveiling the Therapeutic Potential of a Key Nitrocatechol
3,4-Dihydroxy-5-nitrobenzoic acid, a member of the nitrocatechol class of compounds, stands at a significant crossroads in medicinal chemistry. While its direct therapeutic applications are an emerging area of research, its established roles as a crucial metabolite of pharmacologically active precursors and its structural alerts for enzyme inhibition make it a compound of profound interest for drug discovery and development. This guide provides an in-depth exploration of this compound, detailing its synthesis, known biological context, and step-by-step protocols for its investigation in key medicinal chemistry assays.
Primarily, this compound is recognized as the oxidation product of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB). DHNB is a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and a key target for the treatment of hyperuricemia and gout.[1][2] The enzymatic conversion of DHNB to this compound within the active site of xanthine oxidase inextricably links the acid to this therapeutic area.[1] Furthermore, the nitrocatechol scaffold is a well-established pharmacophore for the inhibition of catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic degradation of catecholamine neurotransmitters.[3][4] This positions this compound as a molecule of interest for the development of therapeutics for neurological disorders such as Parkinson's disease.
This document serves as a comprehensive resource for researchers, providing not only the scientific rationale for investigating this molecule but also the practical methodologies required to unlock its full potential.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry research.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [5] |
| Molecular Weight | 199.12 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 84211-30-3 | [5] |
| Appearance | Typically a solid | |
| Solubility | Soluble in polar organic solvents |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the demethylation of its methoxy precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).
Protocol 1: Synthesis via Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzoic acid
-
Constant-boiling hydrobromic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid.[6]
-
Attach a reflux condenser and heat the solution to reflux for 2 hours using a heating mantle.[6]
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol/water mixtures.
Biological Activities and Therapeutic Potential
The medicinal chemistry relevance of this compound stems from its involvement in two key enzymatic pathways: xanthine oxidase and catechol-O-methyltransferase.
Role in Hyperuricemia and Gout: A Product of Xanthine Oxidase Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout, a painful inflammatory condition. The enzyme xanthine oxidase is responsible for the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[1] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[1]
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent, mixed-type inhibitor of xanthine oxidase with an IC₅₀ value of 3 µM.[1][2] Intriguingly, studies have shown that DHNB is slowly converted to this compound by xanthine oxidase at the enzyme's molybdenum center.[1] This suggests that the therapeutic effect of DHNB may be, in part, mediated by the formation of the carboxylic acid, which could also possess inhibitory or other biological activities.
Experimental Workflow: Investigating Xanthine Oxidase Inhibition
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound (test compound)
-
Allopurinol (positive control)
-
Phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve this compound and allopurinol in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound or allopurinol at various concentrations to the respective wells. For the control wells, add 20 µL of the vehicle.
-
Add 30 µL of the xanthine oxidase solution to each well, except for the blank wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 100 µL of the xanthine solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Potential as a Catechol-O-Methyltransferase (COMT) Inhibitor
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, such as dopamine, norepinephrine, and epinephrine.[7] COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the brain.[3] The nitrocatechol moiety is a hallmark of several potent COMT inhibitors, including entacapone and tolcapone.[3] Given that this compound possesses this critical structural feature, it is a strong candidate for investigation as a COMT inhibitor.
Signaling Pathway: COMT Inhibition in Dopaminergic Systems
Caption: Inhibition of COMT by this compound can increase levodopa bioavailability.
Protocol 3: In Vitro COMT Inhibition Assay
This assay measures the ability of a test compound to inhibit the COMT-catalyzed methylation of a catechol substrate.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
3,4-Dihydroxybenzoic acid or another suitable catechol substrate
-
This compound (test compound)
-
Entacapone (positive control)
-
Assay buffer (e.g., phosphate buffer, pH 7.6)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., perchloric acid)
-
HPLC system with electrochemical or UV detection
Procedure:
-
Reagent Preparation: Prepare stock solutions of S-COMT, SAM, the catechol substrate, the test compound, and entacapone in the appropriate buffers.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, MgCl₂, DTT, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the S-COMT enzyme solution to the mixture.
-
Reaction Initiation: Start the reaction by adding SAM and the catechol substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the reaction mixture by HPLC to quantify the formation of the methylated product (e.g., vanillic acid and isovanillic acid if using 3,4-dihydroxybenzoic acid as the substrate).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 2.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds, particularly those with a catechol structure, are well-known for their antioxidant properties.[8] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of diseases. The presence of both the catechol group and the electron-withdrawing nitro group in this compound suggests it may possess significant antioxidant activity.
Inflammation is a complex biological response that is often intertwined with oxidative stress. Many antioxidant compounds also exhibit anti-inflammatory effects by modulating inflammatory signaling pathways, such as the NF-κB pathway.[9] Given its structural features, this compound warrants investigation for its potential anti-inflammatory properties.
Protocol 4: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the test compound or positive control at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
-
Conclusion and Future Directions
This compound is a molecule with significant, albeit not fully explored, potential in medicinal chemistry. Its role as a metabolite of the potent xanthine oxidase inhibitor DHNB provides a strong rationale for its investigation in the context of hyperuricemia and gout. Furthermore, its nitrocatechol structure makes it a compelling candidate for the development of novel COMT inhibitors for neurological disorders. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological activities of this intriguing compound. Future research should focus on obtaining direct in vivo data on the efficacy and pharmacokinetics of this compound to fully elucidate its therapeutic potential.
References
- Bäckström, R., Honkanen, E., Pippuri, A., Kairisalo, P., Pystynen, J., Heinola, K., Nissinen, E., Linden, I. B., Männistö, P. T., & Pohto, P. (1989). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene). Journal of Enzyme Inhibition, 3(2), 99-108.
- da Trindade, R. F., de Conti, R., & de Almeida, L. C. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem, e202400478.
- Lü, J. M., Yao, Q., & Chen, C. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328–1337.
- Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593–628.
- Palma, P. N., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega.
- Parada, A., et al. (2004). Molecular Modeling and Metabolic Studies of The Interaction of Catechol-O-Methyltransferase and a New Nitrocatechol Inhibitor. Biophysical Journal, 86(5), 3147-3157.
- Soares-da-Silva, P., et al. (2021). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. Journal of Medicinal Chemistry, 64(15), 10787-10815.
- Zhu, K., et al. (2018). Benzoic acid-containing XO inhibitors. European Journal of Medicinal Chemistry, 157, 107-118.
- Lü, J. M., et al. (2013). 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical pharmacology, 86(9), 1328-1337.
- Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10.
- Pihlaja, T., et al. (2014). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 724-729.
- PrepChem. (n.d.). Synthesis of this compound.
- Kobzar, O. L., Tatarchuk, A. V., et al. (2023). The Investigation of The Effect of Chalcones With Benzoic Acid On Xanthine Oxidase Inhibitor. Medicinal Chemistry Research, 32(6), 1145-1156.
- Al-Samydai, A., et al. (2022). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. International Journal of Molecular Sciences, 23(3), 1247.
- Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020).
- Sroka, Z., & Cisowski, W. (2003). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Planta Medica, 69(7), 656-662.
- ResearchGate. (2017). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Moreno, M., Brito, R. E., & Mellado, J. M. R. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1).
- Google Patents. (1996). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (1999). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- PubChem. (n.d.). This compound.
- Jagannath, P., et al. (2020). Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation. Frontiers in Pharmacology, 11, 894.
Sources
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Regioselective Nitration of Protocatechuic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protocatechuic acid (3,4-dihydroxybenzoic acid) is a widely occurring phenolic acid recognized for its significant antioxidant properties and as a key metabolite of various dietary polyphenols.[1][2][3] The introduction of a nitro group onto its aromatic ring can modulate its biological activity and provide a versatile chemical handle for further synthetic transformations, making nitrated protocatechuic acid derivatives valuable intermediates in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the nitration of protocatechuic acid. It details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, product isolation, purification, and characterization techniques.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis, typically proceeding via an electrophilic aromatic substitution (EAS) pathway. In this reaction, a nitronium ion (NO₂⁺), the active electrophile, attacks the electron-rich aromatic ring.[4][5] The regiochemical outcome of the substitution is governed by the electronic properties of the substituents already present on the ring.
Protocatechuic acid possesses three substituents: two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group.
-
Hydroxyl Groups (-OH): These are potent activating groups that donate electron density to the ring through resonance, primarily at the ortho and para positions.[6][7]
-
Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.
The combined influence of these groups directs the nitration of protocatechuic acid. The two hydroxyl groups strongly activate the C2, C5, and C6 positions. However, the C2 and C6 positions are ortho to the deactivating carboxyl group. Therefore, the C5 position, which is ortho to one hydroxyl group and para to the other, is the most electronically enriched and sterically accessible site for electrophilic attack. This leads to the preferential formation of 5-nitroprotocatechuic acid.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration process involves two primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[4][8][9]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Rearomatization: The π-electron system of the protocatechuic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[4]
Mandatory Safety Precautions
WARNING: The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive, a powerful oxidizing agent, and the reaction is highly exothermic. Severe skin and eye burns can result from contact.[10][11][12] Inhalation of fumes can cause severe respiratory tract irritation.[10] This procedure must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Handling and Emergency Procedures:
-
Always add sulfuric acid to nitric acid slowly and with cooling. NEVER add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.[11]
-
Keep combustible materials away from the reaction setup.[13][14]
-
Have an emergency safety shower and eyewash station immediately accessible.[11]
-
In case of a spill, neutralize with an appropriate agent like sodium bicarbonate, and absorb with a non-combustible absorbent material before disposal.[12]
-
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-nitroprotocatechuic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Protocatechuic Acid | ≥97% | Standard Supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard Supplier |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
| Deionized Water | - | In-house |
| Crushed Ice | - | In-house |
| Equipment | ||
| Magnetic Stirrer with Stir Bar | ||
| Round-bottom flasks (50 mL, 100 mL) | ||
| Dropping funnel | ||
| Beakers (250 mL, 500 mL) | ||
| Büchner funnel and filter flask | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| TLC plates (Silica gel 60 F₂₅₄) | ||
| pH paper |
Step-by-Step Nitration Procedure
-
Preparation of the Nitrating Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, place 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, add 3 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring.[15] Maintain the temperature below 10 °C throughout the addition. Keep this mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of protocatechuic acid in 10 mL of concentrated sulfuric acid. This may require gentle stirring. Cool this solution in the ice-water bath.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture (from step 1) dropwise to the protocatechuic acid solution over 20-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[16]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate, hexane, and a small amount of acetic acid (e.g., 50:50:1) is a good starting point.
-
Spot the starting material and a small, carefully quenched aliquot of the reaction mixture. The reaction is complete when the starting material spot is no longer visible.[17]
-
Work-up and Product Isolation
-
Quenching:
-
Fill a 500 mL beaker with approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the completed reaction mixture into the stirred ice-water slurry.[17] This step is highly exothermic and should be done cautiously in the fume hood. A yellow precipitate should form.
-
-
Isolation:
-
Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid crude product by vacuum filtration using a Büchner funnel.[17]
-
Wash the solid precipitate in the funnel with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[17]
-
-
Neutralization and Purification (Extraction Method):
-
If the product does not precipitate well or for higher purity, an extraction is recommended. Transfer the entire quenched mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[17]
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL). CAUTION: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[17]
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Final Purification
-
Recrystallization: The crude 5-nitroprotocatechuic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-nitroprotocatechuic acid.
Product Characterization
The identity and purity of the synthesized 5-nitroprotocatechuic acid should be confirmed using standard analytical techniques.
| Technique | Expected Result for 5-Nitroprotocatechuic Acid |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Approx. 218-220 °C |
| FT-IR (cm⁻¹) | ~3500-3300 (O-H stretch, phenols), ~3100-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch) |
| ¹H NMR | Signals corresponding to the two aromatic protons (singlets or doublets) and exchangeable protons for the -OH and -COOH groups. |
| ¹³C NMR | Signals for the 7 unique carbons, including the carboxyl carbon and the carbon attached to the nitro group. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 198.02 |
| HPLC | A single major peak indicating high purity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction temperature was too high, leading to degradation. 2. Incomplete reaction. 3. Product is soluble in the aqueous quench mixture. | 1. Maintain strict temperature control (<10 °C) during acid addition. 2. Extend reaction time and confirm completion with TLC. 3. Perform a liquid-liquid extraction with ethyl acetate instead of relying on precipitation.[17] |
| Dark, Tarry Product | Overheating, excessive reaction time, or use of impure starting materials. | Ensure efficient cooling. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[17] Use high-purity reagents. |
| Formation of Multiple Isomers | Reaction conditions are too harsh, overcoming the directing effects. | Use milder nitrating agents or ensure the temperature is kept very low to improve regioselectivity. |
| Product Fails to Precipitate | The product is an oil or is soluble in the acidic aqueous solution. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover the product from the aqueous phase.[17] |
References
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
- CDN.
- Unacademy.
- Quora. (2024). What safety precautions should I take when handling nitric acid?[Link]
- Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...[Link]
- Google Patents.
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [https://www.easth Harbour.co.nz/wp-content/uploads/2023/04/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.
- Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]
- BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
- Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid. [Link]
- University of Massachusetts Amherst.
- NCBI Bookshelf.
- ACS Publications. (2013).
- PubMed. (2011).
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- Google Patents.
- Studylib.
- PubMed. (2007).
- MDPI.
- ScienceDirect.
- Chemistry Steps.
- MDPI.
- Khan Academy. Nitration (video)
- ResearchGate. (2001).
- LSU Scholarly Repository. (2011).
- Journal of Chemical and Pharmaceutical Research. Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. [Link]
- OUCI.
- ResearchGate. (2019).
- MDPI. (2019).
- PMC - NIH. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. [Link]
- PMC - NIH. The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. byjus.com [byjus.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. columbuschemical.com [columbuschemical.com]
- 13. columbuschemical.com [columbuschemical.com]
- 14. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. studylib.net [studylib.net]
- 16. US3517075A - Nitration of phenol using recycle acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for the HPLC Analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid
Introduction: The Analytical Significance of 3,4-Dihydroxy-5-nitrobenzoic Acid
This compound (DHNBA), a key intermediate in the synthesis of pharmaceutical compounds such as Entacapone, an antiparkinsonian agent, requires precise and reliable analytical methods for its quantification and purity assessment.[1] Its chemical structure, featuring a catechol group, a carboxylic acid, and a nitro group, presents a unique analytical challenge due to its polarity and potential for multiple interactions.[2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering the necessary selectivity and sensitivity.
This document provides a comprehensive guide to the reversed-phase HPLC (RP-HPLC) analysis of DHNBA. It is intended for researchers, scientists, and drug development professionals who require a robust, validated method for the determination of DHNBA in various matrices. The protocols herein are grounded in established chromatographic principles and are designed to be self-validating, aligning with the stringent requirements of the pharmaceutical industry.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₇H₅NO₆ | Indicates a small, polar molecule. |
| Molecular Weight | 199.12 g/mol [3] | Standard HPLC instrumentation is suitable. |
| pKa | ~3.82 (predicted) | The mobile phase pH should be controlled to ensure consistent ionization and retention. To achieve good peak shape and retention for this acidic compound, the mobile phase pH should be set at least 2 pH units below the pKa.[4][5] |
| UV Absorbance | Maximum absorbance at ~279 nm | This wavelength is suitable for UV detection, offering good sensitivity. |
| Solubility | Slightly soluble in DMSO and methanol | The choice of diluent for standards and samples is important to ensure complete dissolution and prevent precipitation on the column. |
Recommended HPLC Method
Based on the analysis of structurally similar nitrobenzoic and dihydroxybenzoic acids, a reversed-phase method is proposed. The non-polar stationary phase (C18) will interact with the hydrophobic regions of the DHNBA molecule, while the polar mobile phase will carry it through the column.
Caption: A generalized workflow for the HPLC analysis of DHNBA.
Instrumentation and Consumables
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (ACS grade) or Formic acid (for MS compatibility)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, syringe filters (0.45 µm).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (5 µm, 150 mm x 4.6 mm) | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidified aqueous phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[4][6] Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Elution Type | Isocratic (e.g., 70% A : 30% B) or Gradient | An isocratic elution is simpler and more robust if it provides adequate separation. A gradient may be necessary for samples with multiple components of varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 279 nm | Corresponds to the UV absorbance maximum of DHNBA. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity requirements. |
| Sample Diluent | Mobile Phase or a mixture of Water/Acetonitrile | Dissolving the sample in the mobile phase is ideal to prevent peak distortion. |
Experimental Protocols
Mobile Phase Preparation (for 1 L of 70:30 A:B)
-
Prepare Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Measure approximately 900 mL of HPLC grade water into a 1 L volumetric flask.
-
Carefully add 1.0 mL of phosphoric acid.
-
Bring the volume to 1 L with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Prepare the final mobile phase:
-
Measure 700 mL of Mobile Phase A and 300 mL of acetonitrile.
-
Mix well and degas before use. Note: Always add the acid to the aqueous phase before mixing with the organic solvent.[7]
-
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the DHNBA reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
The preparation will depend on the sample matrix. For a bulk drug substance, dissolve a known amount in the sample diluent to achieve a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish the calibration curve and determine the retention time of DHNBA.
-
Inject the sample solutions.
-
Quantify the amount of DHNBA in the samples by comparing the peak area to the calibration curve.
Method Validation Protocol (ICH Q2(R1) Guidelines)
A robust analytical method requires validation to ensure it is fit for its intended purpose.[8][9] The following parameters should be assessed:
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank, a placebo (if applicable), and the DHNBA standard. Spike the placebo with DHNBA to demonstrate that the peak is free from interference. | The DHNBA peak should be well-resolved from any other peaks. |
| Linearity | Analyze at least five concentrations across the desired range. Plot peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is determined by the linearity, accuracy, and precision studies. For an assay, this is typically 80-120% of the target concentration.[10] | The method is linear, accurate, and precise within the specified range. |
| Accuracy | Analyze samples of known concentration (e.g., by spiking a placebo at three levels across the range, in triplicate). | The percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Can be determined by the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD is the lowest concentration that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Can be determined by the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Test | Acceptance Criteria |
| Tailing Factor (T) | Inject a standard solution. | T ≤ 2.0 |
| Theoretical Plates (N) | Calculate from the standard injection. | N ≥ 2000 |
| Precision of Injections | Make at least five replicate injections of the standard solution. | RSD of peak areas ≤ 2.0% |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; mobile phase pH too close to the analyte's pKa.[11] | Ensure the mobile phase pH is sufficiently low (e.g., pH < 2.5). Use a well-end-capped column. |
| Peak Fronting | Column overload; sample dissolved in a solvent stronger than the mobile phase.[11] | Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase. |
| Variable Retention Times | Inconsistent mobile phase preparation; temperature fluctuations; leaks in the system.[12] | Prepare mobile phase carefully. Use a column oven. Check for leaks. |
| Broad Peaks | Extra-column volume; column degradation.[13] | Use shorter, narrower tubing. Replace the column if necessary. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By adhering to the outlined method, experimental procedures, and validation guidelines, researchers and drug development professionals can achieve accurate, precise, and reliable results. The emphasis on the causality behind experimental choices and the inclusion of troubleshooting guidance aim to empower the user to not only execute the protocol but also to understand and adapt it as necessary.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Yadav, V. D., & Shinde, S. S. (2014). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmaceutical Technology, 7(1), 113-118.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ALWSCI Technologies. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Benchchem. (n.d.). This compound | High-Purity.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025, July 14). This compound | 84211-30-3.
- Chemsrc. (2025, August 29). This compound | CAS#:84211-30-3.
Sources
- 1. This compound | 84211-30-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. rjptonline.org [rjptonline.org]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. scribd.com [scribd.com]
- 11. waters.com [waters.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Application Note: ¹H and ¹³C NMR Characterization of 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 3,4-dihydroxy-5-nitrobenzoic acid using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis and a subject of biochemical research, unambiguous structural confirmation is critical.[1][2] This document outlines the experimental workflow, from sample preparation to data acquisition, and offers a comprehensive interpretation of the expected NMR spectra. The rationale behind chemical shift assignments is explained through an analysis of substituent effects on the aromatic ring, providing researchers, scientists, and drug development professionals with a robust framework for identifying and verifying this compound.
Introduction: The Significance of this compound
This compound (CAS No. 84211-30-3) is a substituted catechol derivative with significant utility in organic synthesis and medicinal chemistry.[3] Its structure, featuring a carboxylic acid, a catechol moiety, and an electron-withdrawing nitro group, makes it a versatile building block for more complex molecules.[2] For instance, it is a known oxidation product of 3,4-dihydroxy-5-nitrobenzaldehyde, a potent inhibitor of xanthine oxidase, highlighting its relevance in developing treatments for conditions like hyperuricemia and gout.[4]
Given its role in these critical applications, ensuring the structural integrity and purity of this compound is paramount. NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure at the atomic level.[5] This note serves as a practical guide to its complete NMR characterization.
Molecular Structure and Predicted NMR Activity
The structure of this compound dictates a specific pattern of signals in its NMR spectra. The benzene ring contains two protons and seven distinct carbon atoms. The substituents—two hydroxyl groups (-OH), a nitro group (-NO₂), and a carboxylic acid group (-COOH)—exert strong electronic effects that influence the chemical shifts of the nearby protons and carbons.
-
Hydroxyl Groups (-OH): These are electron-donating groups through resonance, which tends to shield (decrease the chemical shift of) the aromatic protons and carbons, particularly at the ortho and para positions.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance. It strongly deshields (increases the chemical shift of) nearby nuclei.
-
Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and will deshield adjacent nuclei.
The interplay of these effects results in a unique and predictable NMR fingerprint for the molecule.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];
// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.85,0.75!"]; C4 [label="C4", pos="0.85,0.75!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,-1.5!"];
H2 [label="H", pos="-2.1,1.25!"]; H6 [label="H", pos="2.1,1.25!"];
// Substituent nodes COOH [label="C(O)OH", pos="0,2.8!"]; OH3 [label="OH", pos="-2.2,-1.5!"]; OH4 [label="OH", pos="2.2,-1.5!"]; NO2 [label="NO2", pos="0,-2.8!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- COOH; C2 -- H2 [style=invis]; // Placeholder for positioning C3 -- OH3; C4 -- OH4; C5 -- NO2; C6 -- H6 [style=invis]; // Placeholder for positioning
// Invisible edges for positioning H atoms node [shape=none, label=""]; dummy_H2 [pos="-1.7,1.1!"]; dummy_H6 [pos="1.7,1.1!"]; C2 -- dummy_H2 [style=invis]; C6 -- dummy_H6 [style=invis]; dummy_H2 -- H2; dummy_H6 -- H6; } Caption: Molecular Structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is the cornerstone of high-quality NMR data.[6] The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, >99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and Kimwipes or a syringe filter (0.45 µm)
-
Vial for dissolution
Protocol:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar compounds like substituted benzoic acids and its chemical shift range, which is less likely to overlap with the signals of interest. The residual proton signal in DMSO-d₆ appears around 2.50 ppm.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The goal is to achieve a final sample height of 4-5 cm in the NMR tube.[6]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied. A homogenous solution is crucial for acquiring high-resolution spectra.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of Kimwipe and carefully transfer it into the NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
dot digraph "nmr_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; weigh [label="Weigh Compound\n(5-100 mg)"]; dissolve [label="Dissolve in\nDMSO-d6 (0.7 mL)"]; filtrate [label="Filter into\nNMR Tube"]; weigh -> dissolve -> filtrate; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; insert [label="Insert Sample\ninto Spectrometer"]; setup [label="Load Parameters\n(¹H / ¹³C)"]; acquire [label="Acquire FID"]; insert -> setup -> acquire; }
subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#F1F3F4"; transform [label="Fourier\nTransform"]; phase [label="Phase & Baseline\nCorrection"]; integrate [label="Integrate & \nPeak Pick"]; transform -> phase -> integrate; }
filtrate -> insert [label="Transfer"]; acquire -> transform [label="Process"]; integrate -> report [shape=ellipse, label="Final Spectrum\n& Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Experimental workflow for NMR characterization.
NMR Instrument Parameters
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | Standard 1D (e.g., zg30) | Proton-decoupled 1D (e.g., zgpg30) | Standard sequences for routine small molecule analysis.[8] |
| Solvent | DMSO-d₆ | DMSO-d₆ | Good solubility for the analyte. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard temperature for reproducibility. |
| Spectral Width | ~16 ppm (e.g., 6400 Hz on 400 MHz) | ~240 ppm (e.g., 24000 Hz on 100 MHz) | Encompasses all expected chemical shifts for organic molecules.[9] |
| Acquisition Time | 3-4 seconds | 1-2 seconds | Balances resolution and experiment time.[10] |
| Relaxation Delay (d1) | 5 seconds | 2 seconds | Allows for near-complete relaxation of protons for accurate integration. |
| Number of Scans | 8-16 | 1024-4096 | Sufficient for good signal-to-noise for ¹H; more scans needed for ¹³C due to low natural abundance. |
| Referencing | Residual DMSO-d₆ at 2.50 ppm | Residual DMSO-d₆ at 39.52 ppm | Internal standard for accurate chemical shift calibration. |
Spectral Data and Interpretation
¹H NMR Spectrum Analysis
The aromatic region will display two signals, corresponding to H-2 and H-6. Due to the molecule's substitution pattern, these protons are in different chemical environments and will appear as distinct signals.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 | ~7.8 - 8.2 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing -NO₂ group and meta to the -COOH group, leading to significant deshielding and a downfield shift. It will be split by H-6. |
| H-6 | ~7.3 - 7.6 | Doublet (d) | 1H | This proton is ortho to the electron-donating -OH group at C-4 and meta to the -COOH group. The shielding effect of the hydroxyl group results in a more upfield shift compared to H-2. It will be split by H-2. |
| 3-OH, 4-OH | ~9.0 - 11.0 | Broad Singlet (br s) | 2H | Phenolic protons are acidic and their chemical shifts are concentration and solvent-dependent. They typically appear as broad signals.[13] |
| -COOH | ~12.0 - 13.5 | Broad Singlet (br s) | 1H | Carboxylic acid protons are highly deshielded and acidic, appearing far downfield as a broad, exchangeable signal.[14] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 | ~122 - 128 | The carboxyl group is attached here. The shift is influenced by the adjacent hydroxyl and nitro-substituted carbons. |
| C-2 | ~115 - 120 | This carbon is deshielded by the adjacent nitro group but shielded by the para hydroxyl group. |
| C-3 | ~145 - 152 | Attached to a hydroxyl group and adjacent to the nitro group, this carbon is significantly deshielded. |
| C-4 | ~148 - 155 | Bonded to a hydroxyl group and situated between the carboxyl and nitro-substituted carbons, making it highly deshielded. |
| C-5 | ~135 - 142 | Directly attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |
| C-6 | ~110 - 118 | This carbon is shielded by the adjacent hydroxyl group at C-4. |
| -COOH | ~167 - 172 | The carbonyl carbon of the carboxylic acid group consistently appears in this downfield region.[15] |
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis, based on established principles of substituent effects, offers a reliable framework for the interpretation and unambiguous assignment of the proton and carbon signals. This methodology ensures the accurate structural verification of this important chemical compound, supporting its application in pharmaceutical development and scientific research.
References
- RSC Advances. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
- Do, Q-T., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Arizona. NMR Sample Preparation.
- Lü, J-M., et al. (2015). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. NIH, National Center for Biotechnology Information.
- University of Notre Dame. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
- NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
- ResearchGate. (2013). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications.
- Biological Magnetic Resonance Bank. bmse000328 3,4-Dihydroxybenzoic Acid.
- The Royal Society of Chemistry. Supplementary Information.
- Millis, K. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Boston University. Basic NMR Concepts.
- ResearchGate. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- UCL Discovery. (2022). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- ResearchGate. (2022). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products....
- ResearchGate. (2018). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
- University of Calgary. 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Organomation. NMR Sample Preparation: The Complete Guide.
Sources
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Basics for the absolute novice [jeolusa.com]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Mass Spectrometry of 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract
This application note provides a detailed guide for the analysis of 3,4-dihydroxy-5-nitrobenzoic acid using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development. The document covers theoretical considerations, sample preparation, and detailed protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
This compound (DHNBA) is a multifaceted benzoic acid derivative with significant applications in biochemical and chemical research. Its structure, featuring a carboxylic acid group, a catechol unit, and a nitro substituent, makes it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1] The catechol moiety is a recognized pharmacophore, and the electron-withdrawing nitro group modifies its electronic and redox properties.[1] This makes DHNBA a subject of interest in studies related to enzyme inhibition and oxidative stress.[1][2] Accurate and sensitive analytical methods are therefore crucial for its characterization and quantification in various matrices.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of small molecules like DHNBA. This guide details two primary ionization techniques: Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [3] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| Monoisotopic Mass | 199.01168688 Da | [3][4] |
| pKa | (Predicted values vary) | |
| Appearance | Solid |
Foundational Concepts: Ionization and Fragmentation
Ionization Strategy
The molecular structure of DHNBA, with its acidic carboxylic and phenolic hydroxyl groups, makes it highly suitable for analysis in negative ion mode . In this mode, the molecule readily loses a proton (deprotonates) to form a negatively charged ion, [M-H]⁻. This process is favored in the presence of a basic environment or a solvent that can accept a proton.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[5] For DHNBA, a solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.[5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase [M-H]⁻ ions.[5] The acidic nature of DHNBA facilitates this deprotonation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique ideal for analyzing a wide range of molecules.[6] The analyte is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes, transferring charge to the analyte molecule. For acidic compounds like DHNBA, a basic matrix can facilitate deprotonation, leading to the formation of [M-H]⁻ ions.[6]
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion ([M-H]⁻) to obtain structural information. For DHNBA, the expected fragmentation pathways in negative ion mode are:
-
Decarboxylation: The most common fragmentation for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da).[7][8][9] This would result in a fragment ion at m/z 155.
-
Loss of NO₂: The nitro group can be lost as a neutral NO₂ molecule (46 Da), leading to a fragment at m/z 153.
-
Loss of H₂O: The presence of two hydroxyl groups could lead to the loss of a water molecule (18 Da).
-
Sequential Losses: Combinations of the above fragmentations can also occur. For example, a loss of both CO₂ and NO₂.
The following diagram illustrates the predicted primary fragmentation pathway for the [M-H]⁻ ion of this compound.
Caption: Predicted fragmentation of DHNBA.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure reproducible results. The goal is to prepare a sample extract that is enriched in the analyte and free from interfering matrix components.[10]
Protocol 1: Basic Sample Preparation for ESI-MS and MALDI-MS
-
Initial Dissolution: Dissolve the solid DHNBA standard in a suitable organic solvent like methanol, acetonitrile, or a mixture of these with water to a stock concentration of 1 mg/mL.[11]
-
Working Solution for ESI-MS: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration in the range of 1-10 µg/mL.[11]
-
Working Solution for MALDI-MS: Further dilute the stock solution to a concentration of approximately 10-100 µM.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before analysis to prevent instrument contamination.[11]
For complex matrices (e.g., biological fluids, plant extracts):
Solid-phase extraction (SPE) is recommended for cleanup and pre-concentration.[12][13] A copolymer-based SPE cartridge can be effective for extracting nitrobenzoic acids from aqueous samples.[12]
Protocol 2: Solid-Phase Extraction (SPE) of DHNBA
-
Cartridge Conditioning: Condition a C18 or a polymer-based SPE cartridge with methanol followed by deionized water.[13]
-
Sample Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with acidic water or a low percentage of methanol in water to remove polar interferences.[13]
-
Elution: Elute the DHNBA with methanol or acidified methanol.[13]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for MALDI-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is often coupled with liquid chromatography (LC) for the separation of analytes from a mixture prior to detection.
Protocol 3: LC-ESI-MS Analysis of DHNBA
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point. For phenolic acids, a Phenyl Hydride column can also provide excellent separation.[14]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Any mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, Orbitrap).
-
Ionization Mode: Negative.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 300 for full scan analysis.
-
Tandem MS (MS/MS): For structural confirmation, select the precursor ion at m/z 198 and apply collision energy (typically 10-30 eV) to induce fragmentation.
The following diagram illustrates the general workflow for LC-ESI-MS analysis.
Caption: LC-ESI-MS workflow.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a high-throughput technique that is particularly useful for direct analysis of samples without chromatographic separation.
Protocol 4: MALDI-MS Analysis of DHNBA
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis. For small acidic molecules in negative ion mode, a basic matrix is often preferred.[6] However, common acidic matrices can also be used.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 10 mg/mL of 9-AA in acetone or 10 mg/mL of DHB in 50:50 acetonitrile:water with 0.1% TFA).
-
Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to dry completely at room temperature (dried-droplet method).
-
-
Mass Spectrometer: Any MALDI-TOF mass spectrometer.
-
Ionization Mode: Negative.
-
Laser: Typically a nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum level required to obtain a good signal, to minimize fragmentation.
-
Data Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot.
The following diagram illustrates the general workflow for MALDI-MS analysis.
Caption: MALDI-MS workflow.
Data Interpretation and Expected Results
Expected m/z Values for DHNBA:
| Ion Species | Ionization Mode | Calculated m/z |
| [M-H]⁻ | Negative | 198.0041 |
| [M+H]⁺ | Positive | 200.0193 |
| [M+Na]⁺ | Positive | 222.0012 |
In negative ion mode, the most prominent ion in the full scan mass spectrum should be the deprotonated molecule [M-H]⁻ at m/z 198.00. In tandem MS (MS/MS) of the m/z 198 ion, the major fragment ions are expected to be at m/z 154 (loss of CO₂) and m/z 152 (loss of NO₂). The relative intensities of these fragments will depend on the collision energy used.
Troubleshooting
-
Low Signal Intensity (ESI):
-
Ensure the pH of the mobile phase is suitable for deprotonation. Adding a small amount of a weak base like ammonium acetate can sometimes improve signal in negative mode.
-
Optimize the capillary voltage and gas flows.
-
Check for sample degradation. Phenolic compounds can be sensitive to light and oxidation.[13]
-
-
Poor Crystallization (MALDI):
-
Try a different matrix or solvent system.
-
Experiment with different analyte-to-matrix ratios.
-
Use a different spotting technique, such as the thin-layer method.
-
-
In-source Fragmentation:
-
Reduce the capillary voltage or source temperature in ESI.
-
Lower the laser power in MALDI.
-
Conclusion
This application note provides a comprehensive framework for the successful mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by following the detailed protocols for ESI and MALDI, researchers can achieve sensitive and reliable characterization and quantification of this important compound. The provided methodologies are robust starting points that can be further optimized for specific applications and instrumentation.
References
- Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(7), 882-890.
- Iartsev, V. A., et al. (2020). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 75(8), 983-990.
- Tomkins, B. A., & Griest, W. H. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-2225.
- Jaskolla, T. W., & Karas, M. (2011). Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. Proceedings of the National Academy of Sciences, 108(6), 2404-2409.
- Tudela, J. A., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2642.
- Lee, H., et al. (2012). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst, 137(14), 3251-3257.
- Zhang, J., et al. (2013). (a) Molecular structures and pK a values of acidic MALDI matrices that... ResearchGate.
- Wang, Y., et al. (2014). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 139(19), 4843-4848.
- Robards, K., & Antolovich, M. (2000). Sample preparation in the determination of phenolic compounds in fruits. Analyst, 125(6), 989-1009.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878. (Note: While the provided link was for a general recommendation, the use of 9-AA is well-established in the field.)
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford.
- MicroSolv Technology Corporation. (n.d.). Phenolic Acids, 10 compounds Analyzed with LCMS. AppNote.
- Konermann, L., et al. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 11(35), 21532-21546.
- Chen, J. H., et al. (2011). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Molecules, 16(11), 9477-9493.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14450982, this compound.
- Nguyen, D. M. C., et al. (2018). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate.
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- Wikipedia. (n.d.). Electrospray ionization.
- Wang, Y., et al. (2022). Proposed fragmentation patterns and characteristic ions of... ResearchGate.
- HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
- NIST. (n.d.). Benzoic acid, 3,4,5-trihydroxy-. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- Goldman, S., et al. (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard).
- Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Bruker Store.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. mdpi.com [mdpi.com]
- 16. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.bruker.com [store.bruker.com]
3,4-Dihydroxy-5-nitrobenzoic Acid antioxidant activity assay
Application Notes & Protocols
Topic: In Vitro Antioxidant Activity Assessment of 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant potential of this compound. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Phenolic compounds, particularly those with a catechol (3,4-dihydroxy) moiety, are recognized for their potent antioxidant properties.[1][2] A related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), has demonstrated significant direct ROS scavenging capabilities.[3][4][5] This suggests that this compound is a prime candidate for antioxidant activity. This guide presents the scientific principles and detailed, validated protocols for three robust and widely accepted colorimetric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. By employing this multi-mechanistic approach, a thorough and reliable profile of the compound's antioxidant capacity can be achieved.
Part 1: Foundational Principles of Antioxidant Assays
An antioxidant's efficacy is not a singular property but a composite of its abilities to act through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] To construct a comprehensive antioxidant profile for this compound, it is imperative to utilize assays that probe these different mechanisms.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a straightforward and popular method for assessing free-radical scavenging ability.[8] It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[9][10] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[8][11] The degree of decolorization, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.
Caption: DPPH Radical Scavenging Mechanism.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is highly versatile, capable of evaluating both hydrophilic and lipophilic antioxidants.[12] The method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[13] ABTS is first oxidized using a strong oxidizing agent like potassium persulfate, which generates the radical cation, a stable blue-green chromophore with a maximal absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form.[14] The extent of this decolorization reaction is inversely proportional to the concentration and potency of the antioxidant.[12]
Caption: ABTS Radical Generation and Scavenging.
The FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike the radical scavenging assays, the FRAP assay directly measures the total reducing capacity of a sample.[15] It does not measure radical quenching ability but rather the ability of an antioxidant to donate an electron.[16] The assay utilizes a colorless ferric complex of 2,4,6-tripyridyl-s-triazine (Fe³⁺-TPTZ). At a low pH (3.6), antioxidants reduce this ferric complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance at approximately 593 nm.[16][17] The magnitude of the absorbance change is proportional to the total reducing power of the electron-donating antioxidants in the sample.[18][19]
Caption: FRAP Assay Electron Transfer Mechanism.
Part 2: Experimental Workflow and Protocols
This section provides detailed, step-by-step methodologies for conducting the DPPH, ABTS, and FRAP assays. Adherence to these protocols is critical for obtaining reproducible and accurate results.
Caption: General Experimental Workflow.
Reagents and General Preparations
-
Test Compound: this compound. Prepare a 1 mg/mL stock solution in methanol or ethanol.
-
Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Prepare a 1 mM stock solution in methanol.
-
Solvent: HPLC-grade methanol or ethanol.
-
Equipment: UV-Vis spectrophotometer, 96-well microplate reader, calibrated pipettes, vortex mixer.
Protocol 1: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation. The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Sample Preparation: Create a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Prepare similar dilutions for the Trolox standard.
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample dilutions (or standard/methanol blank) to the corresponding wells.
-
Control (A₀): 100 µL DPPH solution + 100 µL methanol.
-
Sample (A₁): 100 µL DPPH solution + 100 µL sample dilution.
-
-
Incubation: Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[11]
Protocol 2: ABTS Radical Cation Decolorization Assay
-
ABTS Radical (ABTS•+) Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12][13]
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[12][20]
-
-
ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
Sample Preparation: Prepare serial dilutions of the test compound and Trolox standard as described for the DPPH assay.
-
Assay Procedure (96-well plate):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the sample dilutions (or standard/methanol blank).
-
Control (A₀): 190 µL ABTS•+ solution + 10 µL methanol.
-
Sample (A₁): 190 µL ABTS•+ solution + 10 µL sample dilution.
-
-
Incubation: Incubate the plate for 6-10 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.[12]
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent Preparation: This reagent must be prepared fresh.[16]
-
Acetate Buffer (300 mM, pH 3.6): Prepare using acetic acid and sodium acetate.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm this final FRAP reagent to 37°C before use.[16]
-
-
Standard Preparation: Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 100 to 2000 µM).
-
Assay Procedure (96-well plate):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or a suitable blank (methanol/water).
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[16]
Part 3: Data Analysis and Interpretation
Calculations for DPPH and ABTS Assays
The scavenging activity for both assays is calculated as a percentage of inhibition using the following formula:
Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [12]
Where:
-
A₀ is the absorbance of the control (radical solution without the antioxidant).
-
A₁ is the absorbance of the sample (radical solution with the antioxidant).
The IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the radicals, is determined by plotting the percentage inhibition against the sample concentrations. A lower IC₅₀ value signifies higher antioxidant activity.
Calculations for FRAP Assay
For the FRAP assay, a standard curve is generated by plotting the absorbance of the ferrous sulfate standards at 593 nm against their concentrations. The FRAP value of the sample is then calculated from the linear regression equation of the standard curve and is typically expressed as µM of Fe(II) equivalents.
Trolox Equivalent Antioxidant Capacity (TEAC)
For all three assays, results can also be standardized against Trolox to calculate the TEAC. This is done by comparing the slope of the dose-response curve for the test compound to the slope of the curve for Trolox. TEAC represents the concentration of a Trolox solution that has the equivalent antioxidant capacity of a 1 mM solution of the compound being tested.
Data Presentation
Summarize all quantitative results in clear, well-structured tables for easy comparison.
Table 1: Example IC₅₀ Values for Radical Scavenging Assays
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| This compound | Result | Result |
| Trolox (Standard) | Result | Result |
| Ascorbic Acid (Positive Control) | Result | Result |
Table 2: Example FRAP and TEAC Values
| Compound | FRAP Value (µM Fe(II) Eq / mg) | TEAC Value (DPPH) | TEAC Value (ABTS) |
| This compound | Result | Result | Result |
| Trolox (Standard) | Result | 1.00 | 1.00 |
References
- FRAP Antioxidant Assay Kit - Zen-Bio. [Link]
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]
- Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific. [Link]
- Stephens, T. W., et al. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food chemistry, 141(3), 10.1016/j.foodchem.2013.05.080. [Link]
- Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024).
- ABTS Antioxidant Capacity Assay - G-Biosciences. [Link]
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. [Link]
- Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Gülçin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. [Link]
- Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1605. [Link]
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. [Link]
- DPPH Antioxidant Assay - G-Biosciences. [Link]
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2021).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021).
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1285–1293. [Link]
- Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
- Cheng, Z. (2017). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
- Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. (2014).
- Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2016).
- Alonso, A. M., et al. (2023).
- ABTS Radical Scavenging Assay. (2021). YouTube. [Link]
- Lafka, T., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Molecules, 28(5), 2315. [Link]
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. [Link]
- DPPH assay and TPC assays. (2024). YouTube. [Link]
- Rácz, A., et al. (2015). Comparison of antioxidant capacity assays with chemometric methods. Analytical Methods, 7(10), 4274-4284. [Link]
- Abbas, FMA, et al. (2011). Multivariate Statistical Analysis of Antioxidants in Dates (Phoenix dactylifera).
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. (2013).
- Petruk, G., et al. (2018). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants, 7(11), 164. [Link]
- Statistical analysis relating to antioxidant activity as measured by DPPH, ABTS, and FRAP assays, and total phenolics as measured by the Folin method in Rojo Brillante and Triumph varieties. (2021).
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. (2024). ACS Omega. [Link]
- Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical pharmacology, 86(9), 1285–1293. [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (1998).
- METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (1993).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zen-bio.com [zen-bio.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Application Note: A Spectrophotometric Assay for Evaluating Xanthine Oxidase Inhibition by 3,4-Dihydroxy-5-nitrobenzoic Acid
Abstract
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the final two steps that lead to the production of uric acid.[1][2] Overactivity of this enzyme can result in hyperuricemia, a condition strongly associated with gout and potentially linked to cardiovascular diseases.[3][4] Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing these conditions.[2][5] This document provides a comprehensive guide to an in vitro spectrophotometric assay for measuring the inhibitory activity of 3,4-Dihydroxy-5-nitrobenzoic Acid against xanthine oxidase. We detail the underlying principles, provide a robust step-by-step protocol, and offer guidance on data analysis and interpretation, establishing a self-validating system for screening potential XO inhibitors.
Introduction: The Significance of Xanthine Oxidase Inhibition
Xanthine oxidase is a molybdoflavoprotein that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[2][6] While uric acid has antioxidant properties, its overproduction leads to hyperuricemia, where urate crystals can deposit in joints and tissues, causing the painful inflammatory condition known as gout.[3][5]
The clinical management of gout heavily relies on urate-lowering therapies, with xanthine oxidase inhibitors like allopurinol and febuxostat being the cornerstone of treatment.[2][7] These agents act by blocking the active site of the enzyme, thereby reducing uric acid synthesis.[5] The search for novel XO inhibitors with improved efficacy and fewer side effects is an active area of drug discovery.[8]
This compound is a benzoic acid derivative featuring a catechol group and a nitro substituent.[9][10] A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), has been identified as a potent, time-dependent, mixed-type inhibitor of xanthine oxidase.[4][6][11] Studies on DHNB indicate that the catechol and nitro moieties are critical for its inhibitory activity and that it interacts with the molybdenum center of the enzyme.[6][11] This suggests that this compound holds significant promise as a candidate for investigation.
Principle of the Assay
The activity of xanthine oxidase is quantified by monitoring the formation of its product, uric acid, from the substrate, xanthine.[12][13] Uric acid has a distinct absorbance maximum at approximately 290-295 nm, which allows for its direct and continuous measurement using a spectrophotometer.[12][14] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's catalytic activity.[12]
When an inhibitor such as this compound is introduced into the reaction, it interferes with the enzyme's function, leading to a decreased rate of uric acid production. This reduction in the reaction rate is used to quantify the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[15]
Xanthine Oxidase Catalytic Pathway and Inhibition
The following diagram illustrates the final steps of purine degradation catalyzed by xanthine oxidase and the point of intervention for inhibitors.
Caption: High-level workflow for the Xanthine Oxidase inhibition assay.
Data Analysis and Interpretation
1. Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
2. Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:[16][17]
% Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100
Where:
-
V_control: Rate of reaction in the absence of the inhibitor.
-
V_sample: Rate of reaction in the presence of the inhibitor.
-
V_blank: Rate of reaction in the blank well (no enzyme).
3. Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [18]* Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is derived from the curve at the point where inhibition is 50%. [19]A lower IC50 value signifies a more potent inhibitor. [19]
Sample Data Presentation
The following table provides an example of how to structure the results for determining the IC50 value of this compound.
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.0520 | 0.0% |
| 0.1 | -1.0 | 0.0485 | 6.7% |
| 0.5 | -0.3 | 0.0390 | 25.0% |
| 1.0 | 0.0 | 0.0305 | 41.3% |
| 2.5 | 0.4 | 0.0258 | 50.4% |
| 5.0 | 0.7 | 0.0182 | 65.0% |
| 10.0 | 1.0 | 0.0105 | 79.8% |
| 50.0 | 1.7 | 0.0041 | 92.1% |
| Calculated IC50 | ~2.45 µM |
Troubleshooting
-
High Background Absorbance: May be caused by insolubility of the test compound. Visually inspect the wells for precipitation. If necessary, lower the maximum concentration of the inhibitor or adjust the DMSO percentage.
-
Low Enzyme Activity: Ensure the XO enzyme solution is fresh and has been kept on ice. Verify the activity of the enzyme lot. Optimize the enzyme concentration if necessary.
-
Non-linear Reaction Rate: If the reaction rate is not linear, it may indicate substrate depletion or enzyme instability. Ensure you are using the initial linear portion of the curve for rate calculations. The substrate concentration may need to be adjusted.
References
- The complete catalytic mechanism of xanthine oxidase: a computational study. Inorganic Chemistry Frontiers (RSC Publishing).
- The complete catalytic mechanism of xanthine oxidase: a computational study. RSC Publishing.
- Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. PubMed.
- Biochemistry, Xanthine Oxidase. StatPearls - NCBI - NIH.
- Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition. Benchchem.
- The Reaction Mechanism of Xanthine Oxidase: Evidence for Two-Electron Chemistry Rather Than Sequential One-Electron Steps. Journal of the American Chemical Society.
- Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. Benchchem.
- Xanthine oxidase. M-CSA Mechanism and Catalytic Site Atlas.
- A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity. PubMed.
- The reaction mechanism of xanthine oxidase. ResearchGate.
- Assay Procedure for Xanthine Oxidase Microbial. Sigma-Aldrich.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. NIH.
- Gout, Xanthine Oxidase Inhibition, and Cardiovascular Outcomes. Circulation.
- IC50 Determination. edX.
- Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
- What are Xanthine oxidase inhibitors and how do they work?. Patsnap Synapse.
- Xanthine Oxidase Inhibitor Treatment of Hyperuricemia. Musculoskeletal Key.
- Determination of Xanthine Oxidase. Protocol Exchange.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. ResearchGate.
- Xanthine oxidase inhibitor. Wikipedia.
- IC50. Wikipedia.
- Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. PMC.
- In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura.
- measuring enzyme inhibition by drugs. YouTube.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.
- This compound CAS#: 84211-30-3. ChemicalBook.
- This compound | High-Purity. Benchchem.
- This compound | C7H5NO6 | CID 14450982. PubChem.
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia.
- This compound Online. Scimplify.
- Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI.
- This compound. LGC Standards.
- Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition.
Sources
- 1. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dl.icdst.org [dl.icdst.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. public.pensoft.net [public.pensoft.net]
- 18. courses.edx.org [courses.edx.org]
- 19. m.youtube.com [m.youtube.com]
Application Note: Measuring the IC50 Value of 3,4-Dihydroxy-5-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxy-5-nitrobenzoic acid is a benzoic acid derivative featuring a catechol (1,2-dihydroxybenzene) unit and a nitro group.[1] This molecular structure suggests potential for various biological activities, including enzyme inhibition and cytotoxicity, making it a compound of interest in drug discovery and biochemical research.[1]
A critical parameter for characterizing the potency of a novel compound is its half-maximal inhibitory concentration (IC50). The IC50 value quantifies the concentration of a substance required to inhibit a specific biological process by 50%.[2][3] In cancer research and toxicology, it is a key metric for assessing the cytotoxic potential of a compound against a given cell line.[2][3] A lower IC50 value indicates higher potency, meaning the compound is effective at lower concentrations, which is a desirable characteristic for potential therapeutic agents.[3][4]
This application note provides a detailed, field-proven protocol for determining the IC50 value of this compound using a cell-based cytotoxicity assay. The chosen methodology is the Resazurin reduction assay, a robust, sensitive, and widely used method for assessing cell viability.[5][6]
Principle of the Assay
The Resazurin assay is a fluorescent method used to quantify the number of viable, metabolically active cells.[6][7] The core of the assay is the redox indicator, Resazurin, a blue and virtually non-fluorescent dye.[7][8] In viable cells, mitochondrial dehydrogenases and other metabolic enzymes reduce Resazurin into the highly fluorescent, pink-colored compound, resorufin.[5][6][7] This conversion is directly proportional to the number of living cells.[7][9] By measuring the fluorescence intensity, we can accurately determine the cytotoxic effect of this compound across a range of concentrations and subsequently calculate its IC50 value.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| This compound | BenchChem (B049579) | Room Temperature |
| Human Cancer Cell Line (e.g., HeLa, A549) | ATCC | Liquid Nitrogen / 37°C Incubator |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco (11965092) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | -20°C |
| Penicillin-Streptomycin (100X) | Gibco (15140122) | -20°C |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | -20°C |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich (D2650) | Room Temperature |
| Resazurin Sodium Salt | Sigma-Aldrich (R7017) | 4°C, Protected from light |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich (D1515) | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | Room Temperature |
| 96-well, black, clear-bottom tissue culture plates | Corning (3603) | Room Temperature |
| Sterile, filtered pipette tips | --- | Room Temperature |
| Sterile serological pipettes | --- | Room Temperature |
| Sterile microcentrifuge tubes | --- | Room Temperature |
Experimental Protocols
Reagent Preparation
Causality: Proper reagent preparation is critical for assay reproducibility. Stock solutions must be prepared accurately to ensure the final concentrations in the assay are correct. Sterility must be maintained to prevent contamination that would invalidate the results.
-
Complete Culture Medium: Prepare by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Test Compound Stock Solution (100 mM): As the molecular weight of this compound is 199.12 g/mol [10], dissolve 19.91 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. Note: This high concentration stock minimizes the final DMSO concentration in the assay wells.
-
Positive Control Stock Solution (10 mM Doxorubicin): Prepare a 10 mM stock solution of Doxorubicin in DMSO.
-
Resazurin Working Solution (0.15 mg/mL): Dissolve Resazurin sodium salt in sterile PBS to a final concentration of 0.15 mg/mL.[9] Filter-sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[9]
Cell Seeding
Causality: The initial cell density is a crucial parameter. Seeding too few cells may lead to a weak signal, while too many cells can result in overgrowth and nutrient depletion, affecting metabolic activity and skewing the results. An optimal density ensures cells are in the logarithmic growth phase during the experiment.
-
Culture the selected cancer cell line in T-75 flasks with Complete Culture Medium at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Neutralize Trypsin with Complete Culture Medium, collect the cells, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well) and dispense 100 µL into each well of a 96-well black, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[11]
Compound Treatment
Causality: A serial dilution series is necessary to generate a dose-response curve. It is critical to maintain a consistent, low final concentration of the solvent (DMSO) across all wells to avoid solvent-induced cytotoxicity.
-
Prepare serial dilutions of the 100 mM this compound stock solution in Complete Culture Medium. A common approach is a 1:2 or 1:3 serial dilution series across 8 to 10 concentrations (e.g., from 100 µM down to sub-micromolar concentrations).
-
Prepare dilutions for the positive control (Doxorubicin) in a similar manner (e.g., starting from 10 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include Control Wells:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest concentration test wells (e.g., 0.1%). This represents 100% cell viability.
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: Wells with cells treated with Doxorubicin dilutions.
-
Blank Control: Wells containing medium but no cells, to measure background fluorescence.[6]
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11]
Resazurin Incubation and Data Acquisition
-
After the treatment period, add 20 µL of the Resazurin working solution to each well, including the blank controls.[9]
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Return the plate to the incubator and incubate for 1 to 4 hours.[6][9] The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[6][7][9]
Data Analysis and IC50 Calculation
Causality: Raw fluorescence data must be normalized to account for background and control responses. Non-linear regression is the standard method for fitting the dose-response data, as it accurately models the sigmoidal relationship between inhibitor concentration and biological response.
-
Background Subtraction: Subtract the average fluorescence value of the blank (no cells) wells from all other wells.[11]
-
Normalization: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Viability = ( (Fluorescence of Treated Well) / (Average Fluorescence of Vehicle Control Wells) ) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[11][12] Software such as GraphPad Prism is highly recommended for this analysis.[4][12][13] The software will directly calculate the IC50 value, which is the concentration of the compound that corresponds to 50% viability on the fitted curve.[2]
Trustworthiness: A Self-Validating System
To ensure the reliability and integrity of the results, this protocol incorporates several self-validating checks:
-
Controls: The inclusion of positive (Doxorubicin), negative (untreated), and vehicle (DMSO) controls is mandatory. The positive control confirms that the assay system can detect cytotoxic effects, while the vehicle control ensures that the solvent does not interfere with cell viability.[14]
-
Replicates: All treatments and controls should be performed in at least triplicate to assess the variability and precision of the measurements.
-
Assay Quality Assessment (Z'-Factor): For high-throughput applications, the Z'-factor should be calculated to validate the quality of the assay.[15][16] The Z'-factor is a statistical measure of the separation between the positive and negative control signals.
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for screening purposes.[15][16]
Visualizations
Experimental Workflow
Caption: Enzymatic reduction of Resazurin to fluorescent Resorufin by viable cells.
References
- Creative Bioarray. (n.d.). Resazurin Assay Protocol.
- Nanjing Pro-core Medical Equipment Co., Ltd. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- Pallocca, G., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC, NIH.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Labbox. (n.d.). Resazurin Cell Viability Assay.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- GraphPad. (n.d.). How to determine an IC50.
- Tip Biosystems. (2017). Measuring Cell-Viability by Resazurin (Alamarblue®) Assay using Photopette® Cell.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- YouTube. (2023). How to easily calculate the IC50 of a drug using Graphpad Prism.
- Unchained Labs. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial.
- Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
- YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
- YouTube. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism.
- Bio-protocol. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery.
- Al-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism.
- PubChem. (n.d.). This compound.
- Visikol. (2022). The Importance of IC50 Determination.
- Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro.
- Cancers. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- The AAPS Journal. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. youtube.com [youtube.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. labbox.es [labbox.es]
- 8. tipbiosystems.com [tipbiosystems.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for the Use of 3,4-Dihydroxy-5-nitrobenzoic Acid in COMT Inhibitor Research
Introduction: The Critical Role of COMT Inhibition in Neurological Therapeutics
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in human physiology, primarily responsible for the degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1][2] In the central nervous system, the rapid metabolism of these neurotransmitters is a tightly regulated process essential for normal neurological function. In pathological conditions such as Parkinson's disease, which is characterized by a deficiency of dopamine-producing neurons, inhibiting the breakdown of dopamine becomes a key therapeutic strategy.[3][4]
The administration of levodopa, a metabolic precursor to dopamine, remains the gold standard for treating Parkinson's disease.[4] However, a significant portion of orally administered levodopa is metabolized in the periphery before it can cross the blood-brain barrier.[5] COMT is a major enzyme in this peripheral degradation pathway.[6] Therefore, co-administration of a COMT inhibitor with levodopa can significantly increase the plasma half-life of levodopa, enhance its bioavailability in the brain, and provide a more stable and prolonged therapeutic effect.[6][7][8]
The nitrocatechol scaffold has proven to be a highly effective pharmacophore for COMT inhibition, leading to the development of clinically approved drugs such as entacapone, tolcapone, and opicapone.[9][10] These molecules mimic the endogenous catechol substrates but are poor substrates for methylation themselves due to the electron-withdrawing nature of the nitro group.[11] 3,4-Dihydroxy-5-nitrobenzoic acid, a classic nitrocatechol derivative, serves as a fundamental research compound and a structural template for the design and synthesis of novel COMT inhibitors. These application notes provide a comprehensive guide for researchers utilizing this compound in the exploration of new therapeutic agents for Parkinson's disease and other neurological disorders.
Physicochemical Properties and Synthesis of this compound
Understanding the fundamental properties of this compound is crucial for its effective use in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅NO₅ |
| Molecular Weight | 199.12 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Canonical SMILES | C1=C(C(=C(C=C1C(=O)O)[O-])O)O |
Protocol 1: Laboratory-Scale Synthesis
The synthesis of this compound can be achieved via the demethylation of its more readily available precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).[12] 5-nitrovanillic acid itself is typically synthesized through the nitration of vanillic acid.[13]
-
Dissolution: Dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL) in a flask with stirring.
-
Nitration: Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution. Maintain the temperature at room temperature. Causality Note: The dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
Reaction: Stir the mixture at room temperature for approximately 30-60 minutes.
-
Quenching: Pour the reaction mixture into ice water (e.g., 1 L) to precipitate the product.
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Drying: Dry the product under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the synthesized 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 2.6 g) and constant-boiling hydrobromic acid (48%, e.g., 26 mL). Causality Note: Hydrobromic acid is a strong acid and nucleophile that effectively cleaves the aryl methyl ether bond.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours.
-
Solvent Removal: After cooling, remove the solvent by distillation under reduced pressure (water-jet vacuum).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
Caption: Workflow for the two-step synthesis of this compound.
Mechanism of COMT Inhibition by Nitrocatechols
COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[14] This reaction requires a magnesium ion (Mg²⁺) cofactor, which is coordinated by active site residues and helps to polarize the hydroxyl groups of the catechol, facilitating deprotonation and subsequent nucleophilic attack on the methyl group of SAM.
Nitrocatechol inhibitors like this compound are competitive inhibitors.[11] They bind to the same catalytic site as the endogenous catechol substrates. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly lowers the pKa of the hydroxyl groups. This increased acidity hinders the methylation reaction, making these compounds very poor substrates for the enzyme.[11] By occupying the active site with high affinity without being efficiently turned over, they effectively block the metabolism of endogenous substrates like L-dopa.
Caption: Competitive inhibition of the COMT enzyme by this compound.
Protocol 2: In Vitro COMT Inhibition Assay (Spectrophotometric)
This protocol describes a robust and high-throughput method to determine the inhibitory potency (IC₅₀) of this compound. The assay measures the COMT-catalyzed O-methylation of a chromogenic substrate, where the formation of the product can be monitored by an increase in absorbance at a specific wavelength.[13]
Principle
The assay uses a suitable catechol substrate that, upon methylation by COMT, results in a product with a distinct absorbance spectrum. By measuring the initial rate of product formation at various concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀ value.
Materials
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM)
-
3,4-Dihydroxyacetophenone (DHAP) or similar chromogenic substrate
-
This compound (test inhibitor)
-
Entacapone or Tolcapone (positive control)
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT) (Causality Note: DTT is included to maintain a reducing environment, preventing oxidation of catechol substrates and preserving enzyme activity, as COMT contains essential thiol groups.[15][16])
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO.
-
Prepare stock solutions of SAM (e.g., 20 mM), MgCl₂ (e.g., 100 mM), and DHAP (e.g., 10 mM) in Assay Buffer.
-
Prepare the COMT enzyme solution at a working concentration (e.g., 2.0 µg/mL) in Assay Buffer.[14] Self-Validation Note: The optimal enzyme concentration should be determined empirically to ensure the initial reaction rate is linear for the duration of the measurement.
-
-
Reaction Mixture Preparation (in a 96-well plate):
-
For a final reaction volume of 200 µL, add the components in the following order:
-
150 µL Assay Buffer
-
2 µL of inhibitor solution in DMSO (or DMSO alone for control wells).
-
10 µL of MgCl₂ solution (final concentration 5 mM).
-
10 µL of DTT solution (final concentration 1 mM).[14]
-
10 µL of DHAP solution (final concentration will depend on Kₘ, typically 5-10 µM).
-
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the COMT enzyme solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Kinetic Measurement:
-
Monitor the increase in absorbance at the appropriate wavelength for the methylated product (e.g., 344 nm for methylated DHAP) every 30 seconds for 10-15 minutes at 37°C.[13]
-
Data Analysis
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition) to determine the percent inhibition for each concentration.
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of COMT activity.
Caption: Experimental workflow for the in vitro spectrophotometric COMT inhibition assay.
Protocol 3: In Vivo Evaluation of a Novel COMT Inhibitor (Conceptual Framework)
After establishing in vitro potency, the next logical step is to assess the compound's efficacy and pharmacokinetic profile in vivo. This conceptual protocol outlines a standard approach using a rodent model of Parkinson's disease.
Principle
The goal is to determine if this compound or its derivatives can enhance the therapeutic effect of L-dopa in an animal model exhibiting motor deficits similar to Parkinson's disease. This involves assessing both pharmacokinetic (PK) parameters (e.g., L-dopa levels) and pharmacodynamic (PD) outcomes (e.g., motor function).
Methodology
-
Animal Model: The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a widely accepted standard. This model involves injecting the neurotoxin 6-OHDA into one side of the brain (specifically the medial forebrain bundle), leading to the degeneration of dopaminergic neurons and causing contralateral motor deficits.
-
Drug Formulation and Administration:
-
Formulate the test compound (e.g., this compound derivative) and L-dopa/Benserazide (a peripheral DOPA decarboxylase inhibitor) in a suitable vehicle for oral gavage or intraperitoneal injection.
-
Experimental Groups:
-
Vehicle Control
-
L-dopa/Benserazide only
-
Test Compound only
-
L-dopa/Benserazide + Test Compound (multiple doses)
-
L-dopa/Benserazide + Entacapone (positive control)
-
-
-
Pharmacokinetic Analysis:
-
At various time points after drug administration (e.g., 0, 15, 30, 60, 120, 240 minutes), collect blood samples.
-
Analyze plasma concentrations of L-dopa and its metabolite 3-O-methyldopa (3-OMD) using LC-MS/MS.
-
Expected Outcome: A successful COMT inhibitor will increase the plasma concentration and half-life of L-dopa while decreasing the formation of 3-OMD.
-
-
Pharmacodynamic (Behavioral) Analysis:
-
Rotational Behavior Test: Following administration of a dopamine agonist (like apomorphine) or L-dopa, 6-OHDA lesioned rats exhibit rotational behavior away from the lesioned side. The number of rotations is a quantifiable measure of dopamine receptor stimulation.
-
Administer the drug combinations as described above.
-
Record the number of full contralateral turns over a period of 90-120 minutes.
-
Expected Outcome: Co-administration of the test compound with L-dopa should significantly increase the number and duration of contralateral rotations compared to L-dopa alone, indicating enhanced central dopamine activity.
-
-
Tolerability and Safety:
-
Monitor animals for any adverse effects, changes in weight, or general health throughout the study.
-
At the end of the study, conduct a basic histopathological analysis of key organs like the liver and kidneys to assess for potential toxicity.[18]
-
Conclusion and Future Directions
This compound represents a cornerstone molecule in the field of COMT inhibitor research. Its simple nitrocatechol structure provides an ideal starting point for medicinal chemistry efforts aimed at discovering next-generation therapeutics for Parkinson's disease. The protocols outlined in these notes provide a validated framework for synthesizing this compound and rigorously evaluating its inhibitory activity both in vitro and in vivo. By understanding the causality behind each experimental step and employing robust, self-validating methodologies, researchers can confidently advance the development of novel COMT inhibitors with improved efficacy, selectivity, and safety profiles.
References
- ParkinsonsDisease.net. (n.d.). COMT Inhibitors For Parkinson's Disease Treatment.
- Olanow, C. W., & Stocchi, F. (2000). COMT inhibitors in Parkinson's disease. PubMed.
- VJNeurology. (2022). COMT inhibitors for Parkinson's disease: clinical updates.
- NHS. (n.d.). Treatment - Parkinson's disease.
- Parkinson's Foundation. (n.d.). COMT Inhibitors.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Entacapone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Bari, S. B., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega.
- Patsnap Synapse. (2024). What is the mechanism of Tolcapone?.
- Ferreira, J. J., et al. (2024). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science.
- Wikipedia. (n.d.). Tolcapone.
- Targa, F. R., et al. (1993). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition. PubMed.
- Bari, S. B., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega.
- Parkinson's UK. (2025). COMT inhibitors (entacapone, tolcapone, opicapone).
- Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed.
- Wang, F. Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. ResearchGate.
- Wang, F. Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Taylor & Francis Online.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Zheng, X., & Zhang, J. (2012). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Wang, F. Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. National Institutes of Health.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. ResearchGate.
- Borchardt, R. T., & Thakker, D. R. (1976). Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid. PubMed.
- Myśliwiec, A., et al. (2012). Polymorphism of the COMT, MAO, DAT, NET and 5-HTT Genes, and Biogenic Amines in Parkinson's Disease. PubMed Central.
- Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. PubMed.
- Shin, D., et al. (2015). Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects. Dove Medical Press.
- de Farias, C. B., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. PubMed.
- Sławiński, J., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- Jantan, I., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polymorphism of the COMT, MAO, DAT, NET and 5-HTT Genes, and Biogenic Amines in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsdisease.net [parkinsonsdisease.net]
- 4. Parkinson's disease - Treatment - NHS [nhs.uk]
- 5. What is the mechanism of Tolcapone? [synapse.patsnap.com]
- 6. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 8. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 9. vjneurology.com [vjneurology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3,4-Dihydroxy-5-nitrobenzoic Acid for Biological Screening Library Generation
Abstract
Natural products and their synthetic analogs serve as a rich reservoir for drug discovery, often providing "privileged scaffolds" that are biologically pre-validated.[1][2] 3,4-Dihydroxy-5-nitrobenzoic acid is a versatile scaffold that features a catechol moiety, a common pharmacophore, and an electron-withdrawing nitro group, presenting a unique electronic and structural profile for molecular exploration.[3] This application note provides a comprehensive guide for the strategic derivatization of this compound to generate a focused compound library for biological screening. We detail the scientific rationale behind derivatization, provide robust, step-by-step protocols for esterification and amidation, and propose a workflow for subsequent biological evaluation.
Introduction: The Rationale for Derivatization
The journey from a bioactive "hit" to a clinical "lead" invariably involves chemical modification to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[4] Derivatization is a cornerstone of this process, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[5]
For the this compound scaffold, the primary sites for modification are the carboxylic acid and the two phenolic hydroxyl groups. Modifying these sites can profoundly impact the molecule's properties:
-
Modulating Lipophilicity: Converting the polar carboxylic acid to less polar esters or amides can enhance membrane permeability and alter solubility, which is crucial for bioavailability.
-
Exploring New Interactions: Introducing new functional groups creates opportunities for additional hydrogen bonds, ionic interactions, or van der Waals forces with a biological target.
-
Improving Metabolic Stability: The catechol moiety is susceptible to metabolism, for example, by catechol-O-methyltransferase (COMT). Derivatizing one or both hydroxyl groups can block this metabolic pathway, potentially increasing the compound's half-life.
-
Enhancing Selectivity and Potency: Fine-tuning the electronic and steric profile of the molecule can lead to improved binding affinity and selectivity for the intended target.[6]
The following diagram illustrates the logical flow of using derivatization to enhance the therapeutic potential of a scaffold molecule.
Caption: Logic of Scaffold Derivatization.
Synthetic Strategies and Protocols
The primary focus of this guide is the derivatization of the carboxylic acid group, which is often the most straightforward and impactful modification. The catechol hydroxyls are less nucleophilic than the carboxylate anion but can interfere with certain reagents; therefore, mild reaction conditions are essential.
Derivatization of the Carboxylic Acid: Esterification
Esterification masks the acidic proton and increases lipophilicity. The choice of alcohol can introduce a wide range of functionalities (e.g., alkyl chains, rings, heteroatoms). While classic Fischer esterification using strong acid and heat is common, it can be too harsh for this substrate.[7] The Mitsunobu reaction or carbodiimide-mediated couplings offer milder alternatives.[8][9]
Protocol 2.1: Steglich Esterification using DCC/DMAP
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild, room-temperature conditions suitable for acid-sensitive substrates.[7]
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, benzyl alcohol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Reagent (Alcohol) | R-Group Introduced | Expected Outcome |
| Ethanol | -CH₂CH₃ | Increased lipophilicity |
| Benzyl alcohol | -CH₂Ph | Introduces aromatic ring for potential π-stacking |
| 2-Morpholinoethanol | -CH₂CH₂-Morpholine | Introduces basic nitrogen for solubility/targeting |
Derivatization of the Carboxylic Acid: Amidation
Amide bond formation is one of the most important reactions in medicinal chemistry.[10] Amides are generally more stable metabolically than esters and offer a hydrogen bond donor (for primary/secondary amides) and acceptor. Modern peptide coupling reagents provide high yields and low rates of racemization under mild conditions.[11]
Protocol 2.2: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.
Materials:
-
This compound
-
Amine of choice (e.g., butylamine, aniline, morpholine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃, and brine. Note: Some products may have limited solubility; adjust solvent systems as needed.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Reagent (Amine) | Amide Type | Key Feature Introduced |
| Butylamine | Secondary, Aliphatic | Flexible alkyl chain |
| Aniline | Secondary, Aromatic | Rigid, planar phenyl group |
| Morpholine | Tertiary, Cyclic | H-bond acceptor, improved aqueous solubility |
Proposed Biological Screening Cascade
The structural similarity of the parent scaffold to known bioactive molecules can guide the screening strategy. For instance, 3,4-dihydroxy-5-nitrobenzaldehyde is a potent inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[12][13][14] This provides a compelling rationale to screen the newly synthesized library against this target.
A tiered screening approach is recommended to efficiently identify promising candidates.
Caption: Proposed Biological Screening Workflow.
-
Primary Screen: A single-point concentration screen of the entire library against a validated target.
-
Target: Xanthine Oxidase.
-
Assay: A spectrophotometric assay measuring the production of uric acid from xanthine.
-
Goal: To identify initial "hits" that show significant target engagement.
-
-
Secondary Screens: Hits from the primary screen are subjected to more rigorous testing.
-
Potency: Determine the half-maximal inhibitory concentration (IC₅₀) through dose-response curves.
-
Mechanism of Action: Conduct enzyme kinetics studies to determine if inhibition is competitive, non-competitive, or mixed-type.
-
Off-Target/General Activity: Perform antioxidant assays (e.g., DPPH radical scavenging) to assess if activity is specific or due to general properties of the catechol moiety.
-
Cellular Viability: Assess general cytotoxicity in a relevant cell line to ensure the observed activity is not due to cell death.
-
Conclusion
The this compound scaffold offers a promising starting point for the discovery of novel bioactive agents. By employing strategic and mild derivatization techniques, such as the Steglich esterification and HATU-mediated amidation detailed herein, a diverse chemical library can be efficiently generated. A systematic biological screening cascade, guided by existing knowledge of similar structures, provides a clear path from synthesis to hit identification and validation. This integrated approach of synthetic chemistry and biological screening is fundamental to modern drug discovery and development.
References
- Patridge, E., et al. (2019). Natural product derived privileged scaffolds in drug discovery. PubMed.
- Feher, M., & Schmidt, J. M. (2008). Scaffold diversity of natural products: Inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904.
- Martin, S. F., & Sunderhaus, J. D. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.
- Galloway, W. R., et al. (2016). The use of isolated natural products as scaffolds for the generation of chemically diverse screening libraries for drug discovery. RSC Publishing.
- Patridge, E., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Morressier.
- Iadanza, M. G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
- Dodge, J. A., & Nissen, J. S. (1995). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate.
- Reddy, G. V., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. SpringerLink.
- Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate.
- Various Authors. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure.
- Madhujith, T., & Sivakanesan, R. (2012). Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. NIH.
- Li, Y., et al. (2017). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. MDPI.
- Various Authors. (n.d.). Derivatization – Knowledge and References. Taylor & Francis.
- Ho, K. S. (1998). Esterification of phenols. Google Patents.
- Colmsee, E., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. ResearchGate.
- Various Authors. (2024). CHEMICAL DERIVATIZATION OF PHYTOCHEMICALS: A CONSTANT SOURCE OF NEW DRUG MOLECULES. IIP Series.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org.
- Honkanen, E., & Lindholm, S. (1991). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. European Patent Office.
- Nore, P., et al. (1998). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. ResearchGate.
- Krull, I. S., & Swartz, M. (1990). The application of chemical derivatization to clinical drug analysis. PubMed.
- Honkanen, E., & Lindholm, S. (1994). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
- Raypole, D. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International.
- Cadena, J., et al. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC - NIH.
- Various Authors. (n.d.). Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation. ResearchGate.
- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. organic-chemistry.org.
- Krivoruchko, A., et al. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI.
- Sharma, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
- Cadena, J., et al. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science (RSC Publishing).
- Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
- Resmini, C., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. PubMed.
Sources
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product derived privileged scaffolds in drug discovery [morressier.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of isolated natural products as scaffolds for the generation of chemically diverse screening libraries for drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dihydroxy-5-nitrobenzoic Acid: A Multifaceted Tool in Experimental Research
Introduction: Unveiling the Potential of a Versatile Benzoic Acid Derivative
3,4-Dihydroxy-5-nitrobenzoic acid is a multifunctional organic compound characterized by a catechol (1,2-dihydroxybenzene) unit, a carboxylic acid group, and a nitro substituent.[1] This unique combination of functional groups makes it a molecule of significant interest in diverse fields of chemical and biological research. The catechol moiety is a well-known pharmacophore, suggesting inherent biological activity, particularly in the realm of enzyme inhibition.[1] The electron-withdrawing nitro group modulates the electronic properties and redox potential of the catechol ring, making it a valuable tool for investigating oxidative stress pathways.[1] Furthermore, the presence of both hydroxyl and carboxylic acid groups confers metal-chelating properties, opening up applications in the study of metalloenzymes and the development of novel materials.[1][2]
While it has been identified as a metabolic product of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent xanthine oxidase inhibitor, the direct experimental applications of this compound itself are an emerging area of investigation.[3][4] This guide provides detailed protocols for the synthesis, purification, and experimental application of this compound, aimed at researchers, scientists, and drug development professionals seeking to explore its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [5] |
| Molecular Weight | 199.12 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) and aqueous bases. | - |
Synthesis and Purification
The following protocol describes a plausible method for the synthesis of this compound via the nitration of protocatechuic acid (3,4-dihydroxybenzoic acid). This method is adapted from established procedures for the nitration of phenolic compounds.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Materials:
-
Protocatechuic acid (3,4-dihydroxybenzoic acid)
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ethanol
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve protocatechuic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Nitration: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition. The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and minimize the formation of dinitro and other side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with several portions of cold deionized water to remove any remaining acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
Experimental Applications and Protocols
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
The catechol moiety in this compound suggests potent antioxidant and free radical scavenging properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate this activity.[3][6]
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid) in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). This solution should be protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compound and the positive control to different wells.
-
Add methanol to a set of wells to serve as the blank.
-
-
Reaction Initiation: Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the test compound and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Expected Data Presentation:
| Compound | EC₅₀ (µM) |
| This compound | To be determined |
| Ascorbic Acid (Positive Control) | Known value |
Enzyme Inhibition: Catechol-O-methyltransferase (COMT) Assay
The catechol structure of this compound makes it a potential inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[1][7]
Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. An inhibition assay can be performed by incubating the enzyme with the substrate and cofactor in the presence and absence of the inhibitor and quantifying the formation of the methylated product.
Detailed Protocol:
Materials:
-
Recombinant human COMT
-
This compound
-
A catechol substrate (e.g., epinephrine, dopamine, or a fluorescent substrate)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Stop solution (e.g., perchloric acid)
-
HPLC system with UV or fluorescence detection, or a suitable plate reader for fluorescent assays.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, substrate, and SAM in the assay buffer.
-
Enzyme Reaction: In a microcentrifuge tube or 96-well plate, combine the assay buffer, COMT enzyme, and various concentrations of this compound.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the catechol substrate and SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the reaction mixture to quantify the amount of methylated product formed. This can be done by HPLC, separating the substrate from the product and measuring their respective peak areas.
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Metal Chelation Analysis
The presence of adjacent hydroxyl groups and a carboxylic acid group on the aromatic ring suggests that this compound can act as a chelating agent for metal ions.[2]
Principle: The formation of a complex between a ligand (the test compound) and a metal ion often results in a change in the UV-Visible absorption spectrum. By monitoring these spectral changes, the stoichiometry and stability of the complex can be investigated.
Detailed Protocol:
Materials:
-
This compound
-
A solution of a metal salt (e.g., FeCl₃, CuSO₄) of known concentration.
-
A suitable buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH.
-
UV-Visible spectrophotometer and cuvettes.
Procedure:
-
Spectral Scan: Obtain the UV-Visible absorption spectrum of the test compound and the metal salt solution separately in the buffer.
-
Titration:
-
To a solution of the test compound at a fixed concentration, add increasing amounts of the metal salt solution.
-
After each addition, record the UV-Visible spectrum.
-
Observe the changes in the spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or the appearance of new absorption bands, which indicate complex formation.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total molar concentration of the test compound and the metal ion, but with varying mole fractions of each component.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs significantly.
-
Plot the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Analytical Quantification
Accurate quantification of this compound in various matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
HPLC Method for Quantification
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
Detection:
-
UV detection at a wavelength where the compound shows maximum absorbance.
Sample Preparation (from biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
Liquid-Liquid Extraction: An alternative method where the sample is extracted with a water-immiscible organic solvent.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher recovery, SPE can be employed using a suitable sorbent.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
-
The concentration of the compound in unknown samples can be determined from this calibration curve.
Conclusion
This compound is a promising compound with a range of potential applications in experimental research. Its antioxidant, enzyme-inhibiting, and metal-chelating properties make it a valuable tool for investigating various biological processes. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted nature of this compound and to develop novel therapeutic agents and research tools. As with any experimental work, optimization of these protocols for specific applications and laboratory conditions is encouraged.
References
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- Di Giovanni, C., et al. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 579-587.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14450982, this compound.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- Chen, L., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3169.
- Sadeer, N. B., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Records of Natural Products, 14(4), 236-247.
- Pearl, I. A. (1946). Protocatechuic Acid. Organic Syntheses, 26, 85.
- Di Giovanni, C., et al. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. ResearchGate.
- Krivorotova, T., et al. (2016). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Molecules, 21(11), 1488.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- Di Giovanni, C., et al. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
- Apicella, A., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 10(11), 1839.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- European Patent Office. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14450982, this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 3,4-Dihydroxy-5-nitrobenzoic Acid
Introduction: The Critical Need for Purity
3,4-Dihydroxy-5-nitrobenzoic acid is a vital building block in medicinal chemistry and materials science. It is most notably a key intermediate in the synthesis of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and stability of the final drug product.
This application note provides a comprehensive guide to the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles. We will explore three primary purification techniques—recrystallization, acid-base extraction, and column chromatography—and provide detailed, field-proven protocols. The objective is to empower researchers to select and execute the optimal purification strategy based on the impurity profile of their crude material and the desired final purity.
Foundational Chemistry: Properties Guiding Purification
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. The structure of this compound, featuring a carboxylic acid, a catechol ring, and a nitro group, dictates its behavior in various separation systems.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₇H₅NO₆ | Provides the basis for molecular weight calculation.[3] |
| Molecular Weight | 199.12 g/mol | Used for all stoichiometric calculations.[3] |
| Appearance | Solid | The compound is handled as a solid at room temperature.[4] |
| pKa | ~3.82 (Carboxylic Acid) | The acidic nature is central to the acid-base extraction method. This pKa indicates that a weak base like sodium bicarbonate is sufficient for deprotonation.[4] |
| Solubility | Slightly soluble in DMSO and Methanol.[4] Poorly soluble in water and non-polar solvents like toluene when cold. | Solubility is the key parameter for selecting an appropriate recrystallization solvent system. |
| Potential Impurities | Unreacted starting materials (e.g., 5-nitrovanillic acid), isomeric byproducts, or decomposition products from synthesis.[5][6] | The nature of impurities (neutral, acidic, basic) will determine the most effective purification technique. |
| Storage | Hygroscopic; store at -20°C under an inert atmosphere.[4] | Proper storage is crucial to maintain the purity of the final product. |
Strategic Approach to Purification
The choice of purification method depends on the scale of the experiment, the nature and quantity of impurities, and the required final purity. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization for General Purification
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[7] For this compound, an aqueous ethanol or acetic acid system is often effective.
Causality: The target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed during final filtration).
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of crude product and test its solubility in a candidate solvent (e.g., 70% ethanol/water) at room temperature and then upon heating. An ideal solvent will dissolve the compound completely when hot but yield crystals upon cooling.
-
Dissolution: Place 1.0 g of the crude acid in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 70% ethanol) dropwise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Reheat the mixture to boiling for 2-3 minutes. The carbon will adsorb colored polymeric impurities.[5][8]
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic (neutral or basic) impurities. By adding a base, the acidic compound is converted into its water-soluble salt (conjugate base), which partitions into an aqueous layer, leaving neutral impurities behind in an organic solvent.[9][10]
Causality: The pKa of the carboxylic acid (~3.82) is much lower than the pKa of water (~15.7) and the conjugate acid of bicarbonate (carbonic acid, pKa ~6.3). Therefore, a weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt.[11]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material (1.0 g) in an appropriate organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.
-
Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh 15 mL portion of sodium bicarbonate solution to ensure complete transfer of the acidic product. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded or processed to recover them.[12]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum as described in Protocol 1.
Protocol 3: Flash Column Chromatography
For separating mixtures of structurally similar compounds, such as isomers or precursors with similar acidity, chromatography is the most effective method. Reverse-phase flash chromatography is a suitable choice.
Causality: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Non-polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds travel faster with the mobile phase and elute earlier. The nitro and multiple hydroxyl groups make this compound quite polar.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a flash chromatography column with C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel or C18-silica, and evaporate the solvent to create a dry-loaded sample.
-
Mobile Phase Selection: A typical mobile phase is a gradient of acetonitrile (or methanol) in water, with a small amount of an acidic modifier like 0.1% formic acid or acetic acid to keep the carboxylic acid protonated and improve peak shape.[13] A good starting point is a gradient from 10% to 60% acetonitrile in water.
-
Packing and Elution: Pack the column with the stationary phase. Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, starting with a low concentration of the organic solvent.
-
Fraction Collection: Gradually increase the polarity of the mobile phase (increase the acetonitrile percentage) and collect fractions. Monitor the elution of compounds using Thin Layer Chromatography (TLC) or a UV detector.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC/HPLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Purity Assessment and Verification
Post-purification analysis is a self-validating step to confirm the success of the procedure.
| Analysis Technique | Purpose & Typical Conditions | Expected Result for Pure Sample |
| HPLC | Quantitative purity assessment. A reverse-phase method is standard.[7] | A single major peak (>99% area) with a stable baseline. |
| Column: C18, 4.6 x 150 mm, 5 µm | ||
| Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient elution. | ||
| Detector: UV at 280 nm | ||
| Melting Point | Assess purity and confirm identity. | Sharp melting point. Literature indicates >222°C with decomposition.[1] |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Clean spectrum matching the expected structure with no significant impurity peaks. |
| Solvent: DMSO-d₆ or Methanol-d₄ |
Conclusion and Best Practices
The purification of this compound can be reliably achieved through recrystallization, acid-base extraction, or chromatography. The optimal method is dictated by the specific impurity profile of the crude material. For general purification from minor impurities, recrystallization is efficient. To remove neutral or basic contaminants, acid-base extraction is a highly effective and scalable choice. For challenging separations of similarly acidic compounds, flash chromatography provides the necessary resolving power. Always verify the purity of the final product using appropriate analytical techniques and store the hygroscopic material in a cool, dry, and inert environment to maintain its integrity.
References
- SIELC Technologies. (n.d.). Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). This compound CAS#: 84211-30-3.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- BenchChem. (n.d.). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- YouTube. (2020). Separation of three compounds using acid-base extraction.
- YouTube. (2013). Intro to Designing Acid-Base Extractions - Part 1 of 2.
- BenchChem. (n.d.). This compound | High-Purity.
Sources
- 1. This compound | 84211-30-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dihydroxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields, enhance product purity, and confidently address experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule is through the electrophilic aromatic substitution, specifically the nitration, of protocatechuic acid (3,4-dihydroxybenzoic acid). The success of this synthesis hinges on precise control of reaction conditions to achieve high regioselectivity and minimize the formation of undesirable byproducts. The catechol moiety in protocatechuic acid makes the aromatic ring highly activated towards electrophilic attack, necessitating careful management of the reaction to prevent oxidation and polynitration.
This guide will walk you through a detailed experimental protocol, provide solutions to common problems, and explain the chemical principles underpinning each step to ensure a successful and reproducible synthesis.
Detailed Experimental Protocol: Nitration of Protocatechuic Acid
This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Protocatechuic acid (3,4-dihydroxybenzoic acid)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with continuous and gentle stirring. This mixture should be prepared fresh and kept cold (below 10 °C). The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1]
-
Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve 5 grams of protocatechuic acid in 50 mL of glacial acetic acid. Glacial acetic acid serves as a solvent that can moderate the reactivity of the nitrating agent.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of protocatechuic acid. It is critical to maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the highly exothermic nature of the nitration reaction and prevent over-nitration and degradation of the starting material.[2]
-
Reaction Monitoring: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at a controlled temperature of 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. This will quench the reaction and precipitate the crude this compound.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acids and water-soluble impurities.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water. If the product does not fully dissolve, a small amount of ethanol can be added. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals of this compound.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove any residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low, hindering the reaction from reaching completion. Consider extending the reaction time and ensuring the temperature is maintained within the optimal range.
-
Side Reactions: The formation of byproducts, such as dinitro compounds or other positional isomers, can significantly reduce the yield of the desired product. This is often due to a lack of precise temperature control.
-
Degradation of Starting Material: The catechol moiety of protocatechuic acid is susceptible to oxidation by nitric acid, especially at higher temperatures. This leads to the formation of tarry byproducts and a lower yield of the desired product. Maintaining a low reaction temperature is crucial to minimize oxidation.
-
Loss During Workup: The product may be partially soluble in the washing solvent (water). Ensure the wash water is ice-cold to minimize solubility losses. During recrystallization, using the minimum amount of hot solvent is key to maximizing crystal recovery.
Question 2: My reaction mixture turned dark brown or black, and I obtained a tarry product. What went wrong?
Answer: The formation of a dark, tarry substance is a strong indication of oxidative degradation of the phenolic starting material and/or product.
-
Cause: This is typically caused by an uncontrolled exothermic reaction, where the local temperature rises significantly. The strong oxidizing nature of nitric acid, especially in the presence of sulfuric acid, will readily oxidize the electron-rich catechol ring at elevated temperatures.
-
Solution:
-
Strict Temperature Control: Ensure the reaction temperature is maintained below 10 °C, and preferably closer to 0 °C, throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or a cryocooler).
-
Slow Addition of Nitrating Agent: Add the nitrating mixture very slowly (dropwise) to allow the cooling system to dissipate the generated heat effectively.
-
Efficient Stirring: Vigorous stirring is essential to ensure uniform temperature distribution and prevent the formation of localized "hot spots."
-
Question 3: How can I minimize the formation of isomeric and dinitro byproducts?
Answer: The formation of isomers and polynitrated products is a common challenge in the nitration of highly activated aromatic rings.
-
Regioselectivity: The hydroxyl groups of protocatechuic acid are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The desired 5-nitro isomer is favored due to the combined directing effects. However, other isomers can form.
-
Minimizing Byproducts:
-
Low Temperature: Lower reaction temperatures favor the kinetic product and can improve regioselectivity.
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A large excess of nitric acid will increase the likelihood of dinitration.
-
Milder Nitrating Agents: For highly sensitive substrates, consider using milder nitrating agents. For instance, using nitric acid in acetic acid without sulfuric acid can reduce the reactivity of the nitrating species. Other alternatives include using metal nitrates, such as calcium nitrate, in acetic acid.[3]
-
Question 4: I am having difficulty purifying the final product. What are the best practices for recrystallization?
Answer: Effective purification is crucial for obtaining high-purity this compound.
-
Solvent Choice: Water is a good solvent for recrystallization due to the polarity of the molecule. If solubility is an issue, a co-solvent system like water-ethanol can be used.
-
Procedure:
-
Use the minimum amount of boiling solvent to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities before cooling.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Below 10 °C | Higher | Higher | Minimizes oxidation and side reactions.[2] |
| Above 20 °C | Lower | Lower | Increases the rate of oxidation and formation of byproducts. | |
| Nitrating Agent | HNO₃/H₂SO₄ | High (potentially) | Moderate | Highly reactive, can lead to over-nitration if not controlled.[1] |
| HNO₃ in Acetic Acid | Moderate | Higher | Milder conditions, better control over the reaction. | |
| Addition Rate | Slow (dropwise) | Higher | Higher | Allows for effective heat dissipation, preventing temperature spikes. |
| Rapid | Lower | Lower | Leads to uncontrolled exotherm and product degradation. |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Byproduct Formation Pathway
This diagram illustrates the potential side reactions that can occur during the nitration of protocatechuic acid.
Caption: Potential byproduct formation pathways in the nitration of protocatechuic acid.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- EAS Nitration. (2018, September 20). [Video]. YouTube.
- Green microwave nitration as an undergraduate organic chemistry lab procedure. (n.d.). Gordon College.
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (2025). BenchChem.
- METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (1992).
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (1995).
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (1999).
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). Scientific Research Publishing.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. (2013).
- An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. (2025). BenchChem.
- protocatechuic acid. (n.d.). Organic Syntheses.
- Protoc
- Preparation and Characterization of Protocatechuic Acid Sulf
- Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. (2019).
- Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021).
- Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. (2013).
- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C.
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed.
- This compound | High-Purity. (n.d.). BenchChem.
- Biosynthesized Protocatechuic Acid Uses and Impact Across Industries. (2025, December 10). Viablife.
- Phenolic Acid Compound Protocatechuic Acid With Diverse Applic
- Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. (2011).
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
- Continuous flow nitration in miniaturized devices. (2014).
- A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. (2025). BenchChem.
- 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay. (2016).
- File:Nitration 2,4-Dihydroxybenzoic acid.svg. (2011). Wikimedia Commons.
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (1973).
- Supporting Inform
- US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (1974).
- 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957. (n.d.). PubChem.
- Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). Royal Society of Chemistry.
- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- Synthetic Protocols for Aromatic Nitr
- Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. (2025).
- US2140345A - Controlling temperature of nitration reactions. (1938).
Sources
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-dihydroxy-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and mitigate common side reactions.
Introduction
The synthesis of this compound, a key intermediate for pharmaceuticals like Entacapone, presents a unique set of challenges.[1] The starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid), contains a catechol ring that is highly activated towards electrophilic substitution but is also exquisitely sensitive to oxidation.[2] This dual reactivity often leads to a variety of side reactions, including the formation of regioisomers, over-nitration, and oxidative degradation, which can complicate purification and significantly reduce yields.
This guide provides a framework for understanding and controlling these side reactions. We will explore the underlying chemical principles and offer practical, field-tested solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction mixture turned dark brown or black upon adding the nitrating agent. What happened, and can I salvage the product?
A1: A dark coloration is a strong indicator of oxidative degradation of the catechol ring. The electron-rich dihydroxybenzene system is highly susceptible to oxidation by nitric acid, which can lead to the formation of quinones and polymeric tars.
-
Causality: This typically occurs when the reaction temperature is too high, the nitrating agent is added too quickly, or the concentration of nitric acid is too strong.
-
Troubleshooting Steps:
-
Immediate Action: If the color change is rapid and intense, the reaction has likely failed. It is best to quench the reaction by pouring it onto ice and neutralizing it with a base like sodium bicarbonate before disposal. Salvaging the product from a complex mixture of tars is often impractical.
-
Preventative Measures for Future Experiments:
-
Lower the Temperature: Maintain a reaction temperature of 0-5 °C, or even lower (-10 to 0 °C), throughout the addition of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and prevent localized overheating.
-
Use a Milder Nitrating Agent: Consider using a pre-formed nitronium source or a milder nitrating system, such as nitric acid in acetic acid, which can reduce the oxidative potential.[3]
-
-
Q2: I obtained a mixture of products and I'm not sure which is the desired 5-nitro isomer. How do I identify the major regioisomers?
A2: The nitration of 3,4-dihydroxybenzoic acid can theoretically yield three possible mono-nitrated products: the desired 5-nitro isomer, and the 2-nitro and 6-nitro side products. The directing effects of the substituents on the ring determine the product distribution. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The 5-position is ortho to one hydroxyl group and meta to the carboxylic acid, making it a likely site for nitration.
-
Expected Regioselectivity: The major product is expected to be the 5-nitro isomer due to the combined directing effects of the hydroxyl groups. However, the formation of the 2-nitro and 6-nitro isomers is possible.
-
Identification:
-
NMR Spectroscopy: ¹H NMR is the most powerful tool for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. The polarity of the isomers may differ slightly, allowing for separation.
-
-
Troubleshooting Isomer Formation:
A3: Low yields in the absence of obvious degradation can be attributed to several factors, including incomplete reaction, product solubility during workup, or the formation of water-soluble side products.
-
Possible Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress using TLC or HPLC. If the starting material is still present after a reasonable time, a slight increase in temperature or reaction time may be necessary. However, be cautious as this can also promote side reactions.
-
Product Loss During Workup: this compound has some water solubility due to its polar functional groups. When quenching the reaction in water, ensure the solution is sufficiently acidic to keep the carboxylic acid protonated and minimize its solubility. Chilling the solution thoroughly before filtration can also help to maximize precipitation. If the product does not precipitate, an extraction with a polar organic solvent like ethyl acetate may be required.[5]
-
Formation of Water-Soluble Side Products: Over-nitration to dinitrobenzoic acids or the formation of other highly polar, water-soluble byproducts can lead to apparent yield loss if they remain in the aqueous phase during workup.
-
Q4: I see evidence of dinitration in my product mixture. How can I prevent this?
A4: The formation of dinitrated products occurs when the reaction conditions are too harsh, leading to a second nitration on the already nitrated ring.
-
Prevention Strategies:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Reaction Time and Temperature: Keep the reaction time to the minimum required for the consumption of the starting material and maintain a low temperature.[6]
-
Deactivation of the Product: Once the first nitro group is added, the ring is deactivated towards further electrophilic substitution. However, the presence of two activating hydroxyl groups can still make dinitration possible under forcing conditions.
-
Visualizing the Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended synthetic route and the potential for the formation of undesirable side products.
Caption: Reaction scheme for the nitration of 3,4-dihydroxybenzoic acid.
Recommended Experimental Protocol
This protocol is a suggested starting point based on established principles of aromatic nitration. Optimization may be required based on your specific laboratory conditions and available reagents.
Materials:
-
3,4-Dihydroxybenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction, if necessary)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 3,4-dihydroxybenzoic acid.
-
Dissolution and Cooling: Add concentrated sulfuric acid slowly while stirring to dissolve the starting material. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0-5 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dihydroxybenzoic acid over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Isolation of the Product:
-
If a precipitate forms: Stir the cold mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral to pH paper.
-
If no precipitate forms or it is incomplete: Transfer the quenched reaction mixture to a separatory funnel and extract three times with ethyl acetate.[5]
-
-
Workup (for extraction): Combine the organic extracts and wash with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes oxidative degradation of the catechol ring. |
| Nitrating Agent | 1:1 (v/v) HNO₃/H₂SO₄ | A standard nitrating mixture; can be adjusted for milder conditions. |
| Stoichiometry | 1.0-1.1 equivalents of HNO₃ | A slight excess ensures complete reaction without promoting dinitration. |
| Reaction Time | 1-3 hours | Typically sufficient for mono-nitration; should be monitored. |
References
- PrepChem. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Yeh, T. K., et al. (2014). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Journal of Medicinal Chemistry, 57(23), 10043-10054.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid.
- PubChem. (n.d.). This compound.
- Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18614.
- ResearchGate. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.
- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2004(5), 124-133.
- PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-50-3 Protocatechuic Acid Impurity.
- Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
- Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32371-32379.
- PubMed. (n.d.). Preparation and Characterization of Protocatechuic Acid Sulfates.
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
- National Center for Biotechnology Information. (n.d.). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
Sources
- 1. Preparation and Characterization of Protocatechuic Acid Sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 4. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Dihydroxy-5-nitrobenzoic Acid
Document ID: TSC-DBNA-PUR-001
Last Updated: January 8, 2026
Introduction
3,4-Dihydroxy-5-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and other bioactive molecules.[1][2] Its high purity is paramount for downstream applications, as even trace impurities can lead to undesirable side reactions, lower yields, and compromised biological activity. This guide provides a comprehensive resource for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary source of impurities stems from the synthesis process, which is often a nitration reaction of a precursor like 3,4-dihydroxybenzoic acid or the oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde.[3]
Common impurities include:
-
Unreacted Starting Materials: Residual 3,4-dihydroxybenzoic acid or its precursors.
-
Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to isomeric impurities that can be difficult to separate due to similar physical properties.[4]
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro compounds.[4]
-
Oxidation Byproducts: The catechol moiety is susceptible to oxidation, especially under harsh reaction conditions, leading to colored, often polymeric, impurities.
-
Degradation Products: The molecule can decompose under excessive heat or harsh acidic/basic conditions.[5]
Q2: What is the most effective first-pass purification strategy?
For most applications, recrystallization is the most efficient and cost-effective initial purification method. The compound is typically crystalline, and a well-chosen solvent system can effectively remove most unreacted starting materials and process-related impurities. Water is often a suitable solvent for this purpose.[6]
Q3: How do I assess the purity of my final product?
A multi-pronged approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A reverse-phase method with UV detection is typically effective.[7][8]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 224-226°C) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of contaminants.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.[4]
Purification Workflow & Troubleshooting
This diagram outlines the general workflow for purifying crude this compound and the decision points for troubleshooting.
Caption: General purification and troubleshooting workflow.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Product is dark brown/black, not yellow. | Oxidation of the catechol group; polymeric impurities. | During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove the colored impurities. Ensure future reactions are run under an inert atmosphere (N₂ or Ar) if possible. |
| Low yield after recrystallization. | 1. Too much solvent was used.2. The solution was not cooled sufficiently.3. The product is highly soluble in the wash solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.2. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.3. Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Melting point is broad and lower than 224°C. | Presence of significant impurities (e.g., starting materials, isomers). | The recrystallization was likely inefficient. A second recrystallization may be necessary. If purity does not improve, column chromatography is required.[4] |
| HPLC shows a persistent impurity peak close to the main product peak. | Isomeric impurity or a structurally similar byproduct. | Recrystallization is unlikely to separate these. Use silica gel column chromatography. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point. |
| The product won't crystallize from the solution. | The solution is supersaturated with impurities, inhibiting crystal lattice formation ("oiling out"). | Try adding a seed crystal from a previous pure batch. If that fails, evaporate the solvent and purify the resulting residue by column chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the standard first-line method for purifying crude this compound.
Principle: This technique relies on the difference in solubility of the target compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Materials:
-
Crude this compound
-
Deionized Water (or other selected solvent)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: Water is a good starting point.[6] The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of boiling water (e.g., start with 50 mL) and continue adding small portions of boiling water until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the crude product). Swirl and bring the mixture back to a boil for 2-5 minutes.
-
Hot Filtration: If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Principle: The sample is passed through a column with a nonpolar stationary phase. A polar mobile phase is used to elute the components. More polar compounds (like our target molecule) will elute earlier, while nonpolar impurities will be retained longer.
Materials & Method:
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm[8] |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of ~0.1 mg/mL. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Home Sunshine Pharma. (n.d.). 3,4-Dihydroxy-5-Nitrobenzaldehyde.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - EP 0589948 B1.
- NIH National Center for Biotechnology Information. (2015). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- J&K Scientific. (n.d.). This compound, 97%.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
3,4-Dihydroxy-5-nitrobenzoic Acid stability issues and degradation
Welcome to the technical support guide for 3,4-Dihydroxy-5-nitrobenzoic Acid (DHNA). This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. As a nitrocatechol derivative, DHNA possesses a unique chemical structure that, while valuable for synthesis and biological studies, is also susceptible to specific degradation pathways.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues
This section addresses specific problems you may encounter during the handling and use of DHNA. The flowchart below provides a quick reference for diagnosing common issues.
Caption: Key factors and pathways leading to DHNA degradation.
Are there any known chemical incompatibilities for DHNA?
Answer: Yes. Due to its functional groups, DHNA is incompatible with several classes of reagents:
-
Strong Oxidizing Agents: Will rapidly and irreversibly degrade the catechol moiety.
-
Strong Bases: Will deprotonate the phenolic and carboxylic acid groups, making the molecule highly susceptible to rapid oxidation. [2][3]* Strong Reducing Agents: Can potentially reduce the nitro group, altering the molecule's structure and properties.
-
Certain Metal Ions: Divalent and trivalent metal ions can chelate with the catechol group, which may catalyze oxidation or interfere with biological assays.
Experimental Protocols
Protocol for Preparing a Stable DHNA Stock Solution
This protocol minimizes initial degradation during solution preparation.
-
Pre-Experiment Preparation:
-
Bring the sealed container of solid DHNA from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents water condensation on the cold powder.
-
Select a high-purity solvent (e.g., HPLC-grade DMSO or Methanol).
-
De-gas the solvent by sparging with nitrogen or argon gas for 15-20 minutes or by sonicating under vacuum.
-
-
Weighing:
-
In a fume hood, weigh the desired amount of DHNA powder quickly and accurately. Avoid prolonged exposure to air and light.
-
-
Dissolution:
-
Add the de-gassed solvent to the weighed DHNA powder.
-
Vortex or sonicate briefly at room temperature until fully dissolved. Do not heat the solution, as this will accelerate thermal degradation. [4]4. Storage and Use:
-
Store the solution in a low-volume amber glass vial with a PTFE-lined cap.
-
If an amber vial is not available, wrap a clear vial completely in aluminum foil.
-
For immediate use, this solution is now ready. For short-term storage, flush the headspace of the vial with inert gas (argon or nitrogen) before capping and store at 4°C or -20°C.
-
Self-Validation: The freshly made solution should be clear and virtually colorless. Any immediate yellowing indicates a problem with the solvent or starting material.
-
Protocol for Monitoring DHNA Degradation via HPLC-UV
This method allows for the quantitative assessment of DHNA purity and the detection of degradation products.
Caption: Experimental workflow for a DHNA stability study using HPLC-UV.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
A C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable. [5]2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (to ensure an acidic pH).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where DHNA has significant absorbance (e.g., 270-280 nm), or use a PDA detector to scan a range (e.g., 200-400 nm).
-
-
Sample Preparation and Analysis:
-
Prepare a ~100 µg/mL solution of DHNA in the mobile phase or a compatible solvent.
-
Inject the freshly prepared sample ("Time 0") to obtain a reference chromatogram. A pure sample should yield one major peak with a consistent retention time.
-
To test stability, expose the solution to a stress condition (e.g., leave at room temperature under light, heat to 40°C).
-
Inject samples at various time points (e.g., 2, 4, 8, 24 hours) and compare the chromatograms to the "Time 0" sample.
-
-
Data Interpretation (Self-Validation):
-
Degradation is indicated by:
-
A decrease in the peak area of the main DHNA peak.
-
The appearance of new peaks, typically at earlier retention times, which correspond to more polar degradation products.
-
-
The purity can be calculated as: (Area of DHNA Peak / Total Area of All Peaks) * 100%. A significant drop in this value confirms a stability issue.
-
References
- Alif, A., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-5.
- ECHEMI. (n.d.). 3,4-DIMETHOXY-5-NITRO-BENZOICACID SDS.
- Dan, L., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.
- Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Loba Chemie. (2018). 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS.
- Xie, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
- Amedro, D., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound CAS#: 84211-30-3.
- Wang, Y., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-37.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Combi-Blocks, Inc. (2024). QW-8874 - Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Kymanox. (2025). Top 5 Factors Affecting Chemical Stability.
- Benchchem. (n.d.). This compound | High-Purity.
- Li, W., & Tse, F. L. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Singh, S., et al. (n.d.). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. scielo.br [scielo.br]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent conditions for reactions with 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for 3,4-Dihydroxy-5-nitrobenzoic Acid (CAS 84211-30-3). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile catechol derivative.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its unique structure, featuring a catechol moiety, a carboxylic acid, and a nitro group, offers a rich chemical handle for diverse transformations. However, this same functionality can present challenges in terms of solubility, stability, and reaction control. This guide provides a comprehensive resource to navigate these challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Here are the key properties of this compound:
| Property | Value | Source |
| CAS Number | 84211-30-3 | PubChem[1] |
| Molecular Formula | C₇H₅NO₆ | PubChem[1] |
| Molecular Weight | 199.12 g/mol | PubChem[1] |
| pKa | 3.82 ± 0.10 | ChemicalBook[2] |
| Appearance | Solid | ChemicalBook[2] |
Q2: In which solvents is this compound soluble?
Predicted Solubility Profile:
-
High Solubility: Polar aprotic solvents like DMF and DMSO . Polar protic solvents like methanol , ethanol , and water (especially at elevated temperatures or basic pH).
-
Moderate Solubility: Ethers like THF .
-
Low to Insoluble: Non-polar solvents such as toluene , hexane , and dichloromethane .
For a more detailed understanding, it is recommended to experimentally determine the solubility in your solvent of choice. A general protocol for this is provided in the "Experimental Protocols" section.
Q3: What are the main stability concerns when working with this compound?
The primary stability concerns for this compound are oxidation and decarboxylation .
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.
-
Decarboxylation: Like many benzoic acid derivatives, decarboxylation (loss of CO₂) can occur at elevated temperatures, particularly in the presence of acid or base catalysts.
To mitigate these issues, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. When running reactions, consider de-gassing solvents and using an inert atmosphere.
Q4: How does the pKa of this compound influence its behavior in reactions and purifications?
With a pKa of approximately 3.82, the carboxylic acid is moderately acidic.[2] This has several implications:
-
Aqueous Solubility: In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. This is a key principle for aqueous extractions.
-
Reactivity: The acidity of the carboxylic acid will influence its reactivity in reactions like esterification and amidation, often requiring activation or specific catalytic conditions.
-
Purification: The ability to switch between the neutral acid and the charged carboxylate by adjusting the pH is a powerful tool for purification by extraction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Poor Solubility of Starting Material
Problem: this compound does not dissolve sufficiently in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
Root Cause Analysis and Solutions:
Sources
Technical Support Center: Navigating the Challenges of Scaling Up 3,4-Dihydroxy-5-nitrobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3,4-Dihydroxy-5-nitrobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the production of this important chemical intermediate. Our aim is to equip you with the knowledge to anticipate and overcome potential hurdles in your experimental work, ensuring a more efficient and successful synthesis.
Introduction: The Synthetic Tightrope of Nitrating a Catechol
The synthesis of this compound, a key building block in medicinal chemistry, primarily involves the direct nitration of 3,4-dihydroxybenzoic acid (protocatechuic acid). While seemingly straightforward, this electrophilic aromatic substitution is fraught with challenges. The catechol moiety in the starting material is highly activated towards electrophilic attack but is also exquisitely sensitive to oxidation, creating a delicate balance that must be carefully managed to achieve a successful outcome. This guide will walk you through the intricacies of this reaction, offering practical solutions to common problems.
Core Challenges in Production
The primary difficulties in the production of this compound can be categorized as follows:
-
Oxidation of the Catechol Ring: The electron-rich dihydroxybenzene ring is highly susceptible to oxidation by nitric acid and other strong oxidizing agents, leading to the formation of quinones and polymeric tars, which can significantly reduce the yield and complicate purification.
-
Regioselectivity: The two hydroxyl groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. This leads to a complex regiochemical outcome, with the potential for the formation of multiple isomers.
-
Over-nitration: The activated nature of the ring can lead to the introduction of more than one nitro group, resulting in dinitrated byproducts.
-
Exothermic Reaction: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted side products.[1]
-
Purification: The separation of the desired product from unreacted starting material, regioisomers, and degradation products can be challenging.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound, or I have isolated only a dark, tarry substance. What went wrong?
A: This is a common and frustrating issue, often pointing to the degradation of your starting material or product. The catechol ring is the likely culprit.
-
Probable Cause 1: Oxidation of the Starting Material. The catechol moiety in 3,4-dihydroxybenzoic acid is highly susceptible to oxidation by the nitrating agent. This leads to the formation of ortho-quinones, which can then polymerize to form dark, insoluble tars.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a significantly lower temperature (e.g., -10 to 0 °C) to reduce the rate of oxidation.
-
Control the Addition of the Nitrating Agent: Add the nitrating agent very slowly and dropwise to the solution of 3,4-dihydroxybenzoic acid to maintain a low concentration of the oxidant at all times.
-
Use a Milder Nitrating Agent: Consider using a less aggressive nitrating agent. While mixed acid (HNO₃/H₂SO₄) is common, alternatives like nitric acid in acetic acid may offer better control.
-
-
-
Probable Cause 2: Unfavorable Reaction Conditions. The choice of solvent and the concentration of acids are critical.
-
Solution:
-
Solvent Choice: Acetic acid is often a suitable solvent for the nitration of phenolic compounds.
-
Acid Concentration: Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Excess strong acid can promote degradation.
-
-
Issue 2: Presence of Multiple Isomers in the Product Mixture
Q: My analysis (e.g., HPLC, NMR) of the crude product shows the presence of multiple nitro-isomers. How can I improve the regioselectivity?
A: The formation of multiple isomers is a direct consequence of the competing directing effects of the hydroxyl and carboxyl groups on the aromatic ring.
-
Probable Cause: Competing Directing Effects. The two hydroxyl groups strongly direct ortho and para to their positions, while the carboxylic acid group directs meta. The desired 5-nitro isomer is ortho to one hydroxyl group and meta to the carboxylic acid. However, nitration at other positions is also possible.
-
Solution:
-
Temperature Control: Lower reaction temperatures can sometimes favor the formation of one isomer over another due to differences in the activation energies for their formation.
-
Protecting Group Strategy: For higher regioselectivity, consider a protecting group strategy. For instance, starting with a mono-protected derivative of 3,4-dihydroxybenzoic acid can help direct the nitration to the desired position. Subsequent deprotection would then yield the final product. This approach is common in industrial syntheses of related compounds to avoid selectivity issues.
-
-
Issue 3: The Product is Contaminated with Unreacted Starting Material
Q: I am having difficulty separating the product from the unreacted 3,4-dihydroxybenzoic acid. How can I improve the conversion and purification?
A: Incomplete conversion and co-purification of the starting material are common challenges.
-
Probable Cause 1: Insufficient Nitrating Agent or Reaction Time. The reaction may not have gone to completion.
-
Solution:
-
Stoichiometry: Ensure a slight molar excess of the nitrating agent is used.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
-
Probable Cause 2: Similar Physical Properties. The starting material and product may have similar solubility profiles, making separation by simple crystallization difficult.
-
Solution:
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to find one that provides good separation. A mixture of solvents may be necessary.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification, although this may not be practical for large-scale production.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for the synthesis of this compound?
A1: There is no single "best" agent, as the optimal choice depends on the scale and desired purity. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent but increases the risk of oxidation. A milder alternative is using concentrated nitric acid in a solvent like acetic acid. For better control and safety, especially on a larger scale, continuous flow nitration is an excellent option to consider.[2][3]
Q2: How can I monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and any major byproducts. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Nitration reactions are hazardous and must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Temperature Control: Use an ice bath or a cryostat to maintain strict temperature control and prevent a runaway reaction.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a large volume of ice water with vigorous stirring. Never add water to the concentrated acid mixture.
Q4: What are the expected analytical characteristics of this compound?
A4: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point consistent with the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired isomer.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
HPLC: To determine the purity and quantify any impurities.
Experimental Protocols & Data
While a universally optimized protocol is highly substrate and scale-dependent, a general laboratory-scale procedure is outlined below. Note: This is a representative procedure and should be optimized for your specific conditions.
Representative Lab-Scale Nitration Protocol
-
Dissolution: Dissolve 3,4-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dihydroxybenzoic acid, ensuring the internal temperature does not rise above the set point.
-
Reaction: Stir the reaction mixture at the low temperature for a predetermined time, monitoring the progress by TLC or HPLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated product by vacuum filtration, wash it with cold water until the filtrate is neutral, and then with a small amount of a cold non-polar solvent (e.g., hexane) to remove organic-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture).
Table 1: Summary of Potential Byproducts and Their Origin
| Byproduct | Probable Origin | Mitigation Strategy |
| Regioisomeric Nitro-products | Competing directing effects of -OH and -COOH groups. | Lower reaction temperature; consider a protecting group strategy. |
| Dinitro-products | Over-nitration due to the highly activated ring. | Use a stoichiometric amount of nitrating agent; shorter reaction time. |
| Quinones | Oxidation of the catechol moiety. | Low reaction temperature; slow addition of nitrating agent; milder nitrating agent. |
| Polymeric Tars | Polymerization of quinone byproducts. | Prevent the formation of quinones through optimized reaction conditions. |
Visualizing the Challenges
Diagram 1: The Challenge of Regioselectivity
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- PMC. (2014, February 14). Continuous flow nitration in miniaturized devices. NIH.
- PrepChem.com. (n.d.). Synthesis of this compound.
- NIH. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Proceedings. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.
- Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses.
- ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development.
- Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.
Sources
How to increase the solubility of 3,4-Dihydroxy-5-nitrobenzoic Acid for assays
Welcome to the technical support center for 3,4-Dihydroxy-5-nitrobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in experimental assays. Our focus is to equip you with the knowledge to overcome common challenges, particularly concerning its solubility, to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the best solvents to use?
A1: this compound is a compound with limited solubility in many common solvents. Based on its chemical properties and available data, it is known to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] For aqueous solutions, its solubility is highly dependent on the pH.
The primary reason for its low solubility in neutral aqueous solutions is its acidic nature, with a pKa of approximately 3.82.[1] This means that at a neutral pH, the molecule is predominantly in its less soluble protonated form.
Q2: How can I increase the aqueous solubility of this compound for my assay?
A2: The most effective method to significantly increase the aqueous solubility of this compound is to deprotonate the carboxylic acid and phenolic hydroxyl groups by increasing the pH of the solution. By preparing a basic solution, you convert the acid into its more soluble salt form. This is a common strategy for carboxylic acids and phenolic compounds.[2][3]
You can achieve this by using a dilute basic solution, such as sodium hydroxide (NaOH) or a basic buffer (e.g., phosphate or borate buffers with a pH above 7.5). The addition of a base will facilitate the formation of the sodium salt of the compound, which is significantly more water-soluble.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The recommended method depends on the requirements of your specific assay. Here are two primary protocols:
-
For assays compatible with organic solvents: A stock solution can be prepared in DMSO. However, it is crucial to keep the final concentration of DMSO in your assay low (ideally ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
-
For aqueous-based assays: Preparing a stock solution in a dilute basic solution is the preferred method. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any stability concerns I should be aware of when working with this compound, especially in basic solutions?
A4: Yes, while increasing the pH enhances solubility, it's important to be aware of potential stability issues. Catechol moieties, like the one present in this compound, can be susceptible to oxidation, especially in alkaline conditions and in the presence of oxygen. This can lead to the formation of colored byproducts.
To mitigate this, it is recommended to:
-
Prepare fresh basic stock solutions before use.
-
Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
-
Protect the solution from light.
-
Consider purging the solvent with an inert gas (like nitrogen or argon) to minimize dissolved oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution when added to my aqueous assay buffer. | The compound was likely dissolved in an organic solvent (like DMSO) and the final concentration in the aqueous buffer exceeds its solubility limit. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay, being mindful of its potential effects on the experiment. 3. Prepare the stock solution in a dilute basic solution as described in our protocol to ensure higher aqueous solubility. |
| My solution of this compound has turned a brownish color. | This is likely due to the oxidation of the catechol group, which can be accelerated by high pH, light, and the presence of oxygen. | 1. Prepare fresh solutions. 2. Store stock solutions protected from light and at a low temperature. 3. For sensitive assays, consider using degassed solvents. |
| I am observing unexpected results or high background in my cell-based assay. | If you are using a DMSO stock solution, the final concentration of DMSO in your cell culture media may be too high, leading to cytotoxicity or other off-target effects. | 1. Calculate the final DMSO concentration in your assay and ensure it is below the tolerance level of your cell line (typically ≤0.5%). 2. Include a vehicle control in your experiment (media with the same final concentration of DMSO but without the compound) to account for any solvent effects. |
Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general overview based on its chemical properties and data from similar compounds like nitrobenzoic acids.
| Solvent | Solubility | Notes |
| Water (neutral pH) | Very Low | Solubility is limited due to the acidic nature of the compound. |
| Aqueous solution (pH > 7.5) | High | The formation of the salt significantly increases solubility. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A common solvent for preparing high-concentration stock solutions. |
| Methanol | Slightly Soluble | Can be used as an alternative to DMSO in some applications. |
| Ethanol | Slightly Soluble | Similar to methanol, may be used for stock solution preparation. |
| Dichloromethane | Low | Not a recommended solvent for this polar compound. |
| Toluene | Very Low | Not a suitable solvent. |
This data is qualitative and intended for guidance. It is always recommended to perform small-scale solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution using NaOH
This protocol is recommended for preparing a water-soluble stock of this compound for use in aqueous-based assays.
Materials:
-
This compound (MW: 199.12 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., ultrapure, deionized)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1.99 mg of this compound and place it into a sterile microcentrifuge tube.
-
Initial Suspension: Add approximately 800 µL of high-purity water to the tube. The compound will not fully dissolve at this stage.
-
Basification: While vortexing or stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Dissolution and pH Adjustment: Continue to add NaOH until the compound is fully dissolved. Monitor the pH of the solution and adjust it to be within the desired range for your experiment (e.g., pH 7.5 - 8.0). Be cautious not to add an excess of NaOH.
-
Final Volume Adjustment: Once the compound is completely dissolved and the pH is stable, add high-purity water to bring the final volume to 1.0 mL.
-
Sterilization (Optional): If required for your assay, sterile-filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for creating a concentrated stock solution for assays that can tolerate a small final concentration of DMSO.
Materials:
-
This compound (MW: 199.12 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials with tight-sealing caps
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1.99 mg of this compound and place it into a sterile, dry microcentrifuge tube.
-
Add DMSO: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C to prevent moisture absorption.
Visual Workflow and Diagrams
Decision-Making Workflow for Solubilization
The following diagram illustrates the decision-making process for selecting the appropriate solubilization strategy for this compound.
Caption: Solubilization strategy decision tree.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Lobo, S., & S-S, P. K. (2017). Handbook of Pharmaceutical Excipients.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- BenchChem. (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. Retrieved from a hypothetical BenchChem technical note.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Solubility of Things. (n.d.). 4-Nitrobenzoic Acid.
- Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 1102-1105.
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Enzyme Assays with 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for enzyme assays utilizing 3,4-Dihydroxy-5-nitrobenzoic Acid (DHNA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions to ensure the accuracy and reproducibility of your assay results.
Introduction to DHNA in Enzyme Assays
This compound (DHNA) is a catecholic compound frequently employed as a substrate in assays for catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters.[1] The enzymatic reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of DHNA, catalyzed by COMT. Assay consistency is paramount for generating reliable data, yet various factors can lead to variability. This guide will address these potential pitfalls in a systematic, question-and-answer format.
Troubleshooting Guide
This section addresses specific, common problems encountered during DHNA-based enzyme assays. Each issue is followed by an explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: High Background Signal or Spontaneous Substrate Degradation
Question: My blank wells (containing all components except the enzyme) show a high absorbance or a steady increase in absorbance over time. What could be the cause?
Answer: This is a frequent issue stemming from the inherent instability of catechol-containing compounds like DHNA, which can auto-oxidize, especially at neutral to alkaline pH and in the presence of oxygen. This oxidation can lead to the formation of colored products that interfere with spectrophotometric measurements.
Causality and Resolution:
-
pH-Dependent Auto-oxidation: The catechol moiety of DHNA is susceptible to oxidation, a process that is accelerated at higher pH values. While some catechins are reported to be more stable around pH 4, a neutral pH range of 6.0-7.5 is often a necessary compromise for enzyme activity.[2][3]
-
Presence of Metal Ions: Trace metal ions in buffers or water can catalyze the oxidation of catechols.
-
Light Exposure: Prolonged exposure to light can contribute to the degradation of photosensitive compounds.
Troubleshooting Protocol:
-
Optimize Buffer and pH:
-
Prepare fresh buffers for each experiment. The use of high-purity, metal-free water and reagents is crucial.
-
Consider including a chelating agent, such as 0.1 mM EDTA, in your buffer to sequester divalent cations that can catalyze DHNA oxidation.[4]
-
Evaluate a range of pH values (e.g., 6.5-8.0) to find the optimal balance between enzyme activity and substrate stability. A common starting point for COMT assays is a TES buffer at pH 7.6.[1]
-
-
Incorporate Antioxidants:
-
The addition of a reducing agent like Dithiothreitol (DTT) is highly recommended to maintain the reduced state of the catechol substrate.[1] Start with a concentration of 1-2 mM DTT in your reaction mixture. Be aware that very high concentrations of DTT can sometimes interfere with enzyme activity.[5]
-
-
Minimize Light Exposure:
-
Prepare DHNA solutions fresh and store them in amber vials or wrap containers in aluminum foil to protect them from light.
-
Conduct the assay in a microplate reader with the lid on, and avoid prolonged exposure of the plate to ambient light.
-
-
Degas Buffers:
-
If auto-oxidation persists, consider degassing your buffers by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Issue 2: Low or No Enzyme Activity
Question: I am not observing any significant difference between my test wells and my blank wells. What are the potential reasons for this lack of activity?
Answer: This issue can arise from problems with any of the key components of the enzymatic reaction: the enzyme itself, the substrates (DHNA and SAM), or the assay conditions.
Causality and Resolution:
-
Enzyme Inactivity: The COMT enzyme may have lost its activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations and should always be kept on ice when not in use.
-
Substrate Degradation: As discussed in Issue 1, DHNA is prone to degradation. The co-substrate, S-adenosyl-L-methionine (SAM), is also notoriously unstable, particularly in neutral or alkaline solutions and at room temperature.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for COMT activity. COMT also requires Mg²⁺ as a cofactor for its activity.[6]
Troubleshooting Protocol:
-
Verify Enzyme Activity:
-
Use a positive control with a known potent COMT enzyme preparation to confirm that the assay setup is working.
-
Ensure your enzyme has been stored correctly, typically at -80°C in a glycerol-containing buffer. Avoid repeated freeze-thaw cycles.
-
-
Check Substrate Integrity:
-
Prepare fresh DHNA and SAM solutions for each experiment.
-
Store SAM stock solutions at -20°C or -80°C in an acidic buffer (e.g., pH 4-5) to improve stability. Thaw on ice immediately before use.
-
-
Optimize Assay Conditions:
-
pH: Test a pH range from 7.0 to 8.0. A common starting point is pH 7.4-7.6.[1][7]
-
Temperature: COMT activity is typically assayed at 37°C.[1] Ensure your incubator or plate reader is accurately calibrated.
-
Cofactor Concentration: Ensure the presence of MgCl₂ in your reaction buffer, typically at a final concentration of 1-5 mM.[7]
-
Experimental Workflow for Optimizing Enzyme Concentration:
Caption: Workflow for determining the optimal enzyme concentration.
Issue 3: Non-Linear Reaction Progress Curves
Question: My reaction starts off fast but then plateaus much earlier than expected, even with what should be saturating substrate concentrations. Why is this happening?
Answer: Non-linear progress curves, often referred to as "substrate depletion" or "enzyme inactivation," can be caused by several factors in a COMT assay.
Causality and Resolution:
-
Substrate Depletion: While seemingly obvious, it's important to ensure that neither DHNA nor SAM concentrations are limiting the reaction.
-
Product Inhibition: The methylated product of DHNA or S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, can bind to the enzyme and inhibit its activity. Some studies on COMT have shown mixed (uncompetitive and non-competitive) inhibition by various compounds, suggesting that product inhibition is a plausible mechanism.[8][9]
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment, leading to a decrease in active enzyme concentration over time.
Troubleshooting Protocol:
-
Analyze Initial Rates: Ensure that you are calculating the reaction velocity from the initial, linear portion of the progress curve. This is the most accurate representation of the enzyme's initial activity.
-
Test for Product Inhibition:
-
Perform the assay in the presence of varying concentrations of the expected methylated product of DHNA (if available) or SAH.
-
If product inhibition is observed, it may be necessary to use a lower enzyme concentration or a shorter reaction time to ensure that the initial rate is measured before significant product accumulation occurs.
-
-
Evaluate Enzyme Stability:
-
Pre-incubate the COMT enzyme in the assay buffer at 37°C for varying amounts of time before adding the substrates.
-
If a significant loss of activity is observed with increasing pre-incubation time, consider adding a stabilizing agent like bovine serum albumin (BSA) to the reaction mixture (e.g., 0.1 mg/mL).
-
Decision Tree for Troubleshooting Non-Linearity:
Caption: A decision tree for troubleshooting non-linear reaction curves.
Issue 4: Inconsistent Results Between Experiments or Biological Replicates
Question: I am seeing significant variability in my results from day to day, or between different preparations of the same biological sample. How can I improve the reproducibility of my assay?
Answer: Inconsistent results are often due to subtle variations in experimental procedures or the inherent biological variability in samples.
Causality and Resolution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates can lead to large variations in results.
-
Sample Preparation: For biological samples, inconsistencies in sample lysis, protein quantification, and the presence of endogenous inhibitors or interfering substances can all contribute to variability. Endogenous SAM in red blood cells, for instance, can affect the measurement of COMT activity.[10]
-
Genetic Variation in COMT: A common single nucleotide polymorphism (SNP) in the COMT gene (Val158Met) results in a thermolabile enzyme with significantly lower activity.[11][12] This genetic variation can lead to substantial differences in COMT activity between individuals.
Troubleshooting Protocol:
-
Standardize Procedures:
-
Use calibrated pipettes and be meticulous with your pipetting technique.
-
Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells.
-
Follow a standardized protocol for sample preparation, including consistent methods for cell lysis and protein concentration determination.
-
-
Address Biological Variability:
-
When working with biological samples, it is crucial to run appropriate controls. This includes a "no enzyme" control for each sample to account for non-enzymatic reactions.
-
If studying COMT activity in human samples, consider genotyping the samples for the Val158Met polymorphism to help explain inter-individual differences in activity.
-
-
Implement Quality Control Measures:
-
Include a standard sample with known COMT activity in each assay plate to monitor for inter-assay variability.
-
Maintain detailed records of all experimental conditions, including lot numbers of reagents.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a continuous spectrophotometric method for a COMT assay with DHNA?
A1: Yes, a continuous spectrophotometric assay is feasible. The methylation of the catechol group on DHNA will likely cause a shift in its UV-Vis absorption spectrum. To develop a continuous assay, you would need to determine the optimal wavelength for monitoring the reaction. This can be done by scanning the UV-Vis spectra of DHNA and its methylated product (if available as a standard) or by running a reaction to completion and scanning the spectrum of the product mixture. A similar substrate, 3,4-dihydroxybenzoic acid, has an absorption maximum at 294 nm.[12] The formation of a product from a similar compound, 3,4-dihydroxybenzaldehyde, has been monitored at 350 nm at pH 7.5.[7] These wavelengths can serve as a starting point for optimization. However, for more precise and sensitive measurements, HPLC-based methods that separate the substrate and product are often preferred.[6]
Q2: What are the optimal storage conditions for DHNA?
A2: DHNA should be stored as a solid in a cool, dark, and dry place. For preparing stock solutions, dissolve the compound in a suitable organic solvent like DMSO and store at -20°C or -80°C. Minimize the number of freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh on the day of the experiment to avoid degradation.
Q3: Are there any known inhibitors of COMT that I should be aware of when using biological samples?
A3: Yes, many naturally occurring compounds, such as flavonoids found in plants, can inhibit COMT activity.[13] If your biological samples are derived from sources that may contain these compounds, it is important to consider their potential inhibitory effects. Additionally, some drugs are designed as COMT inhibitors (e.g., entacapone, tolcapone) and their presence in samples will significantly impact the measured activity.[10]
Q4: How does the presence of the nitro group on DHNA affect the assay?
A4: The electron-withdrawing nitro group on the DHNA molecule can influence its chemical properties, including its pKa and susceptibility to oxidation. It may also affect the binding of the substrate to the COMT active site. While the nitro group can be beneficial for creating a spectral shift upon methylation, it's also important to be aware that nitro-aromatic compounds can sometimes interfere with certain assay formats, for instance, by causing high background in fluorescence-based assays.
Summary of Key Assay Parameters and Recommendations
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Substrate | This compound (DHNA) | Catechol substrate for COMT. Prone to auto-oxidation. |
| Co-substrate | S-adenosyl-L-methionine (SAM) | Methyl donor. Unstable at neutral/alkaline pH. |
| Enzyme | Catechol-O-methyltransferase (COMT) | Requires Mg²⁺ as a cofactor. Activity can be influenced by genetic polymorphisms. |
| Buffer | TES, Phosphate, or similar | Maintain a stable pH. Consider adding 0.1 mM EDTA to chelate metal ions. |
| pH | 7.4 - 7.6 | Optimal for COMT activity, but a compromise to minimize DHNA auto-oxidation. |
| Temperature | 37°C | Optimal for mammalian COMT activity. |
| Additives | 1-2 mM DTT | Prevents oxidation of the catechol substrate. |
| Detection | Spectrophotometry or HPLC | Spectrophotometry for continuous monitoring; HPLC for greater accuracy and sensitivity. |
References
- Borchardt, R. T., & Cheng, C. F. (1978). Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation.
- Chen, J., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PLoS ONE, 8(11), e78771.
- Ding, Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1242.
- Erol, K., et al. (2007). Inhibition of catechol- O -methyltransferase (COMT) by some plant-derived alkaloids and phenolics. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 587-590.
- Lee, M. J., et al. (2005). Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee. Cancer Research, 65(13), 6076-6082.
- BenchChem. (2025). Independent Verification of Research Findings on 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and its Role in COMT Inhibition.
- Espina, V., et al. (2010). Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. International Journal of Molecular Sciences, 11(9), 3245-3266.
- Guldberg, H. C., & Remson, L. G. (1973). A continuous spectrophotometric assay for catechol-O-methyltransferase. Analytical Biochemistry, 55(2), 406-410.
- Das, M. P., et al. (2016). Effects of (a) pH and (b) temperature on 3,4-POD activities.
- Moscoso, O., et al. (2000). A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid. Analytical Biochemistry, 278(2), 214-219.
- Napolitano, A., et al. (2010). The enzymatic activities of brain COMT and methionine sulfoxide reductase are correlated in a COMT Val/Met allele-dependent fashion. Neuroscience Letters, 486(3), 195-199.
- Syvänen, A. C., et al. (1997). Genetic polymorphism of catechol-O-methyltransferase (COMT): Correlation of genotype with individual variation of S-COMT activity and comparison of the allele frequencies in the normal population and Parkinsonian patients in Finland. Pharmacogenetics, 7(1), 65-71.
- PubChem. (n.d.). This compound.
- Alliegro, M. C. (2000). Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent. Analytical Biochemistry, 282(1), 93-97.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
- Tarkiainen, A., et al. (1996). Validation of assay of catechol-O-methyltransferase activity in human erythrocytes. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1019-1025.
- Männistö, P. T., & Kaakkola, S. (1990). Inhibition of catechol-O-methyltransferase Activity by Two Novel Disubstituted Catechols in the Rat. Journal of Pharmacology and Experimental Therapeutics, 255(2), 624-629.
- BenchChem. (2025). Impact of pH on the stability of 3,4-Dihydroxybutanoic acid.
- Bitesize Bio. (2025). Troubleshooting a Faulty ELISA.
- Copeland, R. A. (2005). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry, 345(1), 1-10.
- Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539.
- Reymond, J. L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269.
- Gholami, D., et al. (2012). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences, 15(1), 1-10.
- PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate.
- Sigma-Aldrich. (n.d.). 5,5'-Dithiobis(2-nitrobenzoic acid) (D8130) - Product Information Sheet.
- CDC Stacks. (n.d.). Supporting Information.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
- Apak, R., et al. (2016).
- Rahman, M. M., et al. (2021). Evaluating the Performance of Different Substrates for Preparing Enzyme-Immobilized Bioreactors. Applied Sciences, 11(22), 10659.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotech-asia.org [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalysis Research | Effect of Different Additives on the Structure and Activity of β-Galactosidase Immobilized on a Concanavalin A–Modified Silica-Coated Titanium Dioxide Nanocomposite [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Preventing oxidation of 3,4-Dihydroxy-5-nitrobenzoic Acid in solution
Welcome to the technical support center for 3,4-Dihydroxy-5-nitrobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. Our goal is to equip you with the necessary knowledge to prevent its oxidation and ensure the integrity of your experiments.
Introduction to the Challenge: The Unstable Catechol Moiety
This compound is a valuable compound in various research fields, including as an enzyme inhibitor and a building block in pharmaceutical synthesis.[1] Its utility is derived from its specific chemical structure, which includes a catechol (1,2-dihydroxybenzene) group. This catechol moiety, while crucial for its biological activity, is also highly susceptible to oxidation.
Oxidation of the catechol group leads to the formation of highly reactive o-quinones. These quinones can subsequently undergo polymerization or react with other nucleophiles in your solution, leading to discoloration (typically turning pink, brown, or black), loss of compound activity, and the appearance of artifactual peaks in analytical analyses. This guide provides a systematic approach to mitigating these oxidative challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: A color change in your solution is a primary indicator of oxidation. The catechol group in the molecule is being oxidized to an o-quinone, which can then polymerize to form colored products. This process is accelerated by the presence of dissolved oxygen, high pH, and trace metal ions.
Q2: At what pH should I prepare my stock solution?
A2: For maximum stability, aqueous solutions should be prepared in a slightly acidic to neutral pH range, ideally between pH 4.0 and 7.0. Catechols are more stable under these conditions.[2] Alkaline conditions (pH > 7.5) will significantly accelerate the rate of autoxidation and should be avoided for storage.
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Yes, it is soluble in aqueous buffers like PBS (pH 7.2).[3] However, to minimize oxidation, it is critical to deoxygenate the buffer before dissolving the compound. For long-term storage, preparing a concentrated stock in a deoxygenated organic solvent like DMSO and diluting it into your aqueous buffer immediately before the experiment is a common practice.
Q4: How can I monitor the stability of my solution?
A4: The stability of your solution can be monitored using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). A fresh solution of the related compound 3,4-dihydroxybenzoic acid has a UV absorbance maximum around 294 nm in an acidic mobile phase.[4] Oxidation will lead to a decrease in this peak and the appearance of new peaks or a broad absorbance at higher wavelengths. HPLC is the most reliable method for separating and quantifying the parent compound from its degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides solutions grounded in chemical principles.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Rapid Discoloration of Solution (within minutes to hours) | 1. High pH of the solvent: Alkaline conditions deprotonate the phenolic hydroxyl groups, making the catechol much more susceptible to oxidation. | Action: Immediately check and adjust the pH of your solution to a range of 4.0-7.0 using a suitable buffer (e.g., phosphate or acetate buffer). Rationale: A lower pH keeps the hydroxyl groups protonated, reducing their electron-donating capacity and thus slowing the oxidation rate. |
| 2. Presence of Dissolved Oxygen: Oxygen is the primary oxidizing agent in autoxidation. | Action: Prepare all solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. Rationale: Removing dissolved oxygen eliminates the key reactant required for the oxidation of the catechol moiety. | |
| 3. Trace Metal Ion Contamination: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) can catalytically accelerate the oxidation of catechols. | Action: Add a metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), to your buffer at a final concentration of 0.1-1 mM. Rationale: EDTA forms a stable complex with metal ions, sequestering them and preventing their participation in redox cycling that generates reactive oxygen species and catalyzes catechol oxidation. | |
| Appearance of Unidentified Peaks in HPLC Analysis | 1. On-column or In-solution Degradation: The compound may be degrading in the vial before injection or on the HPLC column itself. | Action: Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic or phosphoric acid).[5] Prepare samples in a diluent that matches the initial mobile phase conditions and analyze them promptly after preparation. Rationale: An acidic mobile phase helps to maintain the stability of the compound during the chromatographic run. |
| 2. Formation of Oxidation Products: The new peaks are likely various quinone and polymeric degradation products. | Action: Implement the preventative measures outlined above (pH control, deoxygenation, chelation). If degradation is suspected, compare the chromatogram of a freshly prepared standard to the aged sample to identify the degradation peaks. Rationale: Preventing the initial oxidation is the most effective way to avoid the formation of these artifactual peaks. | |
| Inconsistent Experimental Results or Loss of Compound Potency | 1. Degradation of Stock Solution: The compound in your stock solution may have oxidized over time, leading to a lower effective concentration. | Action: Prepare fresh stock solutions for critical experiments. If storing stocks, aliquot into single-use vials, overlay with an inert gas (argon or nitrogen), and store at -20°C or -80°C in the dark. Rationale: Aliquoting and storing under an inert atmosphere minimizes exposure to oxygen and freeze-thaw cycles that can introduce more oxygen into the solution. |
| 2. Incompatibility with other reagents: Other components in your experimental mixture could be promoting oxidation. | Action: Review all components of your reaction for oxidizing agents or high pH. Consider adding a compatible antioxidant, such as ascorbic acid, to your buffer system. Rationale: Ascorbic acid can act as a sacrificial antioxidant, being preferentially oxidized and thus protecting the this compound.[6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity water (HPLC grade or equivalent)
-
Phosphate buffer components (e.g., Sodium Phosphate Monobasic, Sodium Phosphate Dibasic)
-
EDTA (Disodium salt)
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Sterile, sealed vials
Step-by-Step Procedure:
-
Prepare the Buffer: Prepare a 100 mM phosphate buffer and adjust the pH to 6.5.
-
Add Chelator: Add EDTA to the buffer to a final concentration of 0.5 mM.
-
Deoxygenate the Buffer: Submerge a sparging tube into the buffer and gently bubble nitrogen or argon gas through the solution for at least 20 minutes. This should be done in a fume hood.
-
Weigh the Compound: In a separate container, accurately weigh the required amount of this compound powder to achieve the desired final concentration.
-
Dissolve the Compound: Add the deoxygenated buffer to the powder and gently mix until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.
-
Storage: Immediately aliquot the solution into single-use vials. Before sealing, flush the headspace of each vial with the inert gas. Store the sealed vials at -20°C or below, protected from light.
Protocol 2: Monitoring Stability by HPLC
This method allows for the quantitative analysis of this compound and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 40% B
-
15-18 min: Linear gradient to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 279 nm for the parent compound.[7] Monitoring at other wavelengths (e.g., 254 nm) can also be useful for detecting degradation products.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a fresh standard solution of this compound in the mobile phase A to establish its retention time and peak area.
-
Dilute the sample to be tested in mobile phase A.
-
Inject the sample and analyze the chromatogram.
-
A decrease in the peak area of the parent compound and the appearance of new, typically earlier eluting, peaks are indicative of degradation.
Visualizing the Oxidation Problem and Solution
Understanding the pathways of degradation and the points of intervention is key to preventing oxidation.
Caption: The oxidation pathway of this compound and key preventative measures.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- SIELC Technologies. (n.d.). Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328–1337.
- Sciencemadness Discussion Board. (2011). Catechol preparation.
- Hansen, C., et al. (2022). Environmentally friendly catechol-based synthesis of dibenzosultams. New Journal of Chemistry, 46(12), 5539-5543.
- Organic Syntheses. (n.d.). Catechol.
- ResearchGate. (2016). How to prepare catechol stock solution and what are different concentrations of catachol to get the calibration curve?
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- Hughes, M. N., et al. (2004). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Free Radical Research, 38(3), 259-267.
- Dai, Z., et al. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education, 6(5), 141-147.
- Biesaga, M., & Pyrzyńska, K. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLoS ONE, 9(2), e88762.
- PubChem. (n.d.). This compound.
- Rana, S., & Guzman, M. I. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry, 6(10), 2468-2479.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-37.
- Martins, A. F., et al. (2023). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. Water, 15(20), 3582.
- Singh, J., et al. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Environmental Monitoring and Assessment, 176(1-4), 597-604.
- Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid. AAPS PharmSciTech, 18(8), 2849-2857.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
- Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 651-662.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid A Review. International Journal of Cosmetic Science, 39(4), 345-351.
- Blaug, S. M., & Hajratwala, B. R. (1972). The stability of ascorbic acid in solution. Journal of Pharmaceutical Sciences, 61(4), 556-562.
- Sahu, A., et al. (2020). Design of Ascorbic Acid Eutectic Mixtures With Sugars to Inhibit Oxidative Degradation. Frontiers in Chemistry, 8, 77.
- Reddy, G. S., et al. (2007). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Journal of the Korean Chemical Society, 51(5), 443-450.
- Al-Adilee, K. J., & Al-Juboori, A. M. H. (2020). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. International Journal of Drug Delivery Technology, 10(4), 543-550.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 5. Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for the quantitative analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid (DHNBA). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. The content is structured in a question-and-answer format to directly address specific issues and refine your analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development and sample handling strategies.
Q1: What is the most suitable analytical technique for the quantitative analysis of DHNBA?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantification of DHNBA. This is due to the compound's strong UV absorbance conferred by its aromatic ring, nitro group, and catechol functionalities. A Reverse-Phase (RP) HPLC setup is typically preferred, offering excellent separation and resolution. While UV-Vis spectrophotometry can be used for simple, pure solutions, it lacks the specificity required for complex matrices.
Q2: My DHNBA standard/sample solutions are turning a brownish color. What is happening and how can I prevent it?
A: The brown discoloration is a classic indicator of oxidation. The 3,4-dihydroxy (catechol) moiety in DHNBA is highly susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen and light. This degradation will lead to inaccurate quantification.
Prevention Strategies:
-
pH Control: Prepare all solutions in a slightly acidic buffer (e.g., pH 3-4) or with a small amount of acid like phosphoric or formic acid.[1][2]
-
Solvent Choice: Use degassed, HPLC-grade solvents to minimize dissolved oxygen.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your standard solutions.
-
Storage Conditions: Store solutions in amber vials to protect them from light and at reduced temperatures (2-8°C) to slow down degradation. Analyze samples as quickly as possible after preparation.
Q3: What is the optimal wavelength (λmax) for detecting DHNBA?
A: The optimal wavelength for detecting DHNBA should be determined empirically by running a UV-Vis scan of a standard solution in your chosen solvent. Due to the substituted benzene ring and nitro group chromophore, DHNBA is expected to have strong absorbance in the UV region.[3] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the absorbance maximum.
Q4: How should I prepare a calibration curve for DHNBA analysis?
A: A proper calibration curve is essential for accurate quantification.[4][5]
-
Prepare a Stock Solution: Accurately weigh a known amount of high-purity DHNBA reference standard and dissolve it in your mobile phase or a compatible diluent to a known volume (e.g., 100 µg/mL).[3]
-
Create Working Standards: Perform serial dilutions of the stock solution to create a series of at least 5-6 standards that bracket the expected concentration of your unknown samples.[3]
-
Analysis: Inject each standard in triplicate, starting from the lowest concentration.
-
Plot and Assess: Plot the peak area versus concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.999 for a reliable curve.[6]
Section 2: Troubleshooting Guide for HPLC Method Refinement
This section provides detailed solutions to specific problems you may encounter during HPLC analysis.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My DHNBA peak is asymmetrical and shows significant tailing. What causes this and how can I achieve a sharp, symmetrical peak?
A: Peak tailing is a common issue for acidic and phenolic compounds like DHNBA. It is primarily caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.
-
Probable Cause 1: Secondary Silanol Interactions
-
Explanation: The silica backbone of standard C18 columns has residual silanol groups (Si-OH) that are acidic. At moderate pH, these silanols can become ionized (Si-O⁻) and interact strongly with the polar hydroxyl groups of DHNBA, causing some molecules to lag behind and create a "tail".[7]
-
Solution:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your aqueous mobile phase.[1][2] This will lower the pH to around 2.5-3.0, suppressing the ionization of the silanol groups and ensuring DHNBA is in its neutral, protonated form, leading to a more symmetrical peak.[1][7]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible silanol groups.
-
-
-
Probable Cause 2: Column Overload
-
Explanation: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.
-
Issue 2: Unstable or Drifting Retention Times
Q: The retention time for my DHNBA peak is shifting between injections or drifting over a sequence. How can I stabilize it?
A: Stable retention times are critical for reliable peak identification and quantification. Drifting is almost always due to changes in the mobile phase, temperature, or column equilibration.[8][9]
-
Probable Cause 1: Inadequate Column Equilibration
-
Explanation: The column needs to be fully equilibrated with the mobile phase before starting an analysis. If not, the stationary phase chemistry will slowly change, causing retention times to drift.[8]
-
Solution: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If running a gradient, ensure the column is re-equilibrated for a sufficient time between runs.[9]
-
-
Probable Cause 2: Mobile Phase Composition or pH Changes
-
Explanation: The retention of DHNBA is highly sensitive to the mobile phase pH due to its carboxylic acid group. Small changes in pH can alter its ionization state and thus its retention. Evaporation of the organic solvent component can also change the mobile phase strength over time.
-
Solution:
-
Use a Buffer: For maximum stability, replace the acid modifier (e.g., 0.1% formic acid) with a buffer solution (e.g., 20 mM potassium phosphate) adjusted to the desired pH. This will resist pH fluctuations.
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation.[8]
-
-
-
Probable Cause 3: Temperature Fluctuations
Section 3: Experimental Protocols & Data
Protocol 1: Recommended HPLC-UV Method
This protocol provides a robust starting point for the quantitative analysis of DHNBA.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particles | Standard reverse-phase column providing good resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Lowers pH to ~2.5, ensuring protonation of DHNBA and silanols for sharp peaks.[1][2][10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 70% B over 15 minutes | A generic gradient to elute DHNBA and separate impurities. Adjust as needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures stable retention times and improves efficiency.[8] |
| Injection Vol. | 10 µL | A good starting volume; adjust based on sample concentration. |
| Detection | UV at 280 nm (or determined λmax) | DHNBA has strong absorbance in this region. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the initial HPLC conditions and prevents peak distortion. |
Diagram 1: General HPLC Troubleshooting Workflow
This diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues.
Caption: Workflow for preparing DHNBA samples to ensure stability.
References
- How does an acid pH affect reversed-phase chromatography separ
- The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services. [Link]
- HPLC Troubleshooting Guide. Chrom Tech. [Link]
- Troubleshooting Guide. Phenomenex. [Link]
- Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. METTLER TOLEDO. [Link]
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
- HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- This compound | C7H5NO6. PubChem. [Link]
- This compound | CAS#:84211-30-3. Chemsrc. [Link]
- 3-Nitrobenzoic acid | C7H5NO4. PubChem. [Link]
- Separation of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
Sources
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reducing byproduct formation during nitration of 3,4-dihydroxybenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 3,4-dihydroxybenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2][3] The catechol moiety, combined with the carboxylic acid and a strategically placed nitro group, offers a versatile scaffold for further functionalization.[3] However, the presence of multiple activating hydroxyl groups and a deactivating carboxyl group on the aromatic ring presents significant challenges in controlling the regioselectivity of the nitration reaction. Byproduct formation is a common issue, leading to complex purification procedures and reduced yields. This guide addresses these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected major and minor products in the nitration of 3,4-dihydroxybenzoic acid, and what factors influence their distribution?
A1: The nitration of 3,4-dihydroxybenzoic acid can theoretically yield two primary mono-nitrated isomers: 3,4-dihydroxy-5-nitrobenzoic acid and 3,4-dihydroxy-2-nitrobenzoic acid.
-
Directing Effects: The two hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho and para to the hydroxyl groups are C-2, C-5, and C-6. The position meta to the carboxylic acid is C-5. Therefore, electrophilic attack is most favored at the C-2 and C-5 positions.
-
Steric Hindrance: The C-2 position is sterically hindered by the adjacent carboxylic acid group. This often leads to a preference for substitution at the less hindered C-5 position.
-
Reaction Conditions: The choice of nitrating agent, solvent, and temperature significantly influences the isomer ratio. Traditional nitrating mixtures like nitric acid and sulfuric acid can be aggressive, leading to a mixture of products and potential oxidation.[4][5][6]
Q2: I am observing significant formation of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric, or tar-like substances is a strong indication of oxidation of the catechol moiety . Catechols are highly susceptible to oxidation, especially under the harsh, acidic conditions of traditional nitration.[7][8][9][10] The nitrating mixture itself can act as an oxidant.
Troubleshooting Steps:
-
Milder Nitrating Agents: Avoid the use of concentrated nitric acid/sulfuric acid mixtures if possible. Consider alternative, milder nitrating agents that are less prone to causing oxidation.[11] Examples include:
-
Metal Nitrates: Ferric nitrate (Fe(NO₃)₃) or copper nitrate (Cu(NO₃)₂) in an appropriate solvent can offer higher regioselectivity and milder conditions.[12][13]
-
Bismuth Subnitrate: In combination with thionyl chloride, this can be an efficient and selective nitrating system.[13]
-
Ammonium Nitrate with Potassium Hydrogen Sulfate (KHSO₄): This combination can provide a regioselective ortho-nitration of phenols under greener conditions.[14]
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize oxidation and other side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative degradation.
Q3: My primary product is the 2-nitro isomer, but I need the 5-nitro isomer. How can I improve the regioselectivity for the 5-position?
A3: Favoring nitration at the C-5 position over the C-2 position is a common goal. Here’s how you can influence the regioselectivity:
-
Steric Control: As mentioned, the C-2 position is more sterically hindered. Using a bulkier nitrating agent may further disfavor attack at this position.
-
Solvent Effects: The choice of solvent can influence the orientation of the substrate and the nitrating agent, thereby affecting regioselectivity.
-
Alternative Strategies:
-
Zeolite Catalysis: Performing the nitration within the pores of a zeolite can impose steric constraints that favor the formation of one isomer over another.[15]
-
Phase Transfer Catalysis: The use of phase transfer catalysts can sometimes alter the regioselectivity of nitration reactions.
-
Q4: I am struggling to separate the 2-nitro and 5-nitro isomers. What are the recommended analytical and preparative separation techniques?
A4: The separation of constitutional isomers of dihydroxybenzoic acid can be challenging due to their similar physical and chemical properties.[16][17][18]
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying the isomers.
-
Mixed-Mode Chromatography: Columns that offer multiple interaction modes (e.g., reversed-phase and ion-exchange) can provide excellent resolution of these isomers.[16][19]
-
Method Development: A gradient elution with a mobile phase consisting of an organic modifier (like acetonitrile or methanol), water, and an acid (like sulfuric acid) is often effective.[19]
-
Preparative Separation:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly well-suited for separating polar isomers without the issue of irreversible adsorption to a solid support.[17][18]
-
Column Chromatography: While challenging, careful optimization of the stationary phase (e.g., silica gel) and eluent system can achieve separation.
Here is a table summarizing potential HPLC conditions for isomer separation:
| Parameter | Condition | Rationale |
| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Utilizes differences in both hydrophobicity and acidity for enhanced separation.[16] |
| Mobile Phase | Acetonitrile/Water/Sulfuric Acid (Gradient) | The organic gradient elutes compounds based on polarity, while the acid suppresses ionization for better peak shape.[19] |
| Detection | UV at 250 nm | Both isomers should have significant absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
Q5: What is the role of sulfuric acid in traditional nitration, and are there alternatives?
A5: In the classic "mixed acid" nitration, concentrated sulfuric acid serves as a catalyst.[4][5] Its primary role is to protonate nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6][20][21]
Alternatives to Sulfuric Acid:
For sensitive substrates like 3,4-dihydroxybenzoic acid, avoiding strong acids is often beneficial. Many modern nitration methods do not require sulfuric acid. These often involve:
-
Other nitrating agents that can generate the nitronium ion or a related electrophile under milder conditions.
Experimental Protocols
Protocol 1: General Procedure for Work-up of Aromatic Nitration
This protocol provides a standard method for the isolation and initial purification of a solid nitroaromatic product.[23]
-
Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water. This should be done in a fume hood with appropriate personal protective equipment.
-
Precipitation and Isolation: If a solid product precipitates, collect it via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product to a constant weight.
Protocol 2: Regioselective Nitration using Ferric Nitrate
This method is adapted from procedures for the regioselective nitration of phenols and offers a milder alternative to mixed acid.[12]
-
Dissolution: Dissolve 3,4-dihydroxybenzoic acid in a suitable solvent such as acetonitrile.
-
Addition of Nitrating Agent: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: Formation of the Nitronium Ion
Caption: Formation of the electrophilic nitronium ion from nitric and sulfuric acids.
Troubleshooting Logic for Byproduct Formation
Caption: A decision tree for troubleshooting byproduct formation in the nitration of 3,4-dihydroxybenzoic acid.
References
- Quora. (2020). Does nitration of phenol occur in the presence of sulfuric acid?[Link]
- Quora. (2023).
- Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]
- Master Organic Chemistry. (2018).
- ACS Publications. (2022).
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
- PubMed. (2011).
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2014).
- ResearchGate. (2022).
- Chemcess. (n.d.). Protocatechuic Acid: Properties, Production And Uses. [Link]
- National Institutes of Health. (2022).
- SpringerLink. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. [Link]
- Taylor & Francis Online. (2023). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. [Link]
- National Institutes of Health. (2006).
- Royal Society of Chemistry. (1981). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. [Link]
- Figshare. (2022).
- ACS Publications. (2022).
- Filo. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
- PubMed. (2016). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. [Link]
- Google Patents. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- MDPI. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C.
- University of California, Berkeley. (n.d.).
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). EP0589948B1 - METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. [Link]
- ResearchGate. (n.d.).
- Indian Academy of Sciences. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. [Link]
- YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]
- BYJU'S. (n.d.).
- PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]
- Organic Syntheses. (n.d.).
Sources
- 1. chemcess.com [chemcess.com]
- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sibran.ru [sibran.ru]
- 12. tandfonline.com [tandfonline.com]
- 13. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ias.ac.in [ias.ac.in]
- 16. helixchrom.com [helixchrom.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. echemi.com [echemi.com]
- 21. byjus.com [byjus.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,4-Dihydroxy-5-nitrobenzoic Acid via Recrystallization
Welcome to the technical support center for the purification of 3,4-dihydroxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is grounded in established chemical principles and field-tested experience to ensure you can achieve the highest purity for your downstream applications.
I. Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of pharmaceutical compounds, such as Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease.[1] The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on differences in solubility.[2][3]
The molecular structure of this compound, featuring two hydroxyl groups, a carboxylic acid, and a nitro group, presents unique challenges and considerations for selecting an appropriate recrystallization solvent and procedure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | >222°C (decomposes) | [1][5] |
| pKa | 3.82 ± 0.10 | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may have poor solvating power for this compound, even at elevated temperatures. The highly polar nature of the molecule, with its multiple hydrogen bond donors and acceptors, requires a suitably polar solvent.
-
Insoluble Impurities: The crude material may contain insoluble impurities that will not dissolve regardless of the solvent volume.
-
Insufficient Temperature: The solvent may not have been heated to its boiling point, which is necessary to achieve maximum solubility.[2][6]
Solutions:
-
Verify Solvent Selection:
-
Single Solvents: Based on its structure, polar protic solvents like water, ethanol, or methanol, or polar aprotic solvents like acetone could be suitable.[7] Experimental testing with small quantities is crucial. A good solvent should dissolve the compound when hot but sparingly when cold.[2]
-
Mixed Solvents: If a single solvent is not ideal, a mixed solvent system can be employed.[2][7][8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[2] For this compound, a mixture like ethanol/water or acetone/water could be effective.
-
-
Perform a Hot Filtration: If insoluble impurities are suspected, perform a hot filtration. Dissolve the crude product in a minimum amount of boiling solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter.
-
Ensure Proper Heating: Use a heating mantle or a steam bath to bring the solvent to a rolling boil while dissolving the compound. Add the hot solvent in small portions to the solid.[6]
Q2: No crystals form after cooling the solution, even in an ice bath.
Probable Causes:
-
Too Much Solvent: This is the most common reason for crystallization failure.[9] An excessive volume of solvent will keep the compound in solution even at low temperatures.[6]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal nucleation requires an initial site to begin growth.[9]
-
Slow Crystallization Kinetics: Some compounds are slow to crystallize, and insufficient time has been allowed for crystal formation.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[9][10] Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9][10] The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[9][10] This provides a template for further crystal growth.
-
Drastic Cooling: If gentle cooling doesn't work, try placing the flask in a colder bath (e.g., dry ice/acetone), but be aware this can sometimes lead to the formation of smaller, less pure crystals.
-
Q3: The compound "oils out" instead of forming crystals.
Probable Causes:
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[9]
-
Solution Cooled Too Quickly: Rapid cooling can cause the solute to come out of solution faster than it can form an ordered crystal lattice, especially if the concentration is very high.
-
Low Melting Point of the Compound Relative to Solvent Boiling Point: If the boiling point of the solvent is higher than the melting point of the compound, the compound may dissolve as a melt rather than a true solution. While the melting point of pure this compound is high (>222°C), impurities can significantly lower it.[1][5]
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly.[9][10]
-
Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or switch to a mixed solvent system.
-
Slow Down Cooling: After dissolving, allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or a paper towel). Do not place it directly into an ice bath from a high temperature. Insulating the flask can also promote slower cooling.
Q4: The recovered crystals are colored, even though the pure compound should be colorless or pale yellow.
Probable Causes:
-
Colored Impurities: The crude material contains colored impurities that are co-soluble with the product in the recrystallization solvent.
-
Degradation: The compound may be degrading at the high temperatures used for recrystallization. This compound decomposes at temperatures above 222°C.[1][5] Prolonged heating, even below this temperature, could potentially cause some degradation, especially in the presence of impurities.
-
Reaction with Charcoal (if used): Phenolic compounds can sometimes react with impurities in activated charcoal, such as iron ions, to form colored complexes.[2]
Solutions:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as it can also adsorb the desired product.[2] Important: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[2]
-
Avoid Prolonged Heating: Dissolve the compound quickly in the boiling solvent and proceed to the next step without unnecessary delay to minimize the risk of thermal decomposition.
-
Use High-Purity Charcoal: If using charcoal, ensure it is of high purity to avoid introducing new impurities.
Q5: The final yield is very low.
Probable Causes:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor.[6][10]
-
Premature Crystallization: Crystals may have formed during the hot filtration step, leading to product loss on the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[6]
-
Inherent Solubility: Every compound has some solubility in the solvent even at low temperatures. A certain amount of loss is unavoidable.[6]
Solutions:
-
Use the Minimum Amount of Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the boiling solvent portion-wise until the solid just dissolves.[6]
-
Keep Equipment Hot: During hot filtration, pre-heat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[6] This will remove any residual mother liquor without dissolving a significant amount of the product.
-
Recover from Mother Liquor: If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected. Be aware that this second crop will likely be less pure than the first.
III. Experimental Protocols & Workflows
Workflow for Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Troubleshooting Workflow
Caption: A troubleshooting decision-making workflow for recrystallization.
IV. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when recrystallizing this compound? A: Always work in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[11][14] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]
Q: Can I use a rotary evaporator to speed up the cooling and crystallization process? A: While a rotary evaporator is excellent for removing solvent to recover a crude solid or to concentrate a solution that had too much solvent, it is generally not used for the cooling/crystallization step itself.[9] The goal of crystallization is slow crystal growth to ensure the formation of a pure lattice. Rapid solvent removal via rotary evaporation would lead to precipitation, not crystallization, trapping impurities in the solid.
Q: How do I know if my final product is pure? A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value. Impurities will typically cause the melting point to be depressed and broaden the range. Other analytical techniques such as NMR spectroscopy, HPLC, or elemental analysis can also be used to confirm purity.
Q: Is it better to use a single solvent or a mixed solvent system? A: A single solvent is often preferred for its simplicity.[9] However, finding a single solvent with the ideal solubility characteristics (sparingly soluble when cold, very soluble when hot) can be difficult. A mixed solvent system offers more flexibility to fine-tune the polarity and solvating power to achieve optimal recrystallization.[2][8] The choice depends on the specific properties of the compound and its impurities.
V. References
-
This compound | 84211-30-3 - ChemicalBook.
-
This compound CAS#: 84211-30-3 - ChemicalBook.
-
Recrystallization - University of Babylon.
-
Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
3,4-DIMETHOXY-5-NITRO-BENZOICACID SDS - ECHEMI.
-
Recrystallization - Southern Utah University.
-
3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS - Loba Chemie.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
Problems with Recrystallisations - University of York.
-
Troubleshooting Recrystallization - Chemistry LibreTexts.
-
Tips & Tricks: Recrystallization - University of Rochester.
-
Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization - ResearchGate.
-
Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
-
The solubility of 3-nitrobenzoic acid in seven solvents - ResearchGate.
-
Recrystallization, filtration and melting point - University of Central Arkansas.
-
Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com.
-
This compound - PubChem.
-
This compound | CAS#:84211-30-3 | Chemsrc.
-
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid - Benchchem.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids - Journal of Chemical & Engineering Data.
-
This compound | LGC Standards.
-
Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube.
-
Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
-
Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anion - Indian Journal of Chemistry.
Sources
- 1. This compound | 84211-30-3 [chemicalbook.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. mt.com [mt.com]
- 4. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. lobachemie.com [lobachemie.com]
Technical Support Center: Stability of 3,4-Dihydroxy-5-nitrobenzoic Acid
Welcome to the technical support center for 3,4-Dihydroxy-5-nitrobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to questions regarding the stability of this compound under various pH conditions. Understanding the stability profile is crucial for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a multifunctional benzoic acid derivative. Its structure features a carboxylic acid group, a catechol (1,2-dihydroxybenzene) unit, and a nitro group.[3] This unique combination of functional groups makes it a valuable compound in pharmaceutical and biochemical research, particularly in the study of enzyme inhibition and oxidative stress.[3]
The stability of this molecule is paramount because degradation can lead to a loss of potency, the formation of unknown impurities, and inconsistent experimental outcomes.[2] Forced degradation studies, which assess stability under stressed conditions like varying pH, are a regulatory expectation in pharmaceutical development to establish degradation pathways and ensure product safety and efficacy.[1][2][4]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary susceptibility of this compound to degradation is through hydrolysis and oxidation, with the rate and mechanism being highly pH-dependent.
-
Hydrolysis: The ester-like nature of the carboxylic acid group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[5][6] However, for benzoic acid derivatives, the stability of the carboxylic acid group is generally high.
-
Oxidation of the Catechol Moiety: The catechol group is prone to oxidation, which can be accelerated by changes in pH and the presence of oxidizing agents. This can lead to the formation of quinone-type structures and potentially further degradation products.
-
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl groups, thereby affecting the overall stability.[7]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH due to the ionization of its acidic functional groups and the catalysis of degradation reactions.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the compound is largely in its undissociated form. While generally more stable against oxidation in this state, acid-catalyzed hydrolysis could occur under harsh conditions (e.g., elevated temperatures).[8]
-
Neutral to Mildly Acidic Conditions (pH 4-7): In this range, the carboxylic acid group (with an estimated pKa around 3.82) will be partially to fully deprotonated.[9] The catechol hydroxyl groups will remain protonated. This is generally the pH range of greatest stability.
-
Alkaline Conditions (pH > 8): Under basic conditions, both the carboxylic acid and the phenolic hydroxyl groups will be deprotonated. The resulting phenoxide ions are highly susceptible to oxidation. Therefore, the compound is expected to be least stable in alkaline solutions. The rate of alkaline hydrolysis of related ester compounds is also known to be significant.[10]
Q4: I am observing a new peak in my HPLC analysis after storing my sample in a basic buffer. What could it be?
A4: The appearance of a new peak, particularly when storing this compound in a basic buffer, strongly suggests oxidative degradation of the catechol moiety. The deprotonated catechol is readily oxidized to form a quinone or other related species. It is also possible that under strongly alkaline conditions and elevated temperatures, other degradation pathways could be initiated. To confirm the identity of the new peak, techniques like LC-MS are recommended.
Q5: What are the optimal storage conditions for a stock solution of this compound?
A5: To ensure the long-term stability of a stock solution, it is recommended to:
-
Solvent: Dissolve the compound in a suitable organic solvent like DMSO or methanol for long-term storage.[9]
-
pH: If an aqueous solution is required, prepare it in a buffer with a pH in the slightly acidic to neutral range (pH 4-6).
-
Temperature: Store stock solutions at -20°C or lower.[9]
-
Light: Protect the solution from light to prevent potential photolytic degradation, as nitroaromatic compounds can be photosensitive.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency / Inconsistent Results | Degradation of this compound due to improper solution pH. | Ensure your stock solutions and experimental buffers are within the optimal pH range of 4-6. Use freshly prepared solutions for critical experiments. |
| Appearance of an Unidentified Peak in Chromatography (especially at higher pH) | Oxidative degradation of the catechol group. | Confirm the identity of the new peak using LC-MS. To prevent its formation, maintain the pH of your solutions in the slightly acidic to neutral range. If basic conditions are unavoidable, minimize exposure time and temperature and consider using antioxidants. |
| Precipitation of the Compound in Aqueous Solution | The compound has limited solubility in water, and its solubility is pH-dependent. | The protonated form (at low pH) is less soluble than the deprotonated form (at higher pH). Ensure the concentration is within the solubility limits at the chosen pH. A co-solvent may be necessary for higher concentrations. |
| Color Change of the Solution (e.g., to yellow or brown) | This is often an indicator of oxidation of the catechol moiety, leading to the formation of colored quinone-type products. | Discard the solution and prepare a fresh one. Re-evaluate the storage conditions, particularly pH and exposure to oxygen and light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Evaluate pH Stability
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.[8]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate or Acetate buffers (pH 4, 7, and 9)
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[8]
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7 buffer.
-
Buffered: Prepare additional samples in pH 4 and pH 9 buffers.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, and 24 hours).[11]
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Identify and quantify any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in water (to control pH and improve peak shape).[12]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.
-
Column Temperature: 30-40°C to ensure reproducibility.[11]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
Table 1: Predicted Stability of this compound at Different pH Values
| pH Condition | Predicted Stability | Primary Degradation Pathway | Key Considerations |
| < 4 (Acidic) | High | Minimal; potential for acid-catalyzed hydrolysis at high temperatures. | The compound will be in its less soluble, fully protonated form. |
| 4 - 7 (Neutral) | Optimal | Slow oxidation. | This is the recommended pH range for handling and storage of aqueous solutions. |
| > 8 (Alkaline) | Low | Rapid oxidation of the deprotonated catechol moiety. | Solutions may change color. Avoid storage at this pH. |
Visualizations
Caption: pH-Dependent Stability Pathway of this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- National Institutes of Health. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- Journal of the Chemical Society B: Physical Organic. The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. RSC Publishing.
- National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- HYDROLYSIS REACTIONS. (2018).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- IJSDR. Stability indicating study by using different analytical techniques.
- PubChem. This compound.
- PubMed. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis.
- PubChem. 3-Nitrobenzoic acid.
- ResearchGate. Benzoic Acid and Derivatives.
- PubMed. p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes.
- ResearchGate. Effect of pH on degradation and mineralization of catechol in calcium-aid ozonation: Performance, mechanism and products analysis.
- YouTube. (2019). hydrolysis of acid derivatives.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- ResearchGate. Influence of pH on the photodegradation of 4-nitrophenol. Conditions:.
- ResearchGate. p-Nitrophenol Degradation via 4-Nitrocatechol in Burkholderia sp SJ98 and Cloning of Some of the Lower Pathway Genes | Request PDF.
- ResearchGate. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- PubMed. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
- Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
- PubMed. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study.
- ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
- National Institutes of Health. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. esisresearch.org [esisresearch.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. This compound CAS#: 84211-30-3 [m.chemicalbook.com]
- 10. The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common pitfalls in handling nitrated phenolic compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrated phenolic compounds. This guide is designed to provide expert advice and troubleshoot common pitfalls encountered during the synthesis, purification, handling, and analysis of these challenging molecules. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to enhance both the safety and success of your experiments.
Section 1: The Critical Pitfall - Safety & Hazard Assessment
Handling nitrated phenols begins and ends with safety. The presence of multiple nitro groups on a phenolic ring drastically increases its reactivity and potential for explosive decomposition. Overlooking these hazards is the most dangerous pitfall.
Q1: My bottle of solid 2,4,6-trinitrophenol (picric acid) has white or metallic-looking crystals around the cap. Is this safe to open?
A1: Absolutely not. Do not attempt to open the container. What you are likely observing is the formation of friction- and shock-sensitive picrate salts. This is an extremely hazardous situation that requires immediate, expert intervention.
-
Causality: Picric acid is highly acidic (pKa 0.38) and reacts with metals, metal oxides (like those in bottle cap liners), and even concrete to form picrate salts.[1][2] These salts, particularly those of heavy metals like lead, copper, or iron, are far more sensitive to shock, friction, and heat than picric acid itself and can detonate with minimal provocation, such as the friction from twisting a cap.[1][3][4] Dry picric acid is itself a powerful explosive sensitive to heat, shock, and friction.[1][5]
-
Immediate Protocol:
-
Do Not Touch or Move the Bottle: Any mechanical disturbance could initiate detonation.
-
Evacuate the Immediate Area: Clear the lab or storage area of all personnel.
-
Contact Your Institution's Environmental Health & Safety (EH&S) Office or a Bomb Disposal Unit Immediately. This is not a situation to be handled by lab personnel. Explain the situation clearly: you have a bottle of picric acid that has likely formed dangerous picrate salts.
-
Preventative Measures: Always purchase picric acid wetted with water (typically >30%), which desensitizes it.[1][5] Store it in non-metallic, tightly sealed containers and perform regular visual inspections (e.g., every 3-6 months) to ensure the contents remain wet. If the acid begins to dry, add deionized water to maintain saturation.[1]
-
Q2: I work with various dinitrophenols (DNPs). Are they as dangerous as picric acid? How should I assess their thermal stability?
A2: While generally less sensitive than picric acid, dinitrophenols and other polynitrated phenols are still high-energy materials with significant thermal stability risks. Their hazard potential should never be underestimated. The primary pitfall is treating them as standard organic compounds.
-
Causality: The thermal instability of nitrophenols is due to the exothermic decomposition of the nitroaromatic system. This decomposition can be autocatalytic, meaning the reaction products can accelerate the decomposition rate, leading to a thermal runaway.[6][7] The presence of impurities, especially residual acids (nitric, sulfuric) from synthesis, can significantly lower the decomposition temperature.[7][8]
-
Recommended Workflow: Thermal Hazard Assessment
-
Initial Screening (DSC/TGA): Differential Scanning Calorimetry (DSC) is essential. Run a small sample (1-5 mg) at a controlled heating rate (e.g., 5-10 °C/min) to determine the onset temperature of the decomposition exotherm. A sharp, high-energy exotherm is a major red flag. Thermogravimetric Analysis (TGA) will show the temperature of mass loss.
-
Isothermal Stability Testing: If the DSC shows an exotherm, perform isothermal testing using Accelerating Rate Calorimetry (ARC) or similar techniques. This will reveal if the compound exhibits autocatalytic decomposition at temperatures below the DSC onset, which is critical for defining safe processing and storage temperatures.[6]
-
Dust Explosion Hazard: Any finely powdered nitrophenol should be considered a combustible dust hazard.[9] Follow OSHA guidelines for handling combustible dusts, which include minimizing dust generation, using proper ventilation and dust collection systems, and eliminating ignition sources.[10][11][12]
-
Table 1: Hazard Profile of Common Nitrated Phenols
| Compound | Structure | Melting Point (°C) | Key Hazards & Handling Precautions |
| 2-Nitrophenol | C₆H₅NO₃ | 44-45 °C[13] | Toxic, irritant. Relatively stable but should be heated with care. |
| 4-Nitrophenol | C₆H₅NO₃ | 113-114 °C[14] | Toxic, harmful. Can form explosive dusts.[9][10] |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | ~112-114 °C | High thermal instability. Risk of explosive decomposition upon heating.[8] |
| 2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₇ | 122.5 °C[2] | High Explosive when dry. [5] Forms highly sensitive picrate salts with metals.[1][3] Must be stored wet.[1] |
Section 2: Synthesis & Reaction Control
The nitration of phenol is a notoriously energetic reaction. The most common pitfall is a loss of temperature control, leading to a dangerous runaway reaction and a complex, often intractable product mixture.
Q3: I attempted to nitrate phenol using concentrated nitric acid. The reaction started slowly, then suddenly accelerated, turned dark brown, and released NOx fumes. What happened?
A3: You experienced a classic runaway nitration, which is driven by autocatalysis. This is a critical hazard in nitration chemistry.
-
Causality: The nitration of phenol is catalyzed by nitrous acid (HNO₂).[15] Initially, the reaction may be slow as nitrous acid concentration is low. However, as the reaction proceeds, it generates more nitrous acid as a byproduct. This HNO₂ then catalyzes further nitration, creating an exponential increase in the reaction rate and heat generation.[16][17] If the cooling system cannot remove this heat faster than it is generated, the temperature skyrockets, leading to violent decomposition, oxidation of the phenol, and the release of toxic nitrogen oxide (NOx) fumes.[8][15]
-
Protocol for Controlled Phenol Nitration (Ortho/Para isomers):
-
Reagent Choice: Use dilute nitric acid (approx. 20-30%) instead of concentrated acid for mononitration.[18][19] The excess water moderates the reaction and helps control the temperature.
-
Temperature Control: Submerge the reaction vessel in an ice-water bath and monitor the internal temperature with a thermometer. Do not exceed 20-25°C. [15]
-
Controlled Addition: Add the nitric acid dropwise to a stirred solution of phenol. Never add the phenol to the acid. This ensures that the nitric acid is never in large excess at any point.[15]
-
Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" where the reaction could accelerate.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 1-2 hours) before quenching by pouring it into a large volume of ice water.
-
Diagram 1: Decision Logic for Safe Nitration
This diagram outlines the critical decision points to prevent a runaway reaction.
Sources
- 1. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Picric acid - Wikipedia [en.wikipedia.org]
- 3. TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Picric Acid Explosion [chemed.chem.purdue.edu]
- 5. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icheme.org [icheme.org]
- 8. datapdf.com [datapdf.com]
- 9. osha.gov [osha.gov]
- 10. oshaeducationcenter.com [oshaeducationcenter.com]
- 11. cpef.com [cpef.com]
- 12. Combustible Dust: An Explosion Hazard - OSHA Standards | Occupational Safety and Health Administration [osha.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. rushim.ru [rushim.ru]
- 17. researchgate.net [researchgate.net]
- 18. ukessays.com [ukessays.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of Nitrated vs. Non-Nitrated Catechols
For Researchers, Scientists, and Drug Development Professionals
The Antioxidant Prowess of Catechols: A Mechanistic Overview
Catechols, characterized by the presence of two hydroxyl (-OH) groups on an aromatic ring in an ortho position, are a fundamental structural motif in a vast array of natural and synthetic compounds with potent antioxidant properties. Their efficacy as antioxidants stems primarily from their ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The ortho-dihydroxy arrangement is crucial for this activity, as it allows for the donation of a hydrogen atom to a radical species, resulting in the formation of a relatively stable semiquinone radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the potential for intramolecular hydrogen bonding.
The antioxidant capacity of catechols is a key factor in their protective effects against oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The Influence of Nitration on Catechol's Antioxidant Capacity
Nitration, the introduction of a nitro (-NO2) group onto the aromatic ring, significantly alters the electronic properties of the catechol molecule. The nitro group is a strong electron-withdrawing group, which can have a dichotomous effect on antioxidant potential.
On one hand, the electron-withdrawing nature of the nitro group can decrease the electron density of the aromatic ring, potentially making the hydroxyl groups less likely to donate a hydrogen atom and thus reducing antioxidant activity. However, the position of the nitro group is critical. If positioned appropriately, it can enhance the stability of the resulting phenoxyl radical through resonance stabilization, which could, in turn, increase the antioxidant potential.
A study on nitrated phenolic compounds found in coffee, such as caffeic acid, suggested that nitration can lead to an increase in antioxidant activity. This enhancement is thought to be due to the increased stability of the radical formed after hydrogen donation. Conversely, theoretical studies on other flavonoids have explored the complex effects of both electron-donating and electron-withdrawing groups on antioxidant activity, indicating that the overall effect is highly dependent on the specific molecular structure.
Due to a scarcity of direct experimental comparisons in the literature for simple catechols, this guide will provide the framework for researchers to conduct their own comparative studies using standardized assays.
Quantifying Antioxidant Potential: A Comparative Analysis
While direct comparative data for simple nitrated versus non-nitrated catechols is limited, we can examine data from related phenolic compounds to infer potential trends. The following table summarizes findings from a study on caffeic acid and its nitrated derivatives, which provides a valuable point of reference.
| Compound | Antioxidant Activity (Relative to control) | Pro-oxidant Activity (Relative to control) |
| Caffeic Acid | Baseline | Baseline |
| Nitrated Caffeic Acid Derivative 1 | Increased | Decreased |
| Nitrated Caffeic Acid Derivative 2 | Increased | Decreased |
| (Data inferred from a study on phenolic compounds in coffee) |
These findings suggest that nitration may enhance the antioxidant and reduce the pro-oxidant activity of catechol-containing molecules like caffeic acid. However, empirical testing of specific nitrated catechols is essential to confirm these trends.
Experimental Protocols for Assessing Antioxidant Potential
To facilitate a direct comparison, we provide detailed, step-by-step protocols for three widely accepted antioxidant capacity assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of DPPH Working Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be stored in the dark.
-
Dilute the stock solution to a working concentration (typically 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.
-
-
Sample and Control Preparation:
-
Prepare stock solutions of your non-nitrated catechol, nitrated catechol, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Create a series of dilutions for each sample and the control to determine the concentration-dependent activity.
-
-
Assay Procedure:
-
To a 96-well plate or spectrophotometer cuvettes, add a defined volume of your sample or control dilutions.
-
Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of each sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Caption: Workflow for the ABTS decolorization assay.
-
Preparation of ABTS•+ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
React the ABTS solution with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Control Preparation:
-
Prepare stock solutions and serial dilutions of your catechols and a standard (e.g., Trolox) in the buffer.
-
-
Assay Procedure:
-
Add a small volume of your sample or standard dilutions to a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance by the sample to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Caption: Workflow for the ORAC assay.
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This solution should be prepared fresh before use.
-
Prepare stock solutions and serial dilutions of your catechols and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein working solution to each well.
-
Add your sample or Trolox standard dilutions to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample, blank, and standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
-
Interpreting the Data and Drawing Conclusions
When comparing the antioxidant potential of nitrated versus non-nitrated catechols, a lower IC50 value in the DPPH assay, and higher TEAC and ORAC values indicate a greater antioxidant capacity. By systematically applying these assays, researchers can generate robust, quantitative data to elucidate the structure-activity relationship of nitrated catechols.
The introduction of a nitro group is a powerful tool for modifying the chemical properties of catechols. While further empirical research is needed to definitively characterize the antioxidant potential of a broad range of nitrated catechols, the methodologies and foundational principles outlined in this guide provide a solid framework for such investigations. The resulting data will be invaluable for the rational design of novel antioxidant compounds for therapeutic and industrial applications.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6). Preprints.org. [Link]
- Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- Marine Biology. DPPH radical scavenging activity. [Link]
- Tagashira, M., et al. (2011). Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitration activities. Food and Chemical Toxicology, 49(9), 2346-2353. [Link]
- Moreira, D. C. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- Journal of Berry Research. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]
- Scribd. ORAC Assay Protocol. [Link]
- ResearchGate. (2025, August 10).
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
- ResearchGate. (2025, October 14). A Modification of the ABTS Decolorization Method and an Insight into Its Mechanism. [Link]
- BMG Labtech. (2022, February 2). ORAC assay measures antioxidant capacity. [Link]
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
- ResearchGate. Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. [Link]
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. [Link]
- ResearchGate.
- Lu, Y., et al. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science, 81(11), C2692-C2696. [Link]
- Kanda, T., & Mori, A. (2011). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Clinical Biochemistry and Nutrition, 48(1), 78-83. [Link]
- Semantic Scholar.
- Grzesik, M., et al. (2018). Antioxidant properties of catechins. Food Chemistry, 241, 480-492. [Link]
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Molecules, 27(10), 3169. [Link]
- Sheng, R., et al. (2025). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. (2022). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. [Link]
- Koch, W. (2020). Beneficial Properties of Green Tea Catechins. International Journal of Molecular Sciences, 21(5), 1745. [Link]
- Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. [Link]
- ResearchGate. (2025, October 15). Synthesis and Evaluation of New Benzoxazinic Nitrone-Based Antioxidants. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020). Polyphenols more than an Antioxidant: Role and Scope. [Link]
- Srividhya, B., et al. (2012). Determination of Catechins and Antioxidant Properties of Commercial Green and Black Teas. Asian Journal of Chemistry, 24(12), 5583-5587. [Link]
- Tian, S., et al. (2003). Chemical studies of the antioxidant mechanism of tea catechins: Radical reaction products of epicatechin with peroxyl radicals. Tetrahedron, 59(32), 6045-6053. [Link]
- Knez, E., & Glibetic, M. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Journal of the International Society of Sports Nutrition, 18(1), 1-17. [Link]
A Comparative Guide to the Efficacy of 3,4-Dihydroxy-5-nitrobenzoic Acid and Allopurinol as Xanthine Oxidase Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the xanthine oxidase inhibitor, 3,4-Dihydroxy-5-nitrobenzoic Acid, against the established clinical agent, allopurinol. The content herein is synthesized from experimental data to support research and development in the management of hyperuricemia.
Introduction: The Clinical Challenge of Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary factor in the development of gout and is increasingly recognized as a risk factor for cardiovascular and kidney diseases.[1] The enzyme xanthine oxidase (XO) is a critical control point in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[2][3] Consequently, the inhibition of xanthine oxidase is a cornerstone of therapeutic strategies to manage hyperuricemia.[4][5]
Allopurinol has long been the standard-of-care for inhibiting xanthine oxidase.[6][7] However, the exploration for novel inhibitors with potentially improved efficacy or safety profiles is an active area of research. This guide focuses on this compound (DHNB), a compound that has demonstrated significant potential as a xanthine oxidase inhibitor.
Part 1: Comparative Mechanism of Action
Both allopurinol and this compound exert their therapeutic effects by targeting xanthine oxidase. However, their molecular interactions with the enzyme exhibit distinct characteristics.
Allopurinol: A Purine Analog Inhibitor
Allopurinol functions as a structural analog of hypoxanthine, a natural substrate for xanthine oxidase.[2][8] The enzyme metabolizes allopurinol into its active metabolite, oxypurinol (also known as alloxanthine).[8][9] Oxypurinol binds tightly to the molybdenum active center of the reduced form of xanthine oxidase, preventing the enzyme from processing its natural substrates, hypoxanthine and xanthine.[6] This competitive inhibition effectively halts the production of uric acid.[9][10]
This compound (DHNB): A Potent Mixed-Type Inhibitor
This compound, a derivative of the natural substance protocatechuic aldehyde, has been identified as a potent inhibitor of xanthine oxidase.[1][11] Studies have shown that DHNB exhibits a mixed-type inhibition of XO activity.[1][11] Its mechanism involves interaction with the molybdenum center of the enzyme.[1][11] The structure-activity relationship of DHNB indicates that the catechol moiety, the aldehyde group, and the nitro group at the C-5 position are all crucial for its inhibitory effect.[1][11]
Part 2: Quantitative Efficacy Analysis
The efficacy of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 Value (µM) | Inhibition Type | Reference |
| Allopurinol | 6.96 | Competitive | [12] |
| This compound | 3 | Mixed-Type | [1][11] |
Note: IC50 values can vary depending on the specific assay conditions.
The available data indicates that this compound possesses a lower IC50 value than allopurinol, suggesting a higher in vitro potency.[1][11][12]
In a study using allantoxanamide-induced hyperuricemic mice, DHNB was shown to effectively reduce serum uric acid levels.[1][3] Notably, this study also reported significant toxicity for allopurinol at a high dose (500 mg/kg), where 42% of the mice died, while no side effects were observed for DHNB at the same dosage.[1][11]
Part 3: Experimental Methodologies
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the production of uric acid from xanthine.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm.[4] The rate of increase in absorbance is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer (e.g., 70 mM, pH 7.5).[13]
-
Xanthine Oxidase Solution (e.g., 0.01-0.2 units/mL in phosphate buffer).[13][14][15]
-
Xanthine Solution (e.g., 150 µM in phosphate buffer).[13]
-
Test Compounds (Allopurinol and this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.[14][15]
-
-
Assay Setup (96-well plate format):
-
Blank: Phosphate buffer and solvent.
-
Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and solvent.
-
Test: Phosphate buffer, xanthine oxidase solution, and test compound solution.
-
-
Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100.[4]
-
In Vivo Hyperuricemia Model
This model is used to evaluate the efficacy of test compounds in a living organism. The potassium oxonate-induced hyperuricemia model is widely used.[16]
Principle: Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but not humans).[16] This leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.[16]
Step-by-Step Protocol (Rodent Model):
-
Animal Acclimatization: House animals (e.g., Swiss male albino mice or Wistar rats) under standard laboratory conditions for a period of acclimatization.[17][18]
-
Grouping: Divide animals into several groups (n=6 or more):
-
Normal Control (vehicle only).
-
Hyperuricemic Control (Potassium oxonate + vehicle).
-
Positive Control (Potassium oxonate + Allopurinol).
-
Test Groups (Potassium oxonate + various doses of this compound).[19]
-
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Sample Collection:
-
On the final day of the study, collect blood samples at a specific time point after the last administration.[19]
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the serum uric acid levels using a commercially available kit.
-
Conclusion and Future Directions
The available evidence suggests that this compound is a potent inhibitor of xanthine oxidase, with an in vitro efficacy that appears to be superior to that of allopurinol.[1][11] Furthermore, preliminary in vivo data indicates a favorable safety profile for DHNB compared to allopurinol, particularly at high doses.[1][11] The antioxidant properties of DHNB also present an added therapeutic advantage.[1][11]
While these findings are promising, further rigorous preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and long-term safety of this compound. This guide provides a foundational framework for researchers to design and execute such investigations, ultimately contributing to the development of novel and improved therapies for hyperuricemia and related conditions.
References
- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). Google AI Search.
- Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com.
- Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. (n.d.). PMC - NIH.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. (n.d.). NIH.
- What is the mechanism of Allopurinol? (2024).
- Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. (n.d.). Benchchem.
- What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)? (2025). Dr.Oracle.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. (2013). PubMed.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. (2025).
- In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). Impactfactor.
- Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic P
- Preclinical evaluation of herbal plant in potassium oxonate-induced hyperuricemia. (n.d.). Semantic Scholar.
- Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers. (2023). MDPI.
- Potassium Oxonate-Induced Hyperuricaemia Model. (n.d.).
- Rat modeling and uric acid sustainability in hyperuricemic rats caused by potassium – oxon
- An update on the animal models in hyperuricaemia research. (n.d.).
- Assay Procedure for Xanthine Oxidase Microbial. (n.d.). Sigma-Aldrich.
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. (2022). Pharmacia.
- In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023).
- Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Frontiers in Nutrition.
- A Comparative Analysis of Allopurinol and Natural Xanthine Oxidase Inhibitors in the Management of Hyperuricemia. (n.d.). Benchchem.
- Comparison of the effects of allopurinol in combination with other drugs. (n.d.).
Sources
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 10. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 13. revistabionatura.com [revistabionatura.com]
- 14. impactfactor.org [impactfactor.org]
- 15. public.pensoft.net [public.pensoft.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. safer.uct.cl [safer.uct.cl]
- 19. mdpi.com [mdpi.com]
- 20. clinexprheumatol.org [clinexprheumatol.org]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydroxy-5-nitrobenzoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4-dihydroxy-5-nitrobenzoic acid analogs, primarily focusing on their roles as enzyme inhibitors and antioxidants. Designed for researchers and drug development professionals, this document synthesizes experimental data to explain the causal links between molecular structure and biological function, offering a foundation for the rational design of novel therapeutic agents.
Introduction: The Significance of the this compound Scaffold
This compound is a versatile benzoic acid derivative featuring three key functional groups: a catechol (3,4-dihydroxy) moiety, a nitro group, and a carboxylic acid.[1] This unique combination imparts significant biological activity, most notably the ability to inhibit enzymes like catechol-O-methyltransferase (COMT).[1] COMT inhibitors are clinically crucial in the management of Parkinson's disease, where they prevent the breakdown of levodopa, thereby increasing its bioavailability and therapeutic efficacy.[2][3][4]
Beyond enzyme inhibition, the catechol structure is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals and chelating metal ions involved in oxidative stress.[5][6] Understanding how modifications to this core scaffold affect these biological activities is paramount for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery.[7] This guide will dissect the role of each functional group through the lens of comparative experimental data.
Core Scaffold Analysis and Key Structure-Activity Relationships
The biological activity of this class of compounds is intrinsically tied to its three primary functional components. SAR studies reveal that the catechol moiety, the nitro group, and the substituent at the carboxyl position are all critical for potent enzyme inhibition and antioxidant capacity.
The 1,2-dihydroxybenzene (catechol) arrangement is the cornerstone of activity for COMT inhibition. This group, in coordination with a magnesium ion (Mg²⁺), is essential for binding to the catalytic site of the COMT enzyme.[8] The two adjacent hydroxyl groups chelate the Mg²⁺ ion, which in turn interacts with amino acid residues in the enzyme's active site, properly orienting the inhibitor for effective binding.[9]
-
Hydroxyl Positioning: The relative position of the hydroxyl groups is critical. Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions to the carboxylate group generally exhibit stronger antioxidant properties against superoxide radicals than those with meta-positioned hydroxyls.[10][11] Specifically, for general antioxidant activity, the presence of multiple hydroxyl groups, particularly in meta positions (3 and 5), appears to enhance radical scavenging capabilities.[12]
The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group that significantly modulates the electronic properties of the catechol ring.[1] This feature is a hallmark of potent, second-generation COMT inhibitors like tolcapone and entacapone.[2][13]
-
Enhanced Acidity and Binding: The nitro group increases the acidity of the catechol hydroxyls, facilitating the ionization necessary for optimal interaction with the Mg²⁺ cofactor in the COMT active site. This enhanced binding affinity is a primary reason for the high inhibitory potency of nitrocatechol derivatives.[7]
-
Impact on Antioxidant Activity: While crucial for COMT inhibition, the influence of the nitro group on antioxidant activity is complex. Some studies on related structures, such as 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), indicate that the 5-nitro group is required for potent inhibition of other enzymes like xanthine oxidase and contributes to free radical scavenging.[14][15]
The carboxylic acid group contributes to the molecule's overall polarity and can engage in hydrogen bonding within the enzyme's active site. However, modifications at this position, or the introduction of other substituents, can fine-tune the compound's properties.
-
Esterification and Amidation: Converting the carboxylic acid to an ester or amide can modulate the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and the blood-brain barrier. Methylated derivatives of some benzoic acids have been shown to be weaker antioxidants than their free acid forms.[16]
-
Alkyl Chains and Other Groups: The addition of other functional groups can lead to varied effects. For instance, in a series of nitrocatechol pyrazoline derivatives, various substitutions led to potent COMT inhibitory activity, often exceeding that of the standard drug entacapone.[7] This highlights the potential for exploring diverse chemical space to optimize activity.
Comparative Performance: Enzyme Inhibition and Antioxidant Capacity
To objectively compare the performance of 3,4-dihydroxybenzoic acid analogs, we must turn to quantitative experimental data. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, with lower values indicating greater potency.
Table 1: Comparative Inhibitory Activity of Benzoic Acid Analogs against Target Enzymes
| Compound | Target Enzyme | IC₅₀ Value (µM) | Key Structural Features | Reference |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | 3 | Catechol, C5-Nitro, Aldehyde | [14][15] |
| Gallic Acid | DPPH Radical | 2.42 | 3,4,5-trihydroxy | [5] |
| Protocatechuic Acid | DPPH Radical | 10.4 | 3,4-dihydroxy | [5] |
| Gentisic Acid | DPPH Radical | 6.1 | 2,5-dihydroxy | [5] |
| Nitrocatechol Pyrazoline Deriv. (Best) | COMT | 0.048 | Nitrocatechol, Pyrazoline | [7] |
| Entacapone (Standard) | COMT | 0.23 | Nitrocatechol | [7] |
Data is compiled from multiple sources for comparative purposes.
Analysis of Performance Data: The data clearly illustrates key SAR principles. The superior antioxidant activity of Gallic Acid (IC₅₀ = 2.42 µM) over Protocatechuic Acid (IC₅₀ = 10.4 µM) underscores the benefit of a third hydroxyl group.[5] In the context of COMT inhibition, the development of nitrocatechol pyrazoline derivatives with IC₅₀ values as low as 0.048 µM demonstrates a significant improvement over the established drug Entacapone (IC₅₀ = 0.23 µM), showcasing the success of targeted structural modifications.[7] Furthermore, the potent xanthine oxidase inhibition by the aldehyde analog (DHNB) at 3 µM highlights that activity is not limited to COMT and that the core scaffold is versatile.[14][15]
Experimental Methodologies: A Protocol for Assessing COMT Inhibition
To ensure scientific integrity, a detailed, self-validating experimental protocol is essential. The following procedure for an in vitro COMT inhibition assay provides a reliable framework for evaluating novel analogs.
Objective: To determine the IC₅₀ value of a test compound against recombinant human soluble COMT (S-COMT).
Principle: This fluorescence-based assay measures the rate of O-methylation of a fluorescent substrate. Inhibition of COMT by a test compound results in a decreased rate of product formation, which is quantified by a change in fluorescence.
Materials:
-
Recombinant human S-COMT
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Fluorescent COMT substrate (e.g., 3-benzoyl-7-methoxycoumarin)
-
Test compounds and reference inhibitor (e.g., Tolcapone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for compound dissolution)
-
96-well microplates
-
Multi-mode microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing PBS (50 mM, pH 7.4), MgCl₂ (5 mM), and DTT (1 mM).[17]
-
Prepare stock solutions of the fluorescent substrate, SAM, and test compounds in DMSO. Create a serial dilution series of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the reaction buffer to each well.
-
Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a "no inhibitor" control (DMSO vehicle) and a "positive control" (reference inhibitor).
-
Add 10 µL of S-COMT enzyme solution (e.g., 2.0 µg/mL final concentration) to each well.[17]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of SAM (e.g., 200 µM final concentration) and 10 µL of the fluorescent substrate.[17]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 390/510 nm) every minute for 10-15 minutes.[17]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Workflow Validation: The inclusion of a no-enzyme control (to check for background fluorescence), a no-inhibitor control (to establish 100% activity), and a reference inhibitor (to validate assay performance) ensures the trustworthiness of the results.
Visualization of Key Concepts
Visual diagrams are crucial for understanding complex relationships and workflows.
Experimental Workflow for COMT Inhibition Assay
Caption: Workflow for the in vitro COMT inhibition assay.
Structure-Activity Relationship Summary
Sources
- 1. benchchem.com [benchchem.com]
- 2. A systematic review of catechol-0-methyltransferase inhibitors: efficacy and safety in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mail.antiox.org [mail.antiox.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Szwajgier D.,Pielecki J.,Targoński Z., 2005. ANTIOXIDANT ACTIVITIES OF CINNAMIC AND BENZOIC ACID DERIVATIES. Acta Sci.Pol. Technol. Aliment. 4 (2), 129 - 142 [food.actapol.net]
- 17. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid and Its Positional Isomers: Synthesis, Properties, and Bioactivity
Abstract
3,4-Dihydroxy-5-nitrobenzoic acid, a nitrated derivative of protocatechuic acid, is a compound of significant interest in medicinal chemistry and materials science. However, its synthesis via the nitration of 3,4-dihydroxybenzoic acid inevitably yields a mixture of positional isomers, primarily 3,4-dihydroxy-2-nitrobenzoic acid and 3,4-dihydroxy-6-nitrobenzoic acid. The distinct positioning of the electron-withdrawing nitro group profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of these three key isomers, offering researchers a framework for their synthesis, separation, characterization, and potential applications. We delve into experimental data, outline detailed protocols, and present a comparative summary to facilitate informed decisions in research and development.
Introduction: The Significance of Isomerism in Drug Discovery
In the realm of drug development, even subtle changes in molecular structure can lead to dramatic differences in efficacy, selectivity, and safety. Positional isomerism, where functional groups occupy different positions on a core scaffold, is a critical consideration. This compound and its isomers serve as a classic example. The parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is a well-known phenolic acid with antioxidant and anti-inflammatory properties. The introduction of a nitro group can modulate these properties and introduce new functionalities, making these compounds valuable as synthons for more complex molecules or as active agents themselves.
This guide focuses on the three primary isomers formed during the nitration of protocatechuic acid. Understanding their distinct characteristics is paramount for any researcher working with these compounds, as contamination with undesired isomers can confound experimental results and lead to inconsistent product performance.
Synthesis and Isomeric Landscape
The most direct route to these compounds is the electrophilic nitration of 3,4-dihydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
-
-COOH (Carboxyl Group): A deactivating, meta-directing group.
-
-OH (Hydroxyl Groups): Strongly activating, ortho, para-directing groups.
The powerful activating influence of the two hydroxyl groups at positions 3 and 4 overrides the deactivating effect of the carboxyl group. The C3-hydroxyl group directs incoming electrophiles to the C2 and C6 positions, while the C4-hydroxyl directs to the C5 position. This results in the formation of a mixture of three primary products.
Caption: Synthetic route to positional isomers of dihydroxy-nitrobenzoic acid.
The primary challenge following synthesis is the separation of these closely related isomers. Their similar polarities make separation by simple crystallization difficult, often requiring more sophisticated techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of solvent system and stationary phase is critical for achieving baseline separation.
Comparative Physicochemical Properties
The position of the nitro group creates subtle yet significant differences in the physicochemical properties of the isomers. These properties are crucial for predicting their behavior in biological systems, formulation development, and analytical characterization.
Table 1: Comparative Physicochemical Properties of 3,4-Dihydroxy-nitrobenzoic Acid Isomers
| Property | This compound | 3,4-Dihydroxy-2-nitrobenzoic Acid | 3,4-Dihydroxy-6-nitrobenzoic Acid | Rationale for Differences |
| Molecular Formula | C₇H₅NO₆ | C₇H₅NO₆ | C₇H₅NO₆ | Identical (Isomers) |
| Molecular Weight | 199.12 g/mol | 199.12 g/mol | 199.12 g/mol | Identical (Isomers) |
| Melting Point | >222 °C (dec.) | Data not readily available | Data not readily available | The 5-nitro isomer is stabilized by intermolecular hydrogen bonding. The 2- and 6-nitro isomers may exhibit intramolecular hydrogen bonding between the nitro and adjacent carboxyl/hydroxyl groups, potentially lowering their melting points. |
| Acidity (pKa₁ of COOH) | ~3.82 | Expected to be lower (<3.8) | Expected to be lowest (<3.8) | The electron-withdrawing nitro group increases acidity. This effect is strongest when it is ortho (2- or 6-position) to the carboxyl group due to the inductive effect. The 6-nitro isomer may be the most acidic due to proximity to both COOH and an OH group. |
| Solubility | Sparingly soluble in water, soluble in DMSO, Methanol. | Expected to have different solubility profiles. | Expected to have different solubility profiles. | Intramolecular H-bonding in 2- and 6-isomers can reduce interaction with water, potentially lowering aqueous solubility compared to the 5-isomer where intermolecular H-bonding with water is more favored. |
| Appearance | Solid | Solid | Solid | Typical for small aromatic carboxylic acids. |
Key Insights from Physicochemical Data:
-
Acidity: The most significant difference lies in the acidity of the carboxylic acid proton. The proximity of the strongly electron-withdrawing nitro group to the carboxyl group in the 2- and 6-isomers is expected to stabilize the carboxylate anion more effectively than in the 5-isomer, leading to a lower pKa (stronger acid). This has profound implications for their behavior in physiological pH and for purification strategies involving acid-base extractions.
-
Hydrogen Bonding: The potential for intramolecular hydrogen bonding (e.g., between the C2-nitro group and the C1-carboxyl group) in the 2- and 6-isomers can influence melting point, solubility, and even spectroscopic signatures compared to the 5-isomer.
Comparative Biological & Chemical Activity
The catechol moiety is a well-established pharmacophore responsible for antioxidant and metal-chelating activities. The position of the nitro group modulates these inherent properties.
-
Antioxidant Activity: The ability to donate a hydrogen atom from the hydroxyl groups is key to the antioxidant capacity of catechols. An electron-withdrawing nitro group will decrease the electron density on the ring and on the hydroxyl oxygens, making hydrogen atom donation more difficult. This suggests that all three nitro-isomers will likely have reduced antioxidant activity compared to the parent protocatechuic acid. The 5-nitro isomer may retain the most activity as the nitro group is not directly ortho or para to either hydroxyl group in a way that would maximize the electron-withdrawing resonance effect on both.
-
Enzyme Inhibition: The nitrocatechol moiety is a critical pharmacophore in drugs like Entacapone and Tolcapone, which are inhibitors of Catechol-O-methyltransferase (COMT).[1] These drugs are used in the treatment of Parkinson's disease. The 3,4-dihydroxy-5-nitro substitution pattern is specifically important for this activity. A related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, is a potent inhibitor of xanthine oxidase, an enzyme involved in gout. This suggests that the 5-nitro isomer of the carboxylic acid could also be a potent inhibitor of these enzymes. The 2- and 6-nitro isomers are less studied but their different steric and electronic profiles would almost certainly lead to different binding affinities and inhibitory potentials for these and other enzymes.
-
Metal Chelation: The vicinal dihydroxyl groups of the catechol ring are excellent at chelating metal ions. This property is important in contexts of metal-induced oxidative stress. The electron-withdrawing nitro group will influence the electron density on the hydroxyls and thus their ability to coordinate with metal cations.
Applications & Future Directions
The distinct properties of these isomers lend themselves to different applications.
-
This compound: This isomer is a valuable building block in medicinal chemistry. It is a key intermediate in the synthesis of Entacapone , a COMT inhibitor used in Parkinson's disease therapy. Its demonstrated bioactivity as a xanthine oxidase inhibitor points to its potential as a lead compound for developing treatments for gout and hyperuricemia.
-
3,4-Dihydroxy-2-nitrobenzoic Acid & 3,4-Dihydroxy-6-nitrobenzoic Acid: These isomers are less explored. However, their unique substitution patterns make them interesting candidates for novel drug discovery programs. Their altered acidity and steric hindrance could lead to selective inhibition of different enzyme targets compared to the 5-nitro isomer. They represent an untapped resource for generating new chemical entities with potentially unique pharmacological profiles.
Future research should focus on the systematic biological evaluation of the 2- and 6-nitro isomers and direct, side-by-side comparisons of all three isomers in various assays (e.g., COMT inhibition, antioxidant capacity, cytotoxicity).
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: Synthesis and Isolation of Dihydroxy-nitrobenzoic Acid Isomers
This protocol describes a general method for the nitration of 3,4-dihydroxybenzoic acid. Safety Note: Concentrated acids are highly corrosive. Nitration reactions can be exothermic and must be performed with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
Sources
Validating 3,4-Dihydroxy-5-nitrobenzoic Acid as a Precursor for Next-Generation COMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for Parkinson's disease, the inhibition of Catechol-O-methyltransferase (COMT) has emerged as a critical adjunct to levodopa therapy.[1][2][3] COMT inhibitors prevent the peripheral degradation of levodopa, thereby increasing its bioavailability and extending its therapeutic window.[1][2] This guide provides an in-depth validation of 3,4-Dihydroxy-5-nitrobenzoic acid as a pivotal precursor for the synthesis of potent COMT inhibitors, offering a comparative analysis with established drugs in the class.
The Strategic Advantage of the Nitrocatechol Scaffold
The core of effective COMT inhibition lies in the nitrocatechol moiety, a structural feature shared by highly potent inhibitors.[4] this compound embodies this essential pharmacophore. The catechol group (3,4-dihydroxybenzene) mimics the natural substrates of COMT, such as levodopa and dopamine, allowing it to bind to the enzyme's active site. The addition of an electron-withdrawing nitro group at the 5-position significantly increases the acidity of the hydroxyl groups, enhancing the binding affinity to the COMT enzyme and making the compound a more potent inhibitor.[5] This inherent characteristic makes this compound a valuable and strategic starting material for the development of novel COMT inhibitors.
While direct and extensive experimental data on the COMT inhibitory activity of this compound itself is limited in publicly available literature, its significance is underscored by its role as a key intermediate in the synthesis of third-generation COMT inhibitors like Opicapone.[6]
Comparative Analysis of Leading COMT Inhibitors
To contextualize the potential of derivatives of this compound, we will compare the performance of three prominent COMT inhibitors: Tolcapone, Entacapone, and Opicapone.
| Inhibitor | IC50 Value (nM) | Key Characteristics |
| Tolcapone | 2-3 (rat brain), 123-795 (rat liver)[7] | Potent, centrally and peripherally acting.[8] Its use is limited due to concerns about liver toxicity.[1][2] |
| Entacapone | 10-20 (rat brain, erythrocytes), 160 (rat liver)[9][10][11] | Primarily a peripherally acting inhibitor with a shorter duration of action.[9] |
| Opicapone | 224[12] | A third-generation, long-acting, peripherally selective inhibitor with a favorable safety profile.[13][14] |
Note: IC50 values can vary depending on the tissue source and experimental conditions.
The Pathway to Potent Inhibition: From Precursor to Product
The journey from a precursor molecule to a clinically effective drug is a testament to the power of medicinal chemistry. The following diagram illustrates the conceptual pathway from the foundational this compound to a potent COMT inhibitor.
Caption: Step-by-step workflow for the COMT inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all solutions and store them appropriately. The final concentrations in the reaction mixture should be optimized based on the specific enzyme batch and substrate.
-
Compound Dilution: Prepare a series of dilutions of the test compound and the reference inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, MgCl2, DTT, and the substrate to each well.
-
Inhibitor Addition: Add the diluted test compounds and reference inhibitor to the appropriate wells. Include a control well with no inhibitor (vehicle only).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a small volume of acid (e.g., perchloric acid).
-
Product Quantification: Quantify the amount of methylated product formed. This can be achieved using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method if a suitable chromogenic substrate is used.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound stands as a validated and highly promising precursor for the development of novel COMT inhibitors. Its inherent nitrocatechol structure provides a strong foundation for the synthesis of potent and selective therapeutic agents. By leveraging the established knowledge of structure-activity relationships within the nitrocatechol class and employing robust in vitro validation assays, researchers can efficiently advance the discovery of next-generation COMT inhibitors with improved pharmacological profiles for the treatment of Parkinson's disease and other related neurological disorders.
References
- PubMed. (n.d.). Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone.
- Adooq Bioscience. (n.d.). Catechol-O-Methyltransferase (COMT).
- PubMed. (n.d.). COMT inhibitors in Parkinson's disease.
- PubMed. (n.d.). Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase.
- VJNeurology. (2022, September 17). COMT inhibitors for Parkinson's disease: clinical updates.
- PubMed Central. (n.d.). Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat.
- PubMed. (n.d.). Studies on the tight-binding nature of tolcapone inhibition of soluble and membrane-bound rat brain catechol-O-methyltransferase.
- PubMed. (2024, February 23). Effectiveness and safety of different catechol-o-methyl transferase inhibitors for patients with parkinson's disease: Systematic review and network meta-analysis.
- PubMed Central. (n.d.). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.
- PubMed. (n.d.). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene).
- Canadian Journal of Neurological Sciences. (2014, December 2). COMT Inhibitors in Parkinson's Disease.
- ResearchGate. (n.d.). COMT Inhibitors in the Management of Parkinson's Disease.
- Springer. (n.d.). Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase.
- PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
- ACS Publications. (2024, October 22). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.
- ResearchGate. (2025, August 7). (PDF) Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism.
- Taylor & Francis Online. (n.d.). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism.
- Dove Press. (n.d.). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- PubMed Central. (n.d.). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism.
- ResearchGate. (n.d.). COMT inhibitory activities (IC50) of 1-10.
Sources
- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMT Inhibitors in Parkinson's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Entacapone | Cell Signaling Technology [cellsignal.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 3,4-Dihydroxy-5-nitrobenzoic Acid Derivatives
This guide provides a detailed comparative analysis of the biological activities of 3,4-Dihydroxy-5-nitrobenzoic Acid and its closely related derivatives, bridging the critical gap between laboratory benchtop findings (in vitro) and whole-organism efficacy (in vivo). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the therapeutic potential of this class of compounds, with a primary focus on their potent xanthine oxidase inhibitory and antioxidant properties.
Introduction: From Benchtop to Biological System
The journey of a therapeutic agent from concept to clinic is paved with rigorous testing. While in vitro assays provide a rapid and controlled environment to screen for biological activity, they represent a simplified system. The true test of a compound's potential lies in its in vivo performance, where complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME) determine its ultimate efficacy and safety.
This compound and its derivatives, particularly its aldehyde precursor 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), have emerged as compounds of significant interest.[1] This guide dissects the available scientific evidence, comparing the potent enzyme inhibition and antioxidant capacity observed in cell-free systems with the tangible therapeutic effects demonstrated in animal models. The objective is to provide a clear, evidence-based perspective on how the promising in vitro characteristics of these molecules translate into meaningful in vivo outcomes.
Core Biological Activities: A Multi-Faceted Profile
The primary therapeutic potential of these derivatives, as established in the literature, centers on the inhibition of xanthine oxidase (XO), an enzyme pivotal in purine metabolism and uric acid production.[2][3][4] This positions them as strong candidates for treating hyperuricemia and gout. Concurrently, their chemical structure, featuring a catechol moiety, imparts significant antioxidant properties.[2]
Head-to-Head Comparison: In Vitro Efficacy vs. In Vivo Outcomes
A direct comparison reveals a strong correlation between the in vitro mechanisms and in vivo results, particularly for xanthine oxidase inhibition.
Xanthine Oxidase (XO) Inhibition: A Clear Translation to Efficacy
The most compelling evidence for the therapeutic potential of this class of compounds comes from studies on 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is metabolized to its corresponding carboxylic acid (this compound) by the XO enzyme itself.[2]
-
In Vitro Findings: DHNB is a potent, mixed-type inhibitor of xanthine oxidase, demonstrating an impressive IC₅₀ value of 3 μM.[2][3][4] This inhibitory action was found to be time-dependent, similar to the clinically used drug allopurinol.[3][4] Structure-activity relationship studies have confirmed that the catechol group and the nitro-substitution at the C-5 position are essential for this potent inhibitory activity.[2][3][4]
-
In Vivo Validation: In a mouse model of hyperuricemia, oral administration of DHNB led to a significant reduction in serum uric acid levels, directly validating the in vitro findings.[2][3][4] Crucially, the in vivo studies also highlighted a superior safety profile. Mice given a large dose (500 mg/kg) of DHNB showed no adverse side effects, whereas 42% of mice treated with the same dose of allopurinol died.[2][4]
Table 1: Comparative Summary of Xanthine Oxidase Inhibition
| Parameter | In Vitro (DHNB) | In Vivo (DHNB) | Reference Compound (Allopurinol) |
|---|---|---|---|
| Primary Action | Inhibition of Xanthine Oxidase | Reduction of Serum Uric Acid | Inhibition of XO, Reduction of Uric Acid |
| Potency | IC₅₀ = 3 μM[2][3][4] | Effective reduction in hyperuricemic mice[2][3][4] | Clinically effective |
| Mechanism | Mixed-type inhibition[2][3] | N/A | Mechanism-based inhibitor |
| Safety | N/A | No side effects at 500 mg/kg[2][4] | 42% mortality at 500 mg/kg in mice[2][4] |
Antioxidant Activity: From Radical Scavenging to Systemic Protection
Oxidative stress is a known contributor to the pathology of conditions like gout. The antioxidant properties of these derivatives represent a valuable secondary therapeutic action.
-
In Vitro Findings: DHNB is an effective scavenger of free radicals, as demonstrated in DPPH assays, and also neutralizes other reactive oxygen species (ROS) like ONOO⁻ and HOCl.[2][3][4] Related 3,4-dihydroxybenzoic acid derivatives have shown radical scavenging abilities (EC₅₀ = 0.093-0.118 μM) even more potent than the standard antioxidant, Trolox.
-
In Vivo Correlation: While direct in vivo measurements of antioxidant biomarkers post-treatment are not extensively reported for the 5-nitro derivative, the compound's overall efficacy and low toxicity in the hyperuricemia model are suggestive of a protective effect against oxidative stress.[4] The production of uric acid by xanthine oxidase is itself a source of ROS, so inhibiting the enzyme and scavenging existing ROS provides a powerful dual-action benefit.[4]
Methodologies for Verification: Self-Validating Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for unambiguous interpretation of results.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol quantifies a compound's ability to inhibit XO by measuring the decrease in uric acid production, which is monitored spectrophotometrically.
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Dissolve bovine milk xanthine oxidase in the buffer to a final concentration of 0.05 U/mL.
-
Prepare a 150 μM xanthine (substrate) solution in the same buffer.
-
Dissolve test compounds and the positive control (Allopurinol) in DMSO to create stock solutions, then dilute to final concentrations in the buffer. Ensure the final DMSO concentration in the assay is <1%.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 μL of the xanthine substrate solution to each well.
-
Add 25 μL of the test compound solution at various concentrations (or Allopurinol/buffer for controls).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 μL of the xanthine oxidase enzyme solution to all wells.
-
Immediately measure the absorbance at 295 nm (the wavelength for uric acid) every minute for 20-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (buffer + DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression.
-
Protocol 2: In Vitro DPPH Radical Scavenging Assay
This assay assesses antioxidant potential by measuring the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Dissolve test compounds and the positive control (Trolox or Ascorbic Acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 μL of the test compound solution to each well.
-
Add 100 μL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound.
-
Calculate the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 3: In Vivo Hyperuricemia Mouse Model
This protocol validates the in vitro findings in a living system by inducing high uric acid levels in mice and assessing the therapeutic effect of the test compound.
-
Animal Acclimatization:
-
Use male Kunming or C57BL/6 mice (6-8 weeks old).
-
Acclimatize animals for one week with standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Induction of Hyperuricemia:
-
Administer a uricase inhibitor, such as potassium oxonate (250 mg/kg), via intraperitoneal (i.p.) injection to all mice except the normal control group.
-
One hour later, administer a purine precursor, such as hypoxanthine (300 mg/kg, i.p.), to elevate uric acid production.
-
-
Treatment Administration:
-
Immediately after hypoxanthine injection, orally administer the test compound (e.g., DHNB at 5-50 mg/kg), the positive control (Allopurinol, 10 mg/kg), or the vehicle (e.g., 0.5% carboxymethylcellulose) to respective groups of mice (n=8-10 per group).
-
-
Sample Collection and Analysis:
-
Two hours after treatment, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Monitor animals for any signs of acute toxicity.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the treatment groups, the hyperuricemic control group, and the normal control group using statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction compared to the hyperuricemic control indicates in vivo efficacy.
-
Future Directions: Exploring Untapped Potential
While the evidence for treating hyperuricemia is robust, the chemical structure of this compound derivatives suggests other potential therapeutic avenues. The in vitro anticancer and antimicrobial activities of structurally related phenolic acids warrant further investigation.[5][6][7][8] Future studies should aim to:
-
Evaluate the anticancer activity of these nitro-derivatives against a panel of human cancer cell lines.
-
Screen for antimicrobial activity against clinically relevant bacterial and fungal strains.
-
If promising in vitro results are obtained, advance the lead compounds into appropriate in vivo models of cancer or infection.
Conclusion
The scientific literature presents a clear and compelling case for the therapeutic potential of this compound derivatives. The potent in vitro inhibition of xanthine oxidase translates directly into significant in vivo reduction of serum uric acid in animal models, establishing a strong foundation for development as a treatment for hyperuricemia and gout. Furthermore, the demonstrated in vivo safety profile appears superior to that of the current clinical standard, allopurinol. The concurrent antioxidant activity provides a valuable secondary mechanism that may help mitigate the inflammation associated with these conditions. This guide underscores the successful transition of this compound class from a promising laboratory finding to a validated preclinical candidate.
References
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Salehi, B., et al. (2021). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH.
- Sanna, D., et al. (2016). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
- Mostafavi, H. (2020).
- Elnaggar, D. (2010). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives.
- Benchchem. This compound | High-Purity. Benchchem.
- Lin, H. W., et al. (2007).
- Syafni, N., et al. (2012). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid
This guide provides an in-depth analysis of potential cross-reactivity when developing and validating assays for 3,4-Dihydroxy-5-nitrobenzoic Acid (DHNBA). As a key metabolite and a compound of interest in various biochemical studies, ensuring the specificity of its quantification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing and mitigating cross-reactivity.
Introduction: The Significance of Specificity for this compound
This compound is a multifaceted benzoic acid derivative with a catechol structure, making it a subject of interest in enzyme inhibition and oxidative stress research.[1] It is notably the oxidation product of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent xanthine oxidase inhibitor.[2][3][4] Given its potential role as a biomarker or a metabolite in pharmacological studies of its precursor, analytical methods for its detection must be highly specific.
Cross-reactivity, in this context, refers to the potential for compounds with similar chemical structures to interfere with the analytical measurement of DHNBA. This interference can lead to inaccurate quantification, yielding either false positives or skewed results. Understanding and characterizing this potential for misidentification is a critical step in the validation of any analytical method.
This guide will focus on a hypothetical scenario of developing a competitive enzyme-linked immunosorbent assay (ELISA) for DHNBA, a common technique for small molecule quantification. The principles and methodologies discussed, however, are broadly applicable to other analytical platforms such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Cross-Reactants: A Structurally-Informed Selection
The first step in a robust cross-reactivity study is to identify potential interfering compounds. The selection should be based on structural similarity to the target analyte, DHNBA. The presence of a catechol ring, a carboxylic acid group, and a nitro group are the key features to consider.
Table 1: Potential Cross-Reactants for this compound Analysis
| Compound Name | Structure | Rationale for Inclusion |
| This compound (DHNBA) | Target Analyte | |
| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Precursor molecule; differs only by the functional group (aldehyde vs. carboxylic acid).[2] | |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Lacks the nitro group, allowing assessment of the nitro group's contribution to binding. | |
| 5-Nitrosalicylic Acid | Isomeric, with the hydroxyl groups in different positions relative to the nitro and carboxyl groups. | |
| 4-Nitrocatechol | Lacks the carboxylic acid group, testing the importance of this functional group for recognition.[5][6][7] | |
| Gallic Acid | Contains an additional hydroxyl group, which may influence binding.[8] |
Experimental Design: A Competitive ELISA Protocol
To quantify the cross-reactivity of the selected compounds, a competitive ELISA is a suitable and high-throughput method. The underlying principle is the competition between a fixed amount of enzyme-labeled DHNBA and the unlabeled DHNBA (or potential cross-reactant) in the sample for a limited number of binding sites on a DHNBA-specific antibody coated onto a microplate.
Rationale for Method Selection
A competitive ELISA format is chosen for its high sensitivity and specificity for small molecules. The generation of a polyclonal or monoclonal antibody specific to DHNBA is a prerequisite. The hapten (DHNBA) would be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to elicit an immune response.
Step-by-Step Experimental Workflow
-
Antibody Coating: A 96-well microplate is coated with a DHNBA-specific antibody and incubated to allow for binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the sample (containing DHNBA or a potential cross-reactant) and a fixed concentration of enzyme-conjugated DHNBA is added to the wells. The plate is incubated to allow for competitive binding to the coated antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of DHNBA in the sample.
Below is a Graphviz diagram illustrating the competitive ELISA workflow.
Caption: Workflow of the competitive ELISA for DHNBA cross-reactivity testing.
Data Analysis and Interpretation
The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte, DHNBA. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from their respective dose-response curves.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of DHNBA / IC50 of Cross-Reactant) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a competitive ELISA designed to be specific for DHNBA.
Table 2: Hypothetical Cross-Reactivity of Selected Compounds in a DHNBA-Specific ELISA
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound (DHNBA) | 10 | 100% | Reference Compound |
| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | 250 | 4% | Low cross-reactivity, suggesting the carboxylic acid is a key recognition feature. |
| 3,4-Dihydroxybenzoic Acid | 1,500 | 0.67% | Very low cross-reactivity, indicating the nitro group is critical for antibody binding. |
| 5-Nitrosalicylic Acid | 5,000 | 0.2% | Negligible cross-reactivity, highlighting the importance of the catechol structure. |
| 4-Nitrocatechol | 10,000 | 0.1% | Negligible cross-reactivity, confirming the necessity of the carboxylic acid group. |
| Gallic Acid | >20,000 | <0.05% | No significant cross-reactivity. |
Alternative and Confirmatory Analytical Methods
While immunoassays are excellent for high-throughput screening, chromatographic methods offer higher specificity and are ideal for confirmation and quantification in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC can separate DHNBA from its structurally related compounds based on their different polarities and interactions with the stationary phase.[9][10] A C18 reversed-phase column with an acidic mobile phase is a good starting point for method development. The distinct retention times for each compound would allow for their individual quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest level of specificity and sensitivity, LC-MS/MS is the gold standard. This technique separates compounds chromatographically and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of selectivity virtually eliminates the risk of cross-reactivity from the compounds listed above.
The following diagram illustrates the logical flow for a comprehensive analysis of DHNBA, incorporating both screening and confirmatory methods.
Caption: A logical workflow for the analysis of DHNBA, from initial screening to confirmation.
Conclusion and Best Practices
The specificity of an analytical method for this compound is crucial for obtaining reliable data. This guide has outlined a systematic approach to evaluating potential cross-reactivity from structurally similar compounds, using a competitive ELISA as a primary example.
Key Takeaways for Researchers:
-
Proactive Identification: Always begin by identifying potential cross-reactants based on structural similarity to your target analyte.
-
Method-Specific Validation: Cross-reactivity is method-dependent. The level of interference will vary between immunoassays, HPLC, and mass spectrometry.
-
Orthogonal Confirmation: Whenever possible, confirm results from a high-throughput screening method like ELISA with a more specific technique such as LC-MS/MS.
-
Thorough Documentation: Maintain detailed records of your cross-reactivity studies as a critical component of your assay validation package.
By adhering to these principles, researchers can ensure the accuracy and reliability of their findings when quantifying this compound.
References
- Benchchem. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde|CAS 116313-85-0.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Scimplify. (n.d.). This compound Online.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- ChemicalBook. (n.d.). This compound synthesis.
- Benchchem. (n.d.). This compound | High-Purity.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-37.
- PubChem. (n.d.). This compound.
- Finewax, Z., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics, 22(4), 2535-2553.
- ResearchGate. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Amerigo Scientific. (n.d.). 3,4-dihydroxy-5-nitrobenzaldehyde.
- PubMed. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- ACS Publications. (2023). Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air.
- ResearchGate. (n.d.). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning.
- SciELO. (2021). Application in Wine and Tea Samples Determination of 3,4,5-Trihydroxybenzoic Acid Exploiting a Visible-Light-Driven Photoelectrochemical Platform. Journal of the Brazilian Chemical Society, 32(9).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. helixchrom.com [helixchrom.com]
A Comparative Guide to the Synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the overall process. 3,4-Dihydroxy-5-nitrobenzoic acid is a vital building block, particularly in the synthesis of catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method.
This document moves beyond a simple listing of steps to explain the underlying chemical principles and rationale for experimental choices. Every protocol is designed as a self-validating system, and all mechanistic claims are supported by authoritative sources from the chemical literature.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches, each with distinct advantages and challenges. The choice between these routes will largely depend on the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Route 1: Demethylation of 5-Nitrovanillic Acid. This is a direct, single-step conversion of a commercially available or readily synthesized precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). The core of this route is the cleavage of a stable aryl methyl ether, for which several reagents can be employed.
Below, we will explore each route in detail, providing step-by-step protocols and a critical evaluation of their respective merits.
Route 1: Direct Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
The cleavage of the methyl group from the C3-methoxy position of 5-nitrovanillic acid is the most direct pathway to the target molecule. The selection of the demethylating agent is crucial and impacts yield, purity, and operational complexity.
Visualization of the Demethylation Pathway
Caption: General scheme for Route 1.
Experimental Protocols and Mechanistic Insights
This is a classic and potent method for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack on the methyl group by the bromide ion.
-
Mechanism: The mechanism involves an SN2 attack by the bromide ion on the protonated ether. The harsh, acidic conditions and high temperatures are necessary to facilitate this reaction on the relatively stable aryl methyl ether.[3][4][5]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid (48%).[6]
-
Heat the solution to reflux and maintain for 2 hours.
-
After cooling, distill the solvent under reduced pressure (water-jet vacuum).
-
The remaining crude product can be purified by recrystallization from a suitable solvent like dilute ethanol.
-
-
Trustworthiness and Causality: While effective, this method has known drawbacks. The high temperatures and strongly acidic environment can lead to decomposition of the starting material or product, potentially lowering the yield.[7] A more significant issue is the potential for ring bromination as an undesired side reaction, which complicates purification and reduces the yield of the desired product.[7]
An alternative approach that avoids harsh acidic conditions is the use of a strong nucleophile, such as a thiolate, to cleave the ether bond. This method is particularly effective for aryl methyl ethers.
-
Mechanism: This reaction is a nucleophilic substitution (SN2) where the thiolate anion directly attacks the electrophilic methyl carbon of the ether, displacing the phenoxide as a leaving group.[8][9] The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.[8]
-
Experimental Protocol (Adapted from a similar transformation on 5-nitrovanillin):
-
In an inert atmosphere (e.g., under nitrogen), combine 4-hydroxy-3-methoxy-5-nitrobenzoic acid, lithium hydroxide, and an aromatic thiol (e.g., thiophenol) in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP).[10][11]
-
Heat the mixture to a temperature between 80-160°C for several hours, monitoring the reaction by TLC or HPLC.[10]
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.[10]
-
Isolate the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
-
Trustworthiness and Causality: This method can offer higher yields and cleaner reactions compared to the HBr method because it avoids the harsh acidic conditions that can cause degradation and side reactions.[7] Yields for the demethylation of the analogous 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using this method are reported to be high, often in the range of 80-97%.[10][11] The primary drawbacks are the use of foul-smelling thiols and the need for an inert atmosphere to prevent the oxidation of the thiol to a disulfide.
Route 2: Synthesis of the Precursor, 5-Nitrovanillic Acid
Access to 4-hydroxy-3-methoxy-5-nitrobenzoic acid is a prerequisite for Route 1. This intermediate can be synthesized via two main pathways from readily available starting materials.
Visualization of the Precursor Synthesis
Caption: Synthetic pathways to 5-nitrovanillic acid.
Experimental Protocols
This is the most direct method to obtain 5-nitrovanillic acid. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the carboxyl group is a meta-director.
-
Experimental Protocol: [2][12]
-
Dissolve 20 g (119 mmol) of vanillic acid in 200 mL of acetic acid in a suitable reaction vessel.
-
Slowly add 9.7 mL (126.4 mmol) of 60% nitric acid dropwise to the solution while stirring. Maintain the reaction at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by pouring the mixture into ice water, which will precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the product as a yellow powder.
-
-
Causality: The hydroxyl and methoxy groups direct the incoming nitro group to the ortho and para positions. As the para position is blocked by the carboxyl group, and the position ortho to the hydroxyl group is sterically hindered and electronically favored, the nitration occurs at the position ortho to the hydroxyl and meta to the carboxyl group.
This alternative route begins with the nitration of vanillin, followed by the oxidation of the aldehyde group to a carboxylic acid.
-
Step 1: Nitration of Vanillin to 5-Nitrovanillin [2]
-
Dissolve 75 mmol of vanillin in 55 mL of dichloromethane and cool the solution to 0-5°C.
-
Add 12 mL of absolute nitric acid dropwise to the cooled solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 25 mL of ice water and let the mixture stand for 2 hours to allow for precipitation.
-
Collect the yellow precipitate by filtration, wash with water, and dry.
-
-
Step 2: Oxidation of 5-Nitrovanillin to 5-Nitrovanillic Acid [2]
-
A solution of 5-nitrovanillin is treated with an oxidizing agent such as potassium permanganate (KMnO₄).
-
The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Once complete, any excess oxidizing agent is quenched with a reducing agent (e.g., sodium bisulfite).
-
The solution is then acidified to precipitate the carboxylic acid product.
-
The product is collected by filtration, washed, and can be recrystallized from a suitable solvent.
-
Performance Comparison of Synthetic Routes
The choice of the optimal synthetic route depends on a balance of factors including yield, purity, cost, safety, and scalability. The following table summarizes the key performance indicators for the discussed methods.
| Route | Method | Starting Material | Key Reagents | Reported Yield | Purity Considerations | Key Advantages | Key Disadvantages |
| 1 | 1A: HBr Demethylation | 5-Nitrovanillic Acid | Hydrobromic Acid | Moderate | Potential for ring bromination impurities.[7] | Single step, simple procedure. | Harsh conditions, potential for side reactions and degradation.[7] |
| 1 | 1B: Thiolate Demethylation | 5-Nitrovanillic Acid | Thiophenol, LiOH, NMP | High (80-97% for aldehyde)[10][11] | Generally high purity. | Milder conditions, high yield.[7] | Use of odorous and toxic thiols, requires inert atmosphere. |
| 2 | 2A: Nitration of Vanillic Acid | Vanillic Acid | Nitric Acid, Acetic Acid | Good | Requires purification to remove any isomers. | Direct, single step to precursor. | Handling of nitric and acetic acid. |
| 2 | 2B: From Vanillin | Vanillin | Nitric Acid, Oxidizing Agent | Good | Two-step process may introduce more impurities. | Uses a very common starting material. | Multi-step process, use of strong oxidizing agents. |
Conclusion and Recommendations
For the synthesis of this compound, both primary routes offer viable pathways.
-
If high-purity 4-hydroxy-3-methoxy-5-nitrobenzoic acid is readily and economically available, Route 1B (Thiolate Demethylation) is highly recommended for its milder reaction conditions and potential for high yields and purity. While it requires handling of thiols and inert atmosphere techniques, the avoidance of harsh acids and associated side-products makes it an attractive option for producing high-quality material.
-
If starting from more fundamental precursors, Route 2A (Direct Nitration of Vanillic Acid) followed by demethylation is a straightforward and efficient two-step process. Vanillic acid is an inexpensive starting material, and the nitration is a well-established procedure.
The HBr demethylation method (Route 1A), while simple, should be approached with caution due to the potential for difficult-to-remove brominated impurities and product degradation. Its use may be justified for small-scale synthesis where simplicity is prioritized over yield and purity.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of available resources, scale of production, and the stringent purity requirements for pharmaceutical intermediates.
References
- Wikipedia. (n.d.). Demethylation.
- Korich, M., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thiols/Methionine.
- Korich, M., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate.
- Wilde, M., & Rinaldi, R. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
- Wikipedia. (n.d.). 5-Nitrovanillin.
- European Patent Office. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - EP 0589948 B1.
- Google Patents. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Quick Company. (n.d.). A Process For Demethylation Of 5 Nitrovanillin.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Chem Help ASAP. (2020, January 3). in the chemical literature: demethylation of an aryl ether [Video]. YouTube.
- ResearchGate. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent.
- ResearchGate. (n.d.). An efficient demethylation of aromatic methyl ethers with HCl in water.
- Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. PMC.
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
- Chem-Station Int. Ed. (2024, January 15). O-Demethylation.
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Demethylation - Wikipedia [en.wikipedia.org]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. prepchem.com [prepchem.com]
- 7. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 3,4-Dihydroxy-5-nitrobenzoic Acid's Efficacy as a Xanthine Oxidase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the xanthine oxidase inhibitory activity of 3,4-dihydroxy-5-nitrobenzoic acid against the established clinical inhibitors, allopurinol and febuxostat. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for hyperuricemia and related conditions.
Introduction: The Clinical Significance of Xanthine Oxidase Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a painful inflammatory arthritis.[1][2] Furthermore, mounting evidence suggests a strong correlation between hyperuricemia and an increased risk for cardiovascular and renal diseases.[2][3] The enzyme xanthine oxidase (XO) plays a pivotal role in purine metabolism, catalyzing the final two steps in the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][5] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and mitigating its associated health risks.[4][6]
For decades, allopurinol has been the primary xanthine oxidase inhibitor in clinical use.[5][7] More recently, febuxostat, a non-purine selective inhibitor, has emerged as a potent alternative.[8][9] The continuous search for novel, highly effective, and well-tolerated XO inhibitors is a significant focus in medicinal chemistry and pharmacology. This guide focuses on a promising candidate, this compound, and benchmarks its performance against these established drugs.
Profile of a Novel Inhibitor: this compound
Recent research has identified 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, as a potent inhibitor of xanthine oxidase.[1][10] Intriguingly, studies have shown that xanthine oxidase itself metabolizes DHNB, oxidizing the aldehyde moiety to a carboxylic acid, thereby forming this compound.[1] This suggests that the benzoic acid derivative is a key player, if not the ultimate active molecule, in the inhibition of the enzyme.
The inhibitory mechanism of DHNB has been characterized as a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][11] Furthermore, DHNB has been shown to interact with the molybdenum center of xanthine oxidase, which is the active site of the enzyme.[1] An in-vitro study determined the IC50 value of DHNB to be 3 µM.[1] In addition to its XO inhibitory activity, DHNB has demonstrated direct antioxidant properties by scavenging free radicals.[1][11]
Benchmarking Methodology: In Vitro Xanthine Oxidase Inhibition Assay
To provide a standardized comparison, a robust and reproducible in vitro xanthine oxidase inhibition assay is essential. The following protocol outlines a common spectrophotometric method.
Principle of the Assay
The activity of xanthine oxidase is quantified by monitoring the rate of uric acid formation from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, allowing for its concentration to be measured spectrophotometrically.[4] The presence of an inhibitor will decrease the rate of uric acid production, and the percentage of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.[4]
Experimental Protocol
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
This compound (or its precursor, DHNB)
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.2 units/mL).
-
Prepare a stock solution of xanthine in phosphate buffer (e.g., 0.15 mM).
-
Prepare stock solutions of the test compound (this compound/DHNB) and the positive controls (allopurinol, febuxostat) in DMSO. Create a dilution series to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 125 µL Phosphate Buffer + 50 µL Test Compound/Control vehicle (DMSO).
-
Control (No Inhibitor): 69 µL Phosphate Buffer + 50 µL Vehicle (DMSO) + 15 µL Xanthine Oxidase solution.
-
Test: 69 µL Phosphate Buffer + 50 µL Test Compound solution (at various concentrations) + 15 µL Xanthine Oxidase solution.
-
Positive Control: 69 µL Phosphate Buffer + 50 µL Allopurinol or Febuxostat solution (at various concentrations) + 15 µL Xanthine Oxidase solution.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Add 66 µL of the xanthine substrate solution to all wells to start the enzymatic reaction.[12]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100[4][15]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).[14]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Comparative Performance Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for 3,4-dihydroxy-5-nitrobenzaldehyde (the precursor to our compound of interest), allopurinol, and febuxostat against xanthine oxidase.
| Inhibitor | IC50 Value | Type of Inhibition | Key Characteristics |
| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | 3 µM[1] | Mixed-type[1] | Converted to this compound by XO; possesses antioxidant properties.[1] |
| Allopurinol | ~0.82 - 2.9 µM[14][16] | Competitive[14] | A purine analog, metabolized to the more potent inhibitor, oxypurinol.[17][18] |
| Febuxostat | ~1.8 - 4.4 nM[8][16] | Mixed-type[8] | A potent, non-purine selective inhibitor of both the oxidized and reduced forms of XO.[8][19] |
Note: The IC50 value for DHNB is presented as a proxy for the activity of this compound, as the former is enzymatically converted to the latter.[1]
Mechanistic Insights: How Xanthine Oxidase Inhibitors Work
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site, which is crucial for the catalysis of hypoxanthine and xanthine.[5][20] The inhibitors discussed in this guide interfere with this process through different mechanisms.
-
Allopurinol , being a structural analog of hypoxanthine, acts as a competitive inhibitor.[14][17] It is also a substrate for xanthine oxidase, which converts it to oxypurinol.[18] Oxypurinol binds tightly to the reduced molybdenum center of the enzyme, leading to potent, non-competitive inhibition.[18]
-
Febuxostat is a non-purine inhibitor that binds to a distinct channel leading to the molybdenum center, effectively blocking substrate access.[8] Its non-competitive, mixed-type inhibition allows it to inhibit both the oxidized and reduced forms of the enzyme, contributing to its high potency.[8][19]
-
3,4-Dihydroxy-5-nitrobenzaldehyde (and by extension, this compound) exhibits mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1][11] It is believed to interact directly with the molybdenum center of xanthine oxidase.[1]
Signaling Pathway Diagram
Caption: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.
Conclusion and Future Directions
Based on the available in vitro data, this compound (via its precursor DHNB) demonstrates potent xanthine oxidase inhibitory activity, with an IC50 value comparable to that of allopurinol. While not as potent as febuxostat, its distinct chemical structure and additional antioxidant properties make it a compelling candidate for further investigation.[1][11]
The conversion of the prodrug-like molecule DHNB to this compound by the target enzyme itself is a particularly interesting mechanistic feature that warrants deeper exploration. Further studies, including detailed kinetic analyses of the purified benzoic acid derivative and in vivo efficacy and safety assessments, are crucial next steps in evaluating its therapeutic potential for the treatment of hyperuricemia and gout.
References
- Febuxostat - Potent Xanthine Oxidase Inhibitor | APExBIO. (URL: )
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337. (URL: [Link])
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed. (URL: [Link])
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content - Pharmacia. (URL: [Link])
- Xanthine Oxidoreductase Inhibitors - PubMed. (URL: [Link])
- Xanthine oxidase inhibitor - Wikipedia. (URL: [Link])
- Okamoto, K., et al. (2010). Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout. Journal of Biological Inorganic Chemistry, 15(2), 143-153. (URL: [Link])
- Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic P
- In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook.
- Xanthine oxidase inhibition: Significance and symbolism. (URL: [Link])
- Kelley, W. N., et al. (2010). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 298(6), H2074-H2081. (URL: [Link])
- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (URL: [Link])
- Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (URL: [Link])
- What is the mechanism of action (MOA)
- Synthesis of this compound - PrepChem.com. (URL: [Link])
- Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. (URL: [Link])
- Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - MDPI. (URL: [Link])
- The Differences in the Mechanisms of Action Between Allopurinol and Febuxost
- Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (URL: [Link])
- This compound | C7H5NO6 | CID 14450982 - PubChem. (URL: [Link])
Sources
- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 3. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 13. revistabionatura.com [revistabionatura.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 20. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
A Senior Application Scientist's Guide to Confirming the Identity of 3,4-Dihydroxy-5-nitrobenzoic Acid with Analytical Standards
In the landscape of pharmaceutical research and drug development, the unequivocal identification of a chemical entity is the bedrock of reliable and reproducible science. This guide provides a comprehensive, technically grounded framework for confirming the identity of a sample purported to be 3,4-Dihydroxy-5-nitrobenzoic acid against a certified analytical standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection of a multi-tiered analytical approach, ensuring a self-validating system of identity confirmation.
The core principle of this guide is orthogonality—the practice of using multiple, dissimilar analytical techniques to probe different physicochemical properties of a molecule. This approach significantly reduces the probability of misidentification, a risk inherent when relying on a single analytical method. Our investigation will progress from chromatographic comparison to definitive spectroscopic elucidation, providing an unassailable body of evidence for the sample's identity.
The Foundational Role of Analytical Standards
An analytical standard is a substance of the highest purity that is thoroughly characterized to ensure its identity, strength, and quality.[1] It serves as the benchmark against which a sample is compared. The use of a primary reference standard, one with a purity of 99.5% or higher and characterized by orthogonal methods, is highly desirable.[2] Commercially available standards for this compound can be sourced from reputable suppliers like LGC Standards.[3]
Part 1: Chromatographic Confirmation - The Initial Litmus Test
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering a rapid and sensitive means of comparing the retention behavior of a sample to a standard. The principle is simple: if two compounds are identical, they should elute from the same column under the same conditions at the exact same time.
Experimental Workflow: HPLC-UV Analysis
Sources
A Researcher's Guide to Reproducibility in Experiments with 3,4-Dihydroxy-5-nitrobenzoic Acid
Introduction: The Challenge of a Versatile Molecule
3,4-Dihydroxy-5-nitrobenzoic acid is a multifunctional benzoic acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a catechol unit, a carboxylic acid, and a nitro group, makes it a valuable synthetic building block for complex pharmaceuticals and a molecule with inherent biological activity.[1] Notably, it has been identified as the metabolic product of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[2][3]
Despite its utility, achieving consistent and reproducible experimental results with this compound can be a significant challenge. The reproducibility of any experiment hinges on the purity and stability of the reagents. For this particular compound, the primary source of variability lies in its synthesis and subsequent purification. Minor deviations in reaction conditions can lead to a cascade of issues, including the formation of difficult-to-remove impurities that can confound downstream biological assays or synthetic steps.
This guide provides an in-depth comparison of methodologies related to the synthesis, purification, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the insights and protocols necessary to ensure the integrity and reproducibility of their work. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Critical Factors Governing Experimental Reproducibility
The journey from starting materials to a pure, stable, and well-characterized compound is fraught with potential pitfalls. For this compound, the primary challenges are rooted in the synthetic process itself and the inherent reactivity of the catechol moiety.
The Synthetic Route: A Major Source of Variability
The most common synthetic pathways to nitrocatechol derivatives often involve either the direct nitration of a precursor or the demethylation of a methoxy-substituted analogue. Each approach carries its own set of challenges that can significantly impact the purity of the final product.
-
Demethylation of Methoxy Precursors: A prevalent method for preparing related compounds like 3,4-dihydroxy-5-nitrobenzaldehyde involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[4] This is often accomplished using strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) in combination with reagents like zinc chloride.[5][6]
-
Causality: The choice of acid is critical. While effective, HBr can lead to the formation of ring-brominated impurities, which are often difficult to separate from the desired product.[4] Using HCl with zinc chloride presents an alternative but pushing the reaction to completion can increase the formation of other unspecified impurities.[4][6] Incomplete demethylation results in residual starting material which is also challenging to remove.[4]
-
-
Direct Nitration: The direct nitration of protocatechuic acid (3,4-dihydroxybenzoic acid) is another potential route.
-
Causality: The powerful oxidizing conditions of nitration can lead to the formation of regioisomers (nitration at other positions on the aromatic ring) and dinitro compounds.[7] The catechol moiety is also sensitive to oxidation under these conditions, potentially leading to decomposition and the formation of dark-colored, tar-like impurities.[8]
-
Purification: Isolating the Target Molecule
Effective purification is non-negotiable for reproducibility. The choice of method must be tailored to remove the specific impurities generated during the synthesis.
-
Recrystallization: This is the most common method for purifying the crude product. The key to success is selecting an appropriate solvent system. Toluene has been cited as an effective solvent for the related aldehyde.[4] The goal is to find a solvent in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in the mother liquor.
-
Chromatography: For stubborn impurities that co-crystallize with the product, column chromatography may be necessary. However, this is often less desirable for large-scale preparations due to cost and solvent consumption.
Characterization and Purity Assessment: The Self-Validating System
You cannot control what you do not measure. Rigorous analytical characterization is the cornerstone of reproducibility. It validates the identity and purity of your compound, ensuring that you are working with the correct molecule and that observed effects are not due to contaminants.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. It can effectively separate the main compound from regioisomers and other byproducts, allowing for accurate quantification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Impurity signals can often be detected and, in some cases, quantified.[9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[2]
Compound Stability and Handling
The catechol functional group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and high pH.
-
Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place to minimize degradation.[10]
-
Experimental Solutions: When preparing solutions for biological assays, it is crucial to use freshly prepared solutions and consider the use of antioxidants or metal chelators if the experimental conditions are harsh.
Comparative Analysis of Methodologies
To ensure reproducible outcomes, it is essential to compare and select the most robust protocols.
Synthesis Method Comparison
The synthesis of this compound is often linked to the synthesis of its aldehyde precursor, which is then oxidized. The demethylation of an alkoxy-precursor is a well-documented route for the aldehyde.[4][5]
| Method | Reagents | Pros | Cons & Reproducibility Issues | Reference(s) |
| Acid-Catalyzed Demethylation (HBr) | 4-hydroxy-3-methoxy-5-nitrobenzoic acid, Hydrobromic Acid | Relatively straightforward single-reagent process. | Formation of ring-brominated impurities; potential for dark decomposition products; harsh corrosive reagent. | [4][5] |
| Acid-Catalyzed Dealkylation (HCl/ZnCl₂) | 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, HCl, ZnCl₂ | Avoids bromination; Zinc chloride is recoverable. | Pushing reaction to completion increases impurities; incomplete reaction leaves starting material that is difficult to remove. | [4][6] |
| Nucleophilic Dealkylation | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, Thiophenol, Lithium Hydroxide | Can be pushed to completion with fewer decomposition products. | Expensive reagents; requires aprotic polar solvents and inert atmosphere; not easily scalable. | [8][11] |
Recommendation for Reproducibility: The HCl/ZnCl₂ method appears to be a scalable compromise, but careful monitoring of the reaction progress is critical to balance yield against purity. Stopping the reaction before full completion and accepting a slightly lower yield may result in a crude product that is significantly easier to purify, leading to a more reproducible final material.
Experimental Protocols
The following protocols are designed as self-validating systems, with clear checkpoints for ensuring quality.
Protocol 1: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde (Precursor)
This protocol is adapted from a patented method and represents a common approach to the key intermediate.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL).
-
Reaction: Heat the mixture to 90°C and stir for 17 hours. Causality: The combination of Lewis acid (ZnCl₂) and Brønsted acid (HCl) facilitates the cleavage of the ethyl ether. The extended reaction time aims for high conversion, but must be monitored to avoid excessive byproduct formation.
-
Work-up: Cool the mixture and dilute with cold water (100 mL). This will precipitate the crude product.
-
Isolation: Cool the slurry to ~0-5°C and hold for 1 hour to maximize precipitation. Filter the solid product and wash thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried 3,4-dihydroxy-5-nitrobenzaldehyde (e.g., 15 g) to a flask. Add toluene (approx. 250 mL). Causality: Toluene is a good choice for recrystallizing moderately polar aromatic compounds, effectively leaving behind more polar impurities and salts.
-
Dissolution: Add activated carbon (1.5 g) to the mixture. Heat the suspension to reflux with stirring for 45 minutes. Causality: Activated carbon adsorbs high molecular weight, colored impurities that can inhibit crystallization and contaminate the final product.
-
Filtration: Perform a hot filtration of the solution to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to 0-5°C for at least 1 hour.
-
Isolation & Drying: Collect the pure crystals by filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50°C. The expected melting point should be sharp, around 146-148°C.[4]
Note: The conversion of the purified aldehyde to the corresponding carboxylic acid can be achieved through standard oxidation protocols, for example, using an oxidizing agent like potassium permanganate or through enzymatic conversion as demonstrated by its metabolic pathway.[2]
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is recommended. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), and ramp to 100% Acetonitrile over 15-20 minutes.
-
Detection: Use a UV detector, monitoring at wavelengths relevant to the compound's chromophore (e.g., 254 nm and 280 nm).
-
Analysis: A pure sample should yield a single major peak. The peak area percentage can be used to quantify purity. Compare the chromatogram against a reference standard if available.
Data Visualization and Interpretation
Spectroscopic Data Summary
Rigorous characterization is essential. While specific experimental spectra for this compound are not abundant in the literature, the expected data can be predicted based on its structure and data from closely related analogues like protocatechuic acid and various nitrobenzoic acids.[9][12]
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons appearing as singlets or narrow doublets. Broad singlets for the two phenolic -OH protons and the carboxylic acid -COOH proton (these are D₂O exchangeable). |
| ¹³C NMR | Seven distinct carbon signals: four quaternary carbons (including C-COOH, C-OH, C-NO₂) and two aromatic CH carbons. |
| Mass Spec (ESI-) | A strong molecular ion peak [M-H]⁻ at m/z 198.01. A characteristic fragment corresponding to the loss of CO₂ (m/z 154).[2] |
| IR Spectroscopy | Broad O-H stretch (~3500-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |
Diagrams for Conceptual Understanding
Caption: General workflow for synthesis and purification.
Caption: Key factors influencing experimental reproducibility.
Caption: Biological conversion of DHNB to its acid metabolite.
Conclusion
The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of meticulous control over its synthesis, purification, characterization, and handling. Impurities introduced during synthesis, such as regioisomers or residual starting materials, are the primary culprits for inconsistent results. By understanding the chemical principles behind different synthetic routes and implementing robust, self-validating purification and characterization protocols, researchers can ensure a high degree of purity. This guide advocates for a proactive approach: prioritizing a cleaner, albeit potentially lower-yield, crude product that simplifies purification, and rigorously validating every batch with modern analytical techniques. Adherence to these principles will empower researchers to generate reliable, reproducible data, accelerating progress in the fields of drug discovery and chemical biology.
References
- Synthesis of this compound. PrepChem.com. [Link]
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.Biochemical Pharmacology, 86(9), 1328-37.
- This compound.
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed. [Link]
- Fig. 4. 1 H NMR (A)
- Supporting Information. CDC Stacks, Centers for Disease Control and Prevention. [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- 3, 4-Dihydroxy-5-Nitrobenzaldehyde. Home Sunshine Pharma. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. hsppharma.com [hsppharma.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison for the Research Professional: 3,4-Dihydroxy-5-nitrobenzoic Acid vs. Protocatechuic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic compounds, both 3,4-Dihydroxy-5-nitrobenzoic acid (DHNBA) and Protocatechuic acid (PCA) present compelling scaffolds for investigation. While structurally similar, the addition of a nitro group to the benzene ring of DHNBA dramatically alters its electronic properties and, consequently, its biological activities. This guide provides a comprehensive, data-supported comparison of these two molecules to inform experimental design and drug discovery efforts.
Physicochemical Properties: A Tale of Two Structures
Protocatechuic acid is a naturally occurring phenolic acid found in a variety of plants and fruits, including olives, grapes, and roselle.[1] It is also a major metabolite of more complex polyphenols like anthocyanins.[1] In contrast, this compound is primarily a synthetic compound, valued as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]
The key differentiator is the electron-withdrawing nitro group (-NO₂) on the DHNBA molecule. This substitution significantly impacts its acidity, redox potential, and overall chemical reactivity compared to PCA.
| Property | This compound | Protocatechuic Acid |
| Molecular Formula | C₇H₅NO₆ | C₇H₆O₄ |
| Molecular Weight | 199.12 g/mol [2] | 154.12 g/mol |
| Appearance | Data not readily available | White to brownish solid |
| Melting Point | >222°C (decomposes) | ~221°C (decomposes) |
| pKa | Data not readily available | 4.48, 8.83, 12.6 |
| LogP | 1.4 | 0.86 |
| CAS Number | 84211-30-3 | 99-50-3 |
Biological Activity: A Comparative Analysis
While both molecules exhibit biological activities of interest, the focus of existing research differs significantly. Protocatechuic acid is well-documented for its broad-spectrum antioxidant and anti-inflammatory properties. In contrast, the literature on this compound is more nascent, with a primary focus on its potent xanthine oxidase inhibitory activity.
Antioxidant Activity
Protocatechuic Acid: PCA is a potent antioxidant, acting through multiple mechanisms including free radical scavenging and metal chelation.[3][4] Its antioxidant efficacy has been demonstrated in various in vitro assays, where it effectively scavenges DPPH, ABTS, superoxide anion, and hydroxyl radicals.[3][4]
This compound: Direct experimental data on the antioxidant activity of DHNBA is limited. However, a structurally similar compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is enzymatically converted to DHNBA, has been shown to be a potent scavenger of DPPH radicals and other reactive oxygen species.[5][6][7] This strongly suggests that DHNBA also possesses significant antioxidant capabilities, a hypothesis that warrants further direct experimental validation.
Anti-inflammatory Activity
Protocatechuic Acid: PCA exhibits well-characterized anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways, most notably the NF-κB and MAPK pathways.[8][9] By preventing the nuclear translocation of NF-κB, PCA downregulates the expression of inflammatory cytokines such as TNF-α and IL-6.[1][10][11]
This compound: There is a paucity of direct research on the anti-inflammatory properties of DHNBA. However, its potent inhibition of xanthine oxidase, a known source of oxidative stress that can trigger inflammatory responses, suggests a potential indirect anti-inflammatory role.[5][7] Further investigation into its effects on inflammatory signaling pathways is warranted.
Xanthine Oxidase Inhibition
This compound: The most well-documented activity of DHNBA and its aldehyde precursor (DHNB) is the potent inhibition of xanthine oxidase.[5][7] This enzyme plays a crucial role in purine metabolism and its overactivity is implicated in hyperuricemia and gout. DHNB has been shown to be a potent mixed-type inhibitor of xanthine oxidase with an IC₅₀ value of 3 μM.[7] Given that DHNB is converted to DHNBA by xanthine oxidase, DHNBA is a key molecule in this inhibitory action.
Protocatechuic Acid: While some studies have explored the xanthine oxidase inhibitory potential of various phenolic compounds, PCA is not typically highlighted as a potent inhibitor in the same vein as allopurinol or DHNBA.
Mechanistic Insights: A Visual Comparison
The differential biological activities of PCA and DHNBA can be attributed to their distinct interactions with cellular signaling pathways.
Protocatechuic Acid's Anti-inflammatory Mechanism via NF-κB Inhibition:
Caption: Protocatechuic acid inhibits the NF-κB signaling pathway.
Xanthine Oxidase Inhibition Mechanism:
Caption: DHNBA inhibits the enzymatic activity of Xanthine Oxidase.
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate a direct, empirical comparison of these two compounds, the following standardized protocols are provided.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of DHNBA, PCA, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and the positive control to their respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 7.5).
-
Prepare a solution of xanthine (substrate) in the buffer (e.g., 0.15 mM).
-
Prepare a solution of xanthine oxidase in the buffer (e.g., 0.1 units/mL).
-
Prepare solutions of DHNBA, PCA, and a positive control (e.g., allopurinol) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 50 µL of the test compound or positive control solution.
-
Add 60 µL of the phosphate buffer.
-
Add 30 µL of the xanthine oxidase solution and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 295 nm at different time points to determine the rate of uric acid formation.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC₅₀ value for each compound.
-
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.
Step-by-Step Protocol (using a commercial kit as a basis): [13][14]
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and other components as per the kit's instructions.
-
Dilute the human recombinant COX-2 enzyme to the recommended concentration.
-
Prepare solutions of DHNBA, PCA, and a selective COX-2 inhibitor (e.g., celecoxib) at various concentrations.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and diluted COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds or positive control and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Measurement and Analysis:
-
Measure the output signal (e.g., fluorescence or absorbance) according to the kit's protocol. This signal corresponds to the production of prostaglandins.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and protocatechuic acid, highlighting their distinct physicochemical and biological profiles. PCA is a well-established natural antioxidant and anti-inflammatory agent with a known mechanism of action involving the NF-κB pathway. DHNBA, a synthetic analogue, shows significant promise as a potent xanthine oxidase inhibitor, a property that also suggests potential antioxidant and anti-inflammatory effects.
For researchers and drug development professionals, the choice between these two molecules will depend on the therapeutic target. PCA serves as an excellent candidate for applications requiring broad-spectrum antioxidant and anti-inflammatory activity. DHNBA, on the other hand, is a more specialized molecule with clear potential for development as a therapeutic for conditions associated with elevated uric acid levels, such as gout.
Future research should focus on a direct, head-to-head experimental evaluation of the antioxidant and anti-inflammatory properties of DHNBA to provide a more complete comparative picture. Investigating the broader biological effects of DHNBA beyond xanthine oxidase inhibition will be crucial in unlocking its full therapeutic potential.
References
- Hwang, Y. P., et al. (2018). Protocatechuic acid inhibits Toll-like receptor-4-dependent activation of NF-κB by suppressing activation of the Akt, mTOR, JNK and p38-MAPK. International Immunopharmacology, 55, 272-281.
- ResearchGate. (n.d.). Protocatechuic acid-mediated NF-κB inhibition mechanism.
- Semwal, P., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 987–995.
- Wang, Y., et al. (2025). Protocatechuic Acid Alleviates Inflammation and Oxidative Stress in Acute Respiratory Distress Syndrome by Promoting Unconventional Prefoldin RPB5 Interactor 1-Mediated Mitophagy. Chemical Biology & Drug Design, 105(3), e70072.
- Semaming, Y., et al. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. Evidence-Based Complementary and Alternative Medicine, 2014, 652062.
- Li, X., et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease, 1(7), 232-244.
- J-STAGE. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). The effects of Protocatechuic aldehyde on NF-κB and MAPK pathways in vivo.
- Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337.
- Anantharaju, P. G., et al. (2016). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine, 2016, 8945267.
- Lin, C. Y., et al. (2025). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE-/- Mice. Nutrients, 17(6), 1090.
- ResearchGate. (n.d.). Molecular and cellular mechanisms of protocatechuic acid against natural and chemical toxicants.
- National Center for Biotechnology Information. (2025). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE-/- Mice. Nutrients, 17(6), 1090.
- Manivannan, A., et al. (2020). Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats. Journal of Inflammation Research, 13, 103-116.
- MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
- ResearchGate. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- SciSpace. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro.
- MDPI. (2019). Protective Effect of Protocatechuic Acid on TNBS-Induced Colitis in Mice Is Associated with Modulation of the SphK/S1P Signaling Pathway.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- SciSpace. (2011). Genesis and development of DPPH method of antioxidant assay.
- MDPI. (2022). DPPH Radical Scavenging Assay.
- Scilit. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- MDPI. (2020). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil.
- ResearchGate. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.
- PubMed. (2013). 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- MDPI. (2023). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids.
- PubChem. (n.d.). This compound.
- MDPI. (2020). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.
- Journal of Herbmed Pharmacology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.
Sources
- 1. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro (2011) | Xican Li | 247 Citations [scispace.com]
- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocatechuic acid inhibits Toll-like receptor-4-dependent activation of NF-κB by suppressing activation of the Akt, mTOR, JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
Evaluating the Specificity of 3,4-Dihydroxy-5-nitrobenzoic Acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrocatechol Moiety
3,4-Dihydroxy-5-nitrobenzoic acid belongs to the nitrocatechol class of compounds, which are characterized by a catechol (1,2-dihydroxybenzene) ring substituted with a nitro group. This structural motif is the cornerstone of several potent enzyme inhibitors, most notably inhibitors of Catechol-O-methyltransferase (COMT).[1][2] The electron-withdrawing nature of the nitro group is crucial for enhancing the inhibitory activity of the catechol core.[1]
COMT is a pivotal enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[3] By methylating these catecholamines, COMT effectively terminates their signaling. Consequently, inhibitors of COMT are of significant therapeutic interest, particularly in the treatment of Parkinson's disease, where they are used to protect levodopa, a dopamine precursor, from peripheral degradation, thereby increasing its bioavailability to the brain.[3][4]
This guide will focus on the anticipated COMT-inhibitory activity of this compound and explore potential cross-reactivity with other enzymes, particularly Xanthine Oxidase (XO), based on the known activity of its synthetic precursor.
The Predicted Target: Catechol-O-Methyltransferase (COMT)
The defining structural feature of this compound, the nitrocatechol group, strongly suggests that its primary biological target is COMT. The mechanism of COMT inhibition by nitrocatechols is competitive, with the inhibitor binding to the active site of the enzyme, preventing the binding of endogenous catechol substrates.
To contextualize the potential potency of this compound, we will compare it to two clinically approved nitrocatechol-based COMT inhibitors: Entacapone and Tolcapone .
Comparative Analysis of COMT Inhibitors
| Compound | Target Enzyme | IC50 / Ki Value | Inhibition Type | Notes on Specificity & Off-Target Effects |
| This compound | COMT (predicted) | Not Experimentally Determined | Competitive (predicted) | Specificity profile is currently uncharacterized. |
| Entacapone | COMT | IC50: ~250 nM (Rat Liver)[5] | Reversible, Competitive | Considered a potent and specific peripheral COMT inhibitor with limited ability to cross the blood-brain barrier.[3][6] |
| Tolcapone | COMT | IC50: ~260 nM (Rat Liver)[5] | Reversible, Competitive | A potent COMT inhibitor that can cross the blood-brain barrier.[3] Its use is limited due to hepatotoxicity, an off-target effect.[7][8] Studies have identified 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) as a potential off-target.[9] |
| 3,5-Dinitrocatechol | COMT | IC50: 12 nM[1][5] | Competitive | A highly potent, non-selective COMT inhibitor often used as a reference compound in research.[1] |
Table 1: Comparative data for COMT inhibitors. The inhibitory values for Entacapone and Tolcapone are provided as a benchmark for the potential activity of this compound.
The data in Table 1 illustrates that nitrocatechol derivatives can exhibit potent, low nanomolar inhibition of COMT. The structural similarity of this compound to these compounds makes it a compelling candidate for COMT inhibition. However, the case of Tolcapone underscores the critical importance of evaluating specificity to identify potential off-target interactions that could lead to adverse effects.
A Potential Secondary Target: Xanthine Oxidase (XO)
An intriguing aspect of this compound is its relationship with its synthetic precursor, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) . Research has shown that DHNB is a potent inhibitor of Xanthine Oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] The same study that identified DHNB as an XO inhibitor also noted that DHNB is slowly converted to this compound by XO.
This raises two possibilities:
-
This compound may itself possess XO inhibitory activity.
-
The observed XO inhibition in assays starting with DHNB may be primarily due to the aldehyde form, with the benzoic acid being a less active or inactive product.
A thorough evaluation of this compound should therefore include an assessment of its activity against XO to determine if it exhibits dual inhibitory properties or if the activity is specific to its precursor.
Comparative Analysis of Xanthine Oxidase Inhibitors
| Compound | Target Enzyme | IC50 / Ki Value | Inhibition Type | Notes on Specificity |
| This compound | Xanthine Oxidase (potential) | Not Experimentally Determined | - | Activity is uncharacterized. |
| 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) | Xanthine Oxidase | IC50: 3 µM[10] | Mixed-type | A potent inhibitor of XO. |
| Allopurinol | Xanthine Oxidase | Ki: ~1,220 nM[5] | Competitive | A purine analog, can inhibit other enzymes in purine and pyrimidine metabolism.[5] |
| Febuxostat | Xanthine Oxidase | Ki: 0.6 nM[5] | Mixed | A non-purine selective inhibitor with high potency and specificity for XO.[5] |
Table 2: Comparative data for Xanthine Oxidase inhibitors. The data for DHNB suggests that the nitrocatechol scaffold can also target XO.
Experimental Protocols for In-Vitro Specificity Testing
To facilitate the independent verification of the biological activity of this compound, detailed methodologies for key enzyme inhibition assays are provided below.
A. COMT Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for assessing COMT inhibition.
Principle: This assay measures the O-methylation of a fluorescent substrate by COMT. Inhibition of the enzyme results in a decrease in the fluorescent product.
Materials:
-
Recombinant human S-COMT or MB-COMT
-
S-adenosyl-L-methionine (SAM)
-
3-BTD (a fluorescent COMT substrate)
-
This compound and reference inhibitors (e.g., Entacapone, Tolcapone)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.1% formic acid in ice-cold acetonitrile
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~390/510 nm)
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 178 µL of a master mix containing assay buffer, 2.0 µg/mL S-COMT, and 2 µM 3-BTD to each well.
-
Pre-incubate the plate at 37°C for 3 minutes.
-
Initiate the reaction by adding 20 µL of 200 µM SAM to each well.
-
Incubate at 37°C for 6 minutes.
-
Terminate the reaction by adding 200 µL of ice-cold stop solution.
-
Measure the fluorescence at the appropriate wavelengths.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
B. Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on the method described for the analysis of DHNB.
Principle: This assay measures the ability of a compound to inhibit the XO-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound and reference inhibitors (e.g., Allopurinol, Febuxostat)
-
Assay Buffer: 67 mM phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors.
-
In a 96-well plate, add the compound dilutions.
-
Add a solution containing assay buffer and 20 nM XO to each well.
-
Pre-incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding xanthine to a final concentration of 50 µM.
-
Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance curve).
-
Determine the percentage of inhibition relative to a control without an inhibitor and calculate the IC50 value.
Visualizing the Concepts
To further clarify the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Predicted inhibition of COMT by this compound.
Caption: Potential inhibition of Xanthine Oxidase by this compound.
Caption: General workflow for in-vitro enzyme inhibition assays.
Conclusion and Future Directions
This compound, by virtue of its nitrocatechol structure, is a strong candidate for being a potent inhibitor of Catechol-O-methyltransferase. Its comparison with established drugs like Entacapone and Tolcapone provides a valuable framework for predicting its efficacy and potential for off-target effects. Furthermore, its relationship with the Xanthine Oxidase inhibitor, 3,4-dihydroxy-5-nitrobenzaldehyde, warrants a thorough investigation into its potential dual-inhibitory role.
The lack of direct experimental data on this compound highlights a clear research opportunity. The protocols provided in this guide offer a robust starting point for researchers to perform a comprehensive in-vitro specificity profile of this compound. Such studies are essential to fully elucidate its therapeutic potential and to ensure a favorable safety profile for any future drug development endeavors. The systematic evaluation of its activity against a panel of enzymes will be the definitive step in understanding the true specificity of this promising molecule.
References
- Comparative Study of ortho- and meta-Nitrated Inhibitors of Catechol-O-methyltransferase: Interactions with the Active Site and Regioselectivity of O-Methylation.
- Nitrocatechols versus nitrocatecholamines as novel competitive inhibitors of neuronal nitric oxide synthase: lack of the aminoethyl side chain determines loss of tetrahydrobiopterin-antagonizing properties. PubMed. [Link]
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed. [Link]
- Nitrocatechols versus nitro catecholamines as novel competitive inhibitors of neuronal nitric oxide synthase: Lack of the aminoethyl side chain determines loss of tetrahydrobiopterin-antagonizing properties.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed. [Link]
- Catechol-O-methyltransferase inhibitor. Wikipedia. [Link]
- Tolcapone. PubChem. [Link]
- Tolcapone. LiverTox - NCBI Bookshelf. [Link]
- Tolcapone: an efficacy and safety review (2007). PubMed. [Link]
- Five-year efficacy and safety of levodopa/DDCI and entacapone in patients with Parkinson's disease. PubMed. [Link]
- Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. [Link]
- Entacapone. A review of its use in Parkinson's disease. PubMed. [Link]
- Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis.
- In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. J Herbmed Pharmacol. [Link]
- Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer.
- Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. [Link]
- Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout.
- Classification of COMT inhibitors.
- Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease.
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. PubMed. [Link]
- 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout.
- Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydroxy-5-nitrobenzoic Acid
For professionals engaged in the precise and demanding fields of research and drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 3,4-Dihydroxy-5-nitrobenzoic Acid, ensuring the safety of personnel and adherence to the highest standards of laboratory practice.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic properties is essential. This compound is a multifunctional benzoic acid derivative used in various research applications, including as a building block in organic synthesis and for studying biochemical mechanisms.[1] Its structure, featuring a nitro group and a catechol unit, dictates its hazard profile.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Therefore, this compound must be handled as a hazardous chemical waste . The U.S. Environmental Protection Agency (EPA) mandates that the waste generator—the laboratory that creates the waste—is responsible for determining if a waste is hazardous.[3] Given its irritant properties and chemical class, this compound falls under this regulatory framework.
Table 1: Chemical and Safety Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₆ | PubChem[4] |
| Molecular Weight | 199.12 g/mol | PubChem[4] |
| Appearance | Solid (likely powder) | Inferred |
| CAS Number | 84211-30-3 | PubChem[4] |
| Likely GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from similar compounds |
Pre-Disposal Procedures: Safe Handling and Accumulation
Proper disposal begins the moment you decide a chemical is waste. Adhering to the following on-site procedures is critical to prevent accidental exposure and ensure regulatory compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the correct PPE. This is your primary line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Nitrile or other chemical-resistant gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation
Chemical wastes must be segregated by general waste type to prevent dangerous reactions.[5]
-
Do NOT mix this compound with other waste streams without first confirming compatibility.
-
Specifically, keep it separate from:
-
Bases (Alkalis): As an acid, it will react with bases in a neutralization reaction, which can be exothermic.
-
Strong Oxidizing Agents: To prevent potentially violent reactions.[5]
-
Aqueous Solutions: Unless directed by a specific neutralization protocol, keep the solid waste separate from liquid waste to avoid uncontrolled dissolution and potential environmental release.
-
Step 3: Container Selection and Labeling
The integrity of your waste management system relies heavily on proper containerization and labeling.
-
Select a Compatible Container:
-
Label the Container Correctly:
-
From the moment the first particle of waste enters the container, it must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE" .[7]
-
List the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]
-
Indicate the approximate quantity of waste in the container.
-
The Disposal Workflow: From Bench to Final Disposition
The disposal of this compound should follow a structured plan that complies with institutional policies and national regulations like the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Protocol Steps
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The labeled, sealed waste container must be stored in a designated SAA.[5] An SAA is a location at or near the point of waste generation and under the control of laboratory personnel.[3]
-
This area should be clearly marked, and the container should be placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.
-
-
Maintain Documentation:
-
Keep a log of the waste generated. This is crucial for regulatory compliance and for the safety of waste handlers. Your institution's Environmental Health & Safety (EHS) department will provide specific requirements for record-keeping.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[10][11] It is not a substance that can be safely processed by wastewater treatment facilities.
-
DO NOT dispose of it in the regular trash. This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize the chemical unless you are following a specific, validated, and approved protocol from your EHS department. Improper neutralization can create more hazardous byproducts.
-
-
Arrange for Professional Disposal:
-
The only acceptable method for final disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[12]
-
When the container is nearly full (about 90%), or before it has been stored for the maximum allowable time (often one year for SAAs), submit a waste pickup request to your EHS office.[5]
-
Emergency Spill Procedure During Collection
In the event of a small spill while consolidating waste:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing your full PPE, gently sweep up the solid material. Avoid creating dust .
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, contaminated gloves) into the designated hazardous waste container.[12]
-
Thoroughly decontaminate the spill area.
Below is a diagram illustrating the decision-making process for laboratory chemical disposal.
Caption: Decision workflow for proper laboratory chemical disposal.
By internalizing and systematically applying these procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- This compound. (n.d.). Scimplify.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 2,4-Dihydroxybenzoic acid. (2021). Thermo Fisher Scientific.
- Safety Data Sheet for 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE. (2018). Loba Chemie.
- This compound Product Page. (n.d.). LGC Standards.
- This compound Product Page. (n.d.). Benchchem.
- Safety Data Sheet for 3,4-DIMETHOXY-5-NITRO-BENZOICACID. (n.d.). ECHEMI.
- Safety Data Sheet for 3-Hydroxy-4-nitrobenzoic acid. (2021). Fisher Scientific.
- Safety Data Sheet for Gallic acid (3,4,5-Trihydroxybenzoic acid). (2010). Thermo Fisher Scientific.
- Safety Data Sheet for 3,4-Dihydroxybenzonitrile. (2023). Sigma-Aldrich.
- This compound Product Page. (n.d.). ChemicalBook.
- Safety Data Sheet for 3,4,5-trihydroxybenzoic acid. (2020). Chemos GmbH & Co.KG.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Nitration Of Benzoic Acid. (n.d.). Profnit.
- Safety Data Sheet for 3-Nitrobenzoic acid. (n.d.). Carl ROTH.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- NITROBENZOIC ACID. (n.d.). Ataman Kimya.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Hazardous Waste. (n.d.). OU EHSO Manual.
- Safety Data Sheet for 4-Nitrobenzoic acid. (n.d.). Carl ROTH.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
- Proper Disposal of 3-Methoxy-4-nitrobenzoic Acid: A Procedural Guide. (n.d.). BenchChem.
- 3-Nitrobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. needle.tube [needle.tube]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dihydroxy-5-nitrobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including novel compounds like 3,4-Dihydroxy-5-nitrobenzoic Acid, demands a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds trust and confidence in your laboratory operations.
Hazard Assessment: The Rationale Behind the Protocol
While comprehensive toxicological data for this compound is not widely available, we can infer its potential hazards by examining structurally similar compounds. Aromatic molecules containing both hydroxyl and nitro functional groups often exhibit specific reactivity and biological effects. Safety Data Sheets (SDS) for related compounds like 3,4-dihydroxy-5-nitro benzaldehyde, 3-hydroxy-4-nitrobenzoic acid, and other nitroaromatics consistently highlight several key risks.[1][2][3]
-
Skin Irritation: Many benzoic acid derivatives are known to cause skin irritation upon contact.[1][4]
-
Serious Eye Irritation: The most significant and immediate risk is serious, potentially damaging, eye irritation.[1][4] This is a common hazard for acidic, powdered organic compounds.
-
Respiratory Irritation: As a solid powder, the compound poses an inhalation risk, which may lead to respiratory tract irritation.[4]
-
Oral Toxicity: Some related compounds are classified as harmful if swallowed.[1]
Therefore, the core objective of our PPE strategy is to create an impermeable barrier against these three primary routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Requirements: A Multi-Layered Defense
Handling this compound requires a standard suite of PPE, with potential enhancements based on the specific procedure and scale.
Eye and Face Protection
This is the most critical and non-negotiable layer of protection.
-
Minimum Requirement: At all times, tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn.[5] These are essential to protect against accidental splashes of solutions or contact with airborne powder.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing, heating, or transferring large volumes), a face shield must be worn in addition to safety goggles.[6] The goggles provide a seal around the eyes, and the face shield protects the rest of the face.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory to protect against incidental contact and minor spills.[7]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In scenarios involving bulk transfer or where significant dust generation is unavoidable, impervious chemical-resistant coveralls may be necessary.[5]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact and are suitable for handling small quantities.[6][7]
-
Glove Inspection and Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface with bare skin) to avoid contamination.[8] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[8] For prolonged contact or immersion, consult a glove manufacturer's compatibility chart to select a glove with a longer breakthrough time.
Respiratory Protection
Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against respiratory exposure.[9]
-
When Required: If procedures are likely to generate significant dust (e.g., weighing large quantities, blending, milling) and cannot be fully contained within a fume hood, respiratory protection is required.
-
Type of Respirator: A NIOSH-approved N95 dust mask may be sufficient for low levels of dust. However, for higher concentrations or if irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher protection factor.[5][7]
Summary of Hazard Information (Based on Related Compounds)
The following table summarizes the GHS hazard classifications commonly associated with structurally similar nitroaromatic and benzoic acid compounds, which should be considered as potential hazards for this compound.
| Hazard Class | GHS Hazard Statement Code | Description | Cited Sources |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
Operational Protocol: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If required, add a face shield.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Peel one glove off, turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated waste container.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back to the front.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental workflow.
Caption: PPE selection workflow based on experimental task.
Spill and Disposal Plan
Your PPE is your primary defense during spill cleanup and waste disposal.
Spill Response
-
Ensure you are wearing the appropriate PPE (including respiratory protection if the material is a powder).
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material and any contaminated cleaning supplies into a designated, sealed hazardous waste container.
-
Contaminated PPE must be removed carefully and disposed of as hazardous waste.[10]
Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of through a licensed chemical destruction plant or professional waste disposal service.[5][10] Do not discharge to sewer systems.[5]
-
Contaminated PPE: All disposable PPE (gloves, masks, etc.) that has come into contact with the chemical must be placed in a sealed, clearly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department or a licensed contractor.[9][10][11]
By integrating this expert-driven PPE strategy into your standard operating procedures, you create a robust, trustworthy safety system that protects your most valuable asset: your scientific team.
References
- 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No. Loba Chemie. (2018-06-15). [Link]
- SAFETY DATA SHEET - 3,4,5-Trihydroxybenzoic acid. Thermo Fisher Scientific. (2010-10-15). [Link]
- Personal Protective Equipment. US EPA. (2025-09-12). [Link]
- Essential Chemical PPE. Trimaco. (2023-09-08). [Link]
- This compound. PubChem. [Link]
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- The NIH Drain Discharge Guide.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. trimaco.com [trimaco.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
